1-Pentadecanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIUXOLGHVXAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Record name | PENTADECANOL | |
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DSSTOX Substance ID |
DTXSID0027270 | |
| Record name | 1-Pentadecanol | |
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Molecular Weight |
228.41 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid | |
| Record name | PENTADECANOL | |
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| Record name | 1-Pentadecanol | |
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| Record name | 1-Pentadecanol | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg | |
| Record name | PENTADECANOL | |
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| Record name | Pentadecanol | |
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Density |
0.829 at 122 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | PENTADECANOL | |
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Vapor Pressure |
0.000038 [mmHg] | |
| Record name | 1-Pentadecanol | |
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CAS No. |
629-76-5, 31389-11-4, 67762-25-8 | |
| Record name | PENTADECANOL | |
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| Record name | Pentadecyl alcohol | |
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| Record name | Pentadecanol | |
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| Record name | 1-PENTADECANOL | |
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| Record name | Pentadecan-1-ol | |
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| Record name | PENTADECYL ALCOHOL | |
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Melting Point |
111 °F (USCG, 1999), 45 - 46 °C | |
| Record name | PENTADECANOL | |
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| Record name | Pentadecanol | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Pentadecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentadecanol, a saturated long-chain fatty alcohol, is a compound of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and material science. Its unique physicochemical properties make it a valuable ingredient in formulations requiring emollient, stabilizing, or solubilizing characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key biological assay workflow.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in different matrices and for predicting its suitability for various applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₂O | [1][2] |
| Molecular Weight | 228.41 g/mol | [1][3] |
| Appearance | White solid | [4][5] |
| Melting Point | 41-46 °C | [3][4][6][7] |
| Boiling Point | 269-271 °C at 760 mmHg | [2][3][6][7] |
| Density | ~0.83-0.84 g/cm³ at ~22 °C | [3][6] |
| Refractive Index | ~1.4507 at 589.3 nm | [3][6] |
Table 2: Solubility and Partitioning Characteristics of this compound
| Property | Value | Reference(s) |
| Water Solubility | Insoluble (0.103 - 0.468 mg/L at 25 °C) | [4][6] |
| Solubility in Organic Solvents | Soluble in alcohol, chloroform, and slightly soluble in methanol. | [4][6] |
| LogP (o/w) | ~6.44 - 6.8 | [1][4] |
Table 3: Thermodynamic and Safety-Related Properties of this compound
| Property | Value | Reference(s) |
| Vapor Pressure | 0.000038 - 0.000127 mmHg at 25 °C | [1][3][4] |
| Flash Point | >230 °F (>110 °C) | [3][6] |
| pKa | ~15.20 (Predicted) | [6] |
Experimental Protocols
The accurate determination of physicochemical properties is paramount for the successful application and development of chemical entities. The following section outlines the general methodologies for measuring the key properties of this compound, with reference to internationally recognized guidelines where applicable.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected.
Methodology:
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion temperature.
-
-
Guideline: This method is in general accordance with the principles outlined in OECD Test Guideline 102 .
Boiling Point Determination
The boiling point is a key property for distillable substances and provides an indication of volatility.
Methodology:
-
Apparatus: Thiele tube or a micro-boiling point apparatus.
-
Procedure (Thiele Tube Method):
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
The apparatus is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
-
Guideline: This procedure aligns with the principles of OECD Test Guideline 103 .
Density Determination
The density of a solid can be determined by various methods, with the displacement method being common for irregularly shaped solids.
Methodology:
-
Apparatus: Graduated cylinder, analytical balance.
-
Procedure (Displacement Method):
-
A known mass of this compound is weighed using an analytical balance.
-
A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water), and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume.
-
-
Guideline: This method is based on the principles described in OECD Test Guideline 109 .
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for its formulation and application.
Methodology:
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure (Qualitative):
-
A small, known amount of this compound (e.g., 10 mg) is placed in a series of test tubes.
-
A known volume of different solvents (e.g., water, ethanol, chloroform) is added to each test tube.
-
The test tubes are agitated (e.g., using a vortex mixer) for a set period.
-
The mixture is visually inspected for the dissolution of the solid. The substance is classified as soluble, partially soluble, or insoluble.
-
-
Procedure (Quantitative - Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a flask.
-
The flask is agitated at a constant temperature until equilibrium is reached.
-
The solution is filtered to remove the undissolved solid.
-
The concentration of this compound in the saturated solution is determined using a suitable analytical technique (e.g., gas chromatography).
-
-
Guideline: The shake-flask method is a standard procedure outlined in OECD Test Guideline 105 .
Biological Activity and Experimental Workflow
This compound has been investigated for its biological activities, notably as an anti-acne agent and for its potential antimicrobial properties. A common experimental workflow to assess the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
This in-depth guide provides essential physicochemical data and standardized methodologies relevant to the study and application of this compound for researchers and professionals in drug development and related scientific disciplines.
References
- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 2. This compound | 629-76-5 | AAA62976 | Biosynth [biosynth.com]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
An In-depth Technical Guide to 1-Pentadecanol: Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentadecanol, a saturated fatty alcohol with a 15-carbon chain, has garnered increasing interest within the scientific community for its diverse biological activities and potential therapeutic applications. This long-chain alcohol is found in various natural sources and has demonstrated properties including anti-acne and potential cyclase inhibition. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and details the extraction methodologies employed to isolate this compound from its natural matrices. The information is presented to support further research and development in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified in a variety of plant species, as well as in some fungi and marine organisms. The concentration of this compound can vary significantly depending on the source, part of the organism, and geographical location.
Plant Sources
A number of plants have been identified as natural sources of this compound. It is often found as a component of essential oils, epicuticular waxes, and other solvent extracts.
-
Myrica esculenta (Kafal): The essential oil obtained from the stem bark of Myrica esculenta has been found to contain a significant amount of this compound.[1]
-
Solena amplexicaulis (Creeping Cucumber): The leaves of Solena amplexicaulis contain a complex mixture of long-chain primary alcohols, with this compound being one of the major constituents.[2]
-
Ruta graveolens (Common Rue): This medicinal plant is known to produce a variety of secondary metabolites, and this compound has been listed as one of the compounds found in extracts of this plant.
-
Myrrh and Frankincense: this compound is a known constituent of the essential oils derived from the resins of Myrrh (Commiphora species) and Frankincense (Boswellia species).
-
Angelica gigas (Korean Angelica): This plant is a reported source of this compound.[3]
-
Morina persica : this compound has been reported in this plant species.[3]
Fungal and Marine Sources
-
Candida species: Certain strains of the yeast Candida are capable of oxidizing n-pentadecane to produce this compound.[4]
-
Sea Sponges: While not a direct source, this compound has been used as a starting material in the synthesis of pachastrissamine, a cytotoxic lipid compound originally found in sea sponges.
Quantitative Data on this compound in Natural Sources
The following table summarizes the available quantitative data for this compound in some of its natural sources. It is important to note that the concentration of natural products can be highly variable.
| Natural Source | Plant Part/Fraction | Concentration of this compound | Extraction Method | Analytical Method | Reference |
| Myrica esculenta | Stem Bark Essential Oil | 7.7% of total oil | Hydrodistillation | GC-MS | [1] |
| Solena amplexicaulis | Leaves | Major component of the long-chain alcohol fraction (Total long-chain alcohols: 3651.59 ± 327.18 µ g/100g ) | Methanol Soxhlet Extraction | GC-MS, GC-FID | [2] |
| Candida strain 337 | Fermentation culture | 85.5 mg per 10 g of pentadecane | Not specified | Not specified | [4] |
Extraction Methodologies
The extraction of this compound from its natural sources relies on its chemical properties as a long-chain fatty alcohol. The choice of method depends on the matrix, the desired purity, and the scale of the extraction.
General Experimental Protocols
Below are detailed methodologies for key extraction techniques applicable to the isolation of this compound from plant materials.
1. Hydrodistillation for Essential Oils (e.g., from Myrica esculenta)
This method is suitable for the extraction of volatile compounds, including fatty alcohols present in essential oils.
-
Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
The air-dried and coarsely powdered plant material (e.g., stem bark of Myrica esculenta) is placed in a round-bottom flask.
-
Distilled water is added to the flask to cover the plant material.
-
The flask is connected to a Clevenger-type apparatus and a condenser.
-
The flask is heated to boiling. The steam and volatilized essential oil components rise into the condenser.
-
The condensate is collected in the separator of the Clevenger apparatus, where the oil, being less dense than water, forms a layer on top.
-
The distillation is continued for a specified period (e.g., 3-4 hours) until no more oil is collected.
-
The collected oil is separated and dried over anhydrous sodium sulfate.
-
-
Yield and Purity: The yield of essential oil from Myrica esculenta stem bark is reported to be around 0.3% (w/w).[1] The purity of this compound within the essential oil is determined by GC-MS analysis.
2. Soxhlet Extraction for Long-Chain Alcohols (e.g., from Solena amplexicaulis)
Soxhlet extraction is a continuous solid-liquid extraction method suitable for extracting non-volatile or semi-volatile compounds.
-
Principle: A solvent is repeatedly passed through the solid matrix, efficiently extracting the desired compounds.
-
Apparatus: Soxhlet extractor, thimble, round-bottom flask, condenser, heating mantle.
-
Procedure:
-
The dried and powdered plant material (e.g., leaves of Solena amplexicaulis) is placed in a porous thimble.
-
The thimble is placed in the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., methanol) is placed in the round-bottom flask.
-
The apparatus is assembled and heated. The solvent evaporates, rises to the condenser, liquefies, and drips back into the thimble containing the plant material.
-
The solvent fills the thimble and extracts the soluble compounds. When the solvent level reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the round-bottom flask.
-
This cycle is repeated for an extended period (e.g., 24 hours) to ensure complete extraction.[5]
-
After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.
-
-
Further Purification: The crude extract containing a mixture of compounds can be further purified using column chromatography on silica gel to isolate the long-chain alcohol fraction.
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Quantification
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a mixture.
-
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification.
-
Typical GC-MS parameters for fatty alcohol analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. For example, starting at a lower temperature (e.g., 70°C) and gradually increasing to a higher temperature (e.g., 300°C).[6]
-
Injector and Detector Temperature: Typically set at a high temperature (e.g., 250°C and 280°C, respectively) to ensure complete vaporization.
-
Ionization Mode: Electron Impact (EI).
-
-
Quantification: The concentration of this compound can be determined by comparing the peak area of the compound in the sample to the peak area of a known concentration of a pure this compound standard.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit biological activities, including cyclase inhibition. Understanding the mechanism of action is crucial for its potential development as a therapeutic agent.
Adenylyl Cyclase Inhibition
Adenylyl cyclase is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system involved in numerous cellular processes. Inhibition of adenylyl cyclase can modulate these downstream pathways.
Below is a diagram representing the cAMP signaling pathway and the potential point of inhibition by this compound.
Experimental Workflow for Adenylyl Cyclase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like this compound on adenylyl cyclase.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Phytochemical Profiling of Leaf, Stem, and Tuber Parts of Solena amplexicaulis (Lam.) Gandhi Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Long-Chain Fatty Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty alcohols (LCFAs) are aliphatic alcohols with a chain length of typically 12 or more carbon atoms. Structurally, they are high-molecular-mass, straight-chain primary alcohols, but their carbon count can range from as few as 4 to over 30.[1][2] These molecules are integral components of various biological systems, found in plant waxes, insect pheromones, and as constituents of cellular lipids.[3][4] Beyond their structural roles, LCFAs exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cell signaling modulation effects. Their amphipathic nature allows them to interact with cell membranes, influencing their properties and the function of membrane-associated proteins.[5][6] This guide provides an in-depth overview of the key biological activities of LCFAs, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Antimicrobial and Antibiofilm Activity
A primary biological activity attributed to LCFAs is their ability to inhibit the growth of various microorganisms, including pathogenic bacteria. This activity is closely linked to their chemical structure, particularly the length of the carbon chain.[7][8]
Mechanism of Action
The antimicrobial properties of LCFAs are primarily executed through the disruption of microbial cell membranes.[7] However, the precise mode of action appears to be dependent on the chain length.
-
C9-C11 Alcohols (1-Nonanol, 1-Decanol, 1-Undecanol): These alcohols exhibit bactericidal activity by causing significant damage to the cell membrane, leading to the leakage of essential intracellular components, such as potassium (K+) ions.[8][9]
-
C12-C13 Alcohols (1-Dodecanol, 1-Tridecanol): While demonstrating the highest bacteriostatic activity against certain bacteria like Staphylococcus aureus, these longer-chain alcohols do not appear to cause significant membrane damage or K+ leakage, suggesting an alternative mechanism of action.[8][9]
Furthermore, LCFAs like 1-decanol have been shown to be effective against mycobacteria, partly by damaging their complex cell envelope, and can also attenuate biofilm formation.[10]
Quantitative Data on Antimicrobial Activity
The efficacy of LCFAs against various bacteria has been quantified using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Fatty Alcohol | Common Name | Carbon Chain Length | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus |
| 1-Octanol | Capryl Alcohol | 8 | >1024 | >1024 |
| 1-Nonanol | Nonyl Alcohol | 9 | 256 | 512 |
| 1-Decanol | Decyl Alcohol | 10 | 128 | 256 |
| 1-Undecanol | Undecyl Alcohol | 11 | 64 | 128 |
| 1-Dodecanol | Lauryl Alcohol | 12 | 32 | 128 |
| 1-Tridecanol | 13 | 32 | 128 |
Table 1: Comparative antimicrobial activity of 1-alkanols against Staphylococcus aureus. Data compiled from BenchChem and NCBI sources.[7][8]
| 1-Alkanol | Zone of Inhibition (Radius, mm) vs. M. smegmatis | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 1-Heptanol (C7) | 2.0 | 200 |
| 1-Octanol (C8) | 3.5 | 100 |
| 1-Nonanol (C9) | 4.5 | 50 |
| 1-Decanol (C10) | 6.0 | 25 |
| 1-Undecanol (C11) | 3.5 | 50 |
| 1-Dodecanol (C12) | 2.5 | 100 |
| 1-Tridecanol (C13) | 1.5 | 200 |
Table 2: Antimycobacterial activity of 1-alkanols, showing the optimal activity for 1-decanol (C10). Data sourced from Oxford Academic.[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
This protocol outlines the determination of MIC and MBC for LCFAs.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound (LCFA) in a liquid growth medium. The MIC is the lowest concentration that visually inhibits bacterial growth after a defined incubation period. The MBC is determined by subculturing from the wells with no visible growth onto agar plates to identify the lowest concentration that kills 99.9% of the initial inoculum.
Detailed Protocol:
-
Preparation of LCFA Stock Solution: Dissolve the LCFA in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the LCFA stock solution across the plate to achieve a range of final concentrations. Ensure the final solvent concentration is non-inhibitory to the bacteria.
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no LCFA) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the LCFA in a well with no visible growth.
-
MBC Determination: Take a small aliquot (e.g., 10 µL) from each well that showed no growth and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar). Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony growth on the subculture plates.
Anti-inflammatory Activity
LCFAs have demonstrated notable anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.
Mechanism of Action
A proposed mechanism for the anti-inflammatory action of LCFAs involves the interference with the Toll-Like Receptor 4 (TLR4) signaling cascade.[7] TLR4 is a key receptor in the innate immune response, recognizing bacterial endotoxins like lipopolysaccharide (LPS). By modulating this pathway, LCFAs can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of LCFAs to inhibit NO production in LPS-stimulated macrophages.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce an inflammatory response, which includes the production of NO via the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of a test compound is determined by its ability to reduce NO production. NO is unstable, so its concentration is measured indirectly by quantifying nitrite (a stable breakdown product) in the cell culture supernatant using the Griess reagent.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the LCFA for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include control wells (cells only, cells + LPS, cells + LCFA without LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. A reduction in nitrite levels in the presence of the LCFA indicates anti-inflammatory activity.
Effects on Cellular Membranes and Ion Channels
LCFAs directly interact with cellular membranes, altering their physical properties and influencing the function of embedded proteins.[5]
Membrane Perturbation and the "Cutoff Effect"
The insertion of alcohol molecules into the lipid bilayer can alter its properties, such as fluidity and thickness.[5][6] The biological efficacy of alcohols often displays a "cutoff effect," where potency increases with carbon chain length up to a certain point, after which further increases in length lead to a reduction in activity.[5] This phenomenon is observed across various systems and is thought to occur when the alcohol chain length is approximately half the acyl chain length of the membrane-forming lipids.[5]
Modulation of Calcium Signaling
Certain synthetic LCFAs have been shown to directly mobilize intracellular calcium (Ca²+). For example, the cyclohexenonic long-chain fatty alcohol tCFA15 triggers Ca²+ influx in neuronal cells.[11] This effect is dependent on extracellular Ca²+ but does not involve voltage-operated calcium channels. The proposed mechanism is a calcium-induced calcium release (CICR), where an initial influx of Ca²+ triggers a larger release from intracellular stores like the endoplasmic reticulum.[11]
Extraction and Analysis of LCFAs from Biological Samples
Studying LCFAs requires robust methods for their extraction and analysis from complex biological matrices, such as plant tissues.
Experimental Protocol: Extraction from Plant Tissues
This protocol provides a general method for extracting LCFAs from plant cuticular waxes.
Principle: Epicuticular waxes, which contain LCFAs, are dissolved using a non-polar organic solvent. The solvent is then evaporated, and the resulting wax residue is processed for analysis. A derivatization step is typically required to increase the volatility of the LCFAs for gas chromatography.
Detailed Protocol:
-
Sample Preparation: Gently clean the plant material (e.g., leaves) to remove surface debris.
-
Solvent Extraction: Immerse the plant tissue in an organic solvent like chloroform or hexane for 30-60 seconds at room temperature with gentle agitation.[3]
-
Solvent Evaporation: Remove the plant tissue. Evaporate the solvent containing the dissolved waxes to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Quantification Preparation: Redissolve the wax residue in a known volume of solvent. Add a known amount of an internal standard (e.g., tetracosane) for accurate quantification.
-
Derivatization (for GC-MS analysis):
-
Ensure the wax extract is completely dry.
-
Add anhydrous pyridine and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to convert the hydroxyl groups of the fatty alcohols into trimethylsilyl (TMS) ethers.[3]
-
Cool the sample to room temperature before injection into the GC-MS.
-
-
Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different LCFAs.
Therapeutic Potential and Future Directions
The diverse biological activities of LCFAs make them interesting candidates for therapeutic development. Cyclohexenonic LCFAs have shown potential in ameliorating diabetes-induced bladder and tracheal dysfunction in animal models.[12][13] Their ability to form stable micelles also positions them as potential carriers for drug delivery systems.[14]
Future research should focus on elucidating the specific molecular targets of LCFAs, particularly for their non-membrane-disrupting antimicrobial activities and their anti-inflammatory effects. A deeper understanding of the structure-activity relationships will be critical for designing novel LCFA-based therapeutics with enhanced potency and specificity for applications in infectious diseases, inflammatory disorders, and metabolic conditions.
References
- 1. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]
- 5. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary fatty acids and alcohol: effects on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of a cyclohexenonic long-chain fatty alcohol on calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ability of cyclohexenonic long-chain fatty alcohol to ameliorate diabetes-induced cystopathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Preparation, characterization and application of long-chain fatty...: Ingenta Connect [ingentaconnect.com]
1-Pentadecanol: A Comprehensive Technical Guide for Researchers
CAS Number: 629-76-5
Chemical Structure:
-
Molecular Formula: C₁₅H₃₂O
-
Linear Formula: CH₃(CH₂)₁₄OH
-
IUPAC Name: Pentadecan-1-ol
This technical guide provides an in-depth overview of 1-Pentadecanol, a saturated long-chain fatty alcohol, for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, biological activities, and potential applications, with a focus on experimental data and methodologies.
Physicochemical Properties
This compound is a white, flaky solid at room temperature.[1] It is a stable compound with low oral, dermal, and respiratory toxicity, though it can be a mild skin and eye irritant upon prolonged contact.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 228.41 g/mol | [2] |
| Melting Point | 41-44 °C | [1][3] |
| Boiling Point | 269-271 °C | [1] |
| Density | 0.842 kg/L at 40 °C | [1] |
| Flash Point | 112 °C (closed cup) | [1] |
| Water Solubility | Insoluble | [3] |
| Vapor Pressure | 0.000038 mmHg | [2] |
Synthesis and Production
Industrially, this compound can be produced via the hydroformylation of olefins.[1] In a laboratory setting, a common synthetic route involves the reduction of pentadecanoic acid (or its ester derivative). A general preparation method described involves the conversion of myristic acid through a nitrile intermediate to pentadecanoic acid, followed by reduction to this compound.[3]
A detailed experimental protocol for a similar long-chain alcohol, 1-Heptadecanol, by the catalytic hydrogenation of heptadecanoic acid, provides a relevant experimental model.[4]
Model Experimental Protocol: Catalytic Hydrogenation of a Fatty Acid
This protocol is adapted for the synthesis of this compound from pentadecanoic acid.
Materials:
-
Pentadecanoic acid
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)
-
Anhydrous ethanol (or another suitable solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave) with magnetic stirring and temperature control
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine pentadecanoic acid and a catalytic amount of Pd/C (e.g., 1-5 mol%) in a suitable solvent like anhydrous ethanol.
-
Inerting: Seal the reactor and purge it multiple times with an inert gas (e.g., nitrogen) to remove oxygen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa) and heat to the target temperature (e.g., 240 °C) with vigorous stirring.
-
Monitoring: Maintain the temperature and pressure for a set duration (e.g., 7-13 hours). The reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing them by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Recover the reaction mixture and separate the catalyst by filtration. The solvent is then removed from the filtrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent such as acetone or ethanol.
Analytical Confirmation:
-
Gas Chromatography (GC): To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the hydroxyl functional group.[2]
Biological Activity and Applications in Drug Development
This compound has demonstrated several biological activities of interest to researchers in drug development.
Antimicrobial and Anti-Acne Activity
This compound has been identified as a naturally occurring anti-acne agent.[5] It exhibits selective antimicrobial activity against Propionibacterium acnes, the bacterium implicated in acne.[1]
The following table summarizes its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various microorganisms.
| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Propionibacterium acnes | 0.78 | 1.56 | [1] |
| Brevibacterium ammoniagenes | 6.25 | [1] | |
| Pityrosporum ovale | >800 | [1] |
Potential as a Mycobactericidal Agent
A computational study explored the potential of various alcohols as disinfectants against Mycobacterium tuberculosis. This compound was evaluated as a ligand for the InhA, MabA, and PanK receptors. The study found that the binding energy increased with the alcohol's chain length, suggesting this compound as a reference for developing new receptor-targeted mycobactericidal agents.[1]
Starting Material for Bioactive Compound Synthesis
This compound serves as a starting reagent for the asymmetric synthesis of Jaspine B (pachastrissamine), a cytotoxic lipid compound found in sea sponges.[3] This highlights its utility as a building block in the synthesis of complex, biologically active molecules.
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound, applicable in a research setting.
References
The Role of 1-Pentadecanol in Lipid Metabolism Research: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentadecanol, a 15-carbon saturated long-chain fatty alcohol, is a naturally occurring compound found in various plants and waxes. While research on very-long-chain fatty alcohols (VLCFAs) suggests a potential role in modulating lipid metabolism, specific data on this compound remains limited in publicly available scientific literature. This guide provides a comprehensive overview of the current understanding of fatty alcohols in the context of lipid metabolism, drawing parallels where appropriate for the potential role of this compound. It aims to serve as a resource for researchers and professionals in drug development by summarizing available data, outlining relevant experimental protocols, and visualizing key metabolic pathways.
Data Presentation: Effects of Very-Long-Chain Fatty Alcohols on Lipid Profiles
| Lipid Parameter | Change Observed with Policosanol Treatment | Reference |
| Low-Density Lipoprotein (LDL) Cholesterol | 21-29% decrease | [1] |
| High-Density Lipoprotein (HDL) Cholesterol | 8-15% increase | [1] |
| Total Cholesterol | Significant reduction | [1] |
| Triglycerides | Modest and inconsistent effects | [1] |
Core Mechanisms and Signaling Pathways
The precise mechanisms by which this compound may influence lipid metabolism are not yet elucidated. However, based on the metabolism of other fatty alcohols, several key pathways are likely involved.
The Fatty Alcohol Cycle
Fatty alcohols are part of a metabolic cycle involving their interconversion with fatty aldehydes and fatty acids. This cycle is crucial for maintaining the cellular pool of these molecules for various biological processes, including membrane synthesis and energy storage. The metabolism of VLCFAs is known to be impaired in several human peroxisomal disorders, highlighting the importance of these organelles in the fatty alcohol cycle.[1]
Figure 1: The Fatty Alcohol Cycle, a potential metabolic pathway for this compound.
Potential Interaction with Key Lipid Regulators
The regulation of lipid homeostasis is primarily controlled by the transcription factors Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). While direct evidence for this compound is lacking, other lipid molecules are known to modulate these pathways.
-
PPARs: These nuclear receptors are activated by fatty acids and their derivatives. PPARα is a key regulator of fatty acid oxidation, while PPARγ is a master regulator of adipogenesis. It is plausible that this compound or its metabolites could act as ligands for PPARs, thereby influencing the expression of genes involved in lipid catabolism and storage.
-
SREBPs: These transcription factors control the synthesis of cholesterol and fatty acids. SREBP-1c is a major regulator of fatty acid synthesis, while SREBP-2 primarily controls cholesterol synthesis. The activity of SREBPs is tightly regulated by cellular sterol levels. Any effect of this compound on cellular lipid composition could indirectly influence SREBP activity.
Figure 2: Hypothetical interaction of this compound with PPAR and SREBP signaling pathways.
Experimental Protocols
While protocols specifically designed for this compound are not available, the following are detailed methodologies for key experiments relevant to studying the effects of fatty alcohols on lipid metabolism.
Protocol 1: In Vitro Lipolysis Assay in Adipocytes
This protocol describes a method to assess the effect of a test compound, such as this compound, on lipolysis in cultured adipocytes.
1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
- Induce differentiation into mature adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
2. Lipolysis Induction:
- Wash differentiated adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA).
- Pre-incubate cells with various concentrations of this compound (or vehicle control) for 1 hour.
- Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist) to a final concentration of 10 µM.
3. Measurement of Glycerol and Free Fatty Acids:
- After 2 hours of stimulation, collect the culture medium.
- Measure the concentration of glycerol in the medium using a commercially available glycerol assay kit.
- Measure the concentration of free fatty acids (FFAs) in the medium using a commercially available FFA quantification kit.
4. Data Analysis:
- Normalize glycerol and FFA release to the total protein content of the cells in each well.
- Compare the levels of glycerol and FFA release in this compound-treated cells to the vehicle-treated control.
A[label="Culture & Differentiate\n3T3-L1 Adipocytes"];
B[label="Pre-incubate with\nthis compound"];
C [label="Stimulate Lipolysis\n(Isoproterenol)"];
D [label="Collect Culture Medium"];
E [label="Measure Glycerol\n& Free Fatty Acids"];
F [label="Data Analysis"];
A -> B -> C -> D -> E -> F;
}
Figure 3: Experimental workflow for an in vitro lipolysis assay.
Protocol 2: Analysis of Plasma Lipid Profile in an Animal Model
This protocol outlines the procedure for assessing the in vivo effects of this compound on the plasma lipid profile of rodents.
1. Animal Husbandry and Diet:
- House male C57BL/6J mice in a controlled environment with a 12-hour light/dark cycle.
- Feed mice a high-fat diet to induce a dyslipidemic phenotype.
2. Treatment Administration:
- Divide mice into a control group (receiving vehicle) and a treatment group (receiving this compound).
- Administer this compound daily by oral gavage for 4 weeks.
3. Blood Collection and Plasma Preparation:
- At the end of the treatment period, fast the mice overnight.
- Collect blood via cardiac puncture into EDTA-coated tubes.
- Separate plasma by centrifugation at 2000 x g for 15 minutes at 4°C.
4. Lipid Profile Analysis:
- Measure plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available enzymatic assay kits.
5. Data Analysis:
- Compare the lipid profiles of the this compound-treated group with the control group using appropriate statistical tests.
A[label="Induce Dyslipidemia\n(High-Fat Diet)"];
B[label="Administer this compound\n(Oral Gavage)"];
C [label="Collect Blood & Prepare Plasma"];
D [label="Analyze Plasma\nLipid Profile"];
E [label="Statistical Analysis"];
A -> B -> C -> D -> E;
}
Figure 4: Workflow for an in vivo study of lipid profile.
Conclusion and Future Directions
While direct evidence is currently sparse, the existing literature on very-long-chain fatty alcohols provides a framework for investigating the role of this compound in lipid metabolism. Future research should focus on conducting controlled studies with pure this compound to quantify its effects on plasma lipid profiles and to elucidate the underlying molecular mechanisms. Investigating its potential as a ligand for PPARs and its influence on SREBP signaling will be crucial in determining its therapeutic potential for metabolic disorders. The experimental protocols outlined in this guide provide a starting point for such investigations.
References
Unveiling the Antimicrobial Arsenal: A Technical Guide to the Action of 1-Pentadecanol Against Propionibacterium acnes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antimicrobial mechanism of 1-pentadecanol against Propionibacterium acnes (recently reclassified as Cutibacterium acnes), a key bacterium implicated in the pathogenesis of acne vulgaris. While direct and exhaustive research on the specific molecular interactions between this compound and P. acnes is emerging, this document synthesizes current knowledge on the activity of long-chain fatty alcohols against bacteria to propose a putative mechanism of action. This guide provides quantitative data on the efficacy of this compound, detailed experimental protocols for investigatory research, and visual representations of the proposed mechanisms and workflows.
Introduction to this compound and Propionibacterium acnes
Propionibacterium acnes is a Gram-positive, anaerobic bacterium that is a common resident of the human skin microbiota. Under certain conditions, such as increased sebum production and follicular occlusion, P. acnes can proliferate and contribute to the inflammatory processes characteristic of acne vulgaris. The bacterium's ability to form biofilms and the increasing prevalence of antibiotic-resistant strains necessitate the development of novel antimicrobial agents.[1]
This compound, a saturated fatty alcohol with a 15-carbon chain, has demonstrated potent and specific antibacterial activity against P. acnes.[2][3] Its lipophilic nature allows it to readily interact with the bacterial cell envelope, suggesting a mechanism of action that targets the structural and functional integrity of the bacterium.
Quantitative Antimicrobial Activity of this compound
The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A patent for a topical composition for treating acne vulgaris provides key data on the activity of this compound against P. acnes.[2]
| Compound | Carbon Chain Length | MIC against P. acnes (µg/mL) | MBC against P. acnes (µg/mL) |
| 1-Dodecanol | 12 | 12.5 | Not Reported in this study |
| This compound | 15 | 0.78 | 1.56 |
| 1-Hexadecanol | 16 | > 100 | Not Reported in this study |
Table 1: Comparative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of selected long-chain alcohols against Propionibacterium acnes. Data sourced from a study evaluating this compound as a potential anti-acne agent.[3]
These data highlight the potent and specific activity of this compound against P. acnes compared to other long-chain alcohols.[2] The optimal efficacy at a chain length of 15 carbons suggests a specific interaction with the bacterial cell envelope.
Proposed Antimicrobial Mechanism of this compound
Based on the known mechanisms of long-chain fatty alcohols against bacteria, the antimicrobial action of this compound against P. acnes is likely a multi-pronged attack targeting the cell's physical and metabolic integrity. The primary proposed mechanism involves the disruption of the bacterial cell membrane, leading to a cascade of secondary effects that culminate in cell death.
Primary Target: The Bacterial Cell Membrane
The lipophilic nature of this compound facilitates its insertion into the lipid bilayer of the P. acnes cell membrane. This insertion is hypothesized to disrupt the membrane's structure and function in several ways:
-
Increased Membrane Fluidity and Permeability: The integration of this compound molecules into the membrane is thought to increase its fluidity, leading to a loss of structural integrity.[4] This can result in the leakage of essential intracellular components, such as ions, metabolites, and even small proteins.
-
Disruption of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis, nutrient transport, and motility. The disruption of the membrane's physical structure by this compound is expected to dissipate this potential.
-
Inhibition of Membrane-Bound Enzymes: Many essential enzymes, including those involved in the electron transport chain and cell wall synthesis, are embedded within the cell membrane. The altered lipid environment caused by this compound can inhibit the function of these proteins.
References
- 1. In Vitro Antibacterial Activity of NB-003 against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5380763A - Topical composition for treating acne vulgaris - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Is 1-Pentadecanol a potential biomarker in metabolic studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of metabolic disease research is in continuous pursuit of novel biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. While even-chain fatty acids have been extensively studied, odd-chain fatty acids and their derivatives are emerging as significant players in metabolic health. This technical guide focuses on 1-pentadecanol, a 15-carbon saturated fatty alcohol, and explores its potential as a biomarker in metabolic studies. Although direct research on this compound is in its nascent stages, its close metabolic relationship with pentadecanoic acid (C15:0)—a well-documented biomarker for dairy fat intake and inversely associated with metabolic disease risk—positions this compound as a compelling candidate for further investigation. This document provides a comprehensive overview of the metabolic pathways, proposed signaling roles, and analytical methodologies pertinent to the study of this compound in the context of metabolic diseases.
Introduction: The Emerging Role of Odd-Chain Fatty Alcohols
Metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant global health burden. The identification of reliable biomarkers is crucial for understanding disease pathogenesis and developing effective interventions. Odd-chain fatty acids, particularly pentadecanoic acid (C15:0), have garnered considerable attention for their inverse association with cardiometabolic diseases.[1][2] this compound, as the alcohol derivative of C15:0, is intrinsically linked to its metabolism and may offer a unique window into cellular lipid dynamics and metabolic dysregulation.
The Metabolic Pathway of this compound: The Fatty Alcohol Cycle
This compound is part of a dynamic metabolic pathway known as the "fatty alcohol cycle," which involves the interconversion of fatty acids, fatty aldehydes, and fatty alcohols.[3][4] This cycle is crucial for the synthesis and degradation of complex lipids and is governed by a series of enzymatic reactions.
The conversion of pentadecanoic acid to this compound is a two-step reductive process. First, pentadecanoic acid is activated to its coenzyme A (CoA) ester, pentadecanoyl-CoA. Subsequently, fatty acyl-CoA reductases (FARs) catalyze the NADPH-dependent reduction of pentadecanoyl-CoA to this compound. In mammals, two key enzymes, FAR1 and FAR2, are responsible for this conversion.[5] FAR1 exhibits a preference for C16 to C18 acyl-CoAs, suggesting its involvement in the metabolism of pentadecanoyl-CoA.[5]
Conversely, this compound can be oxidized back to pentadecanoic acid. This process involves the sequential action of alcohol dehydrogenases and aldehyde dehydrogenases, which convert the fatty alcohol to a fatty aldehyde intermediate and then to the corresponding fatty acid.
Quantitative Data: Insights from Pentadecanoic Acid
Direct quantitative data on this compound levels in metabolic diseases are currently scarce in the scientific literature. However, extensive research on its precursor, pentadecanoic acid (C15:0), provides a strong rationale for investigating this compound. Higher circulating levels of C15:0 are consistently associated with a lower risk of developing metabolic diseases. The following tables summarize key quantitative findings for pentadecanoic acid.
| Metabolic Condition | Matrix | Finding | Correlation | Reference |
| Cardiovascular Disease | Plasma Phospholipid | Each standard deviation increase in C15:0 was associated with a 19% lower risk of CVD. | Inverse | [6][7] |
| Coronary Heart Disease | Plasma Phospholipid | Each standard deviation increase in C15:0 was associated with a 26% lower risk of CHD. | Inverse | [6][7] |
| Type 2 Diabetes | Red Blood Cell Membranes | Higher proportions of C15:0 were inversely associated with T2D. | Inverse | [2] |
| High-Fat Diet (mice) | Serum and Liver | A high-fat diet led to a significant depletion of C15:0. | Inverse | [8] |
| Low Protein Diet (mice) | Serum | A low-protein diet resulted in a significant depletion of C15:0. | Inverse | [4] |
Table 1. Association of Pentadecanoic Acid (C15:0) with Metabolic Diseases.
| Dairy Product Intake | Correlation with Plasma C15:0 (Spearman's r) | Reference |
| Total Dairy | 0.22 | [6][7] |
| Regular Cheese | 0.20 | [6][7] |
| Whole-Fat Dairy | 0.16 | [6][7] |
| Low-Fat Dairy | 0.17 | [6][7] |
| Butter | 0.13 | [6][7] |
Table 2. Correlation of Pentadecanoic Acid (C15:0) with Dairy Intake.
Potential Signaling Roles of this compound
The direct signaling functions of this compound in mammalian metabolic pathways have not been elucidated. However, long-chain fatty alcohols are known to be integral components of more complex signaling lipids, such as wax esters and ether lipids (including plasmalogens).
-
Precursor to Complex Lipids: this compound can be esterified to a fatty acid to form a wax ester or incorporated into the backbone of ether lipids. These complex lipids play roles in membrane structure, cellular signaling, and protection against oxidative stress.
-
Membrane Fluidity and Function: The incorporation of fatty alcohols and their derivatives into cellular membranes can alter membrane fluidity and the function of membrane-bound proteins, which could have downstream effects on signaling cascades.
Further research is required to determine if this compound itself can act as a signaling molecule, for instance, by interacting with nuclear receptors or other cellular sensors of lipid metabolism.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for this purpose, typically requiring extraction and derivatization.
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue) and store them at -80°C until analysis.
-
Lipid Extraction: Employ a modified Folch or Bligh-Dyer method for total lipid extraction.
-
Homogenize tissue samples in a chloroform:methanol mixture (2:1, v/v).
-
For plasma or serum, add chloroform:methanol (2:1, v/v) to the sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Saponification (Optional, for total fatty alcohol analysis)
To analyze both free and esterified this compound, a saponification step is required to hydrolyze wax esters.
-
Resuspend the dried lipid extract in ethanolic potassium hydroxide (KOH).
-
Heat the mixture at 60-70°C for 1-2 hours.
-
After cooling, add water and extract the non-saponifiable fraction (containing fatty alcohols) with a non-polar solvent like hexane or petroleum ether.
-
Wash the organic phase and dry it under nitrogen.
Derivatization for GC-MS Analysis
Due to the low volatility of long-chain fatty alcohols, derivatization is necessary to improve their chromatographic properties. The most common method is silylation.
-
To the dried lipid extract (or non-saponifiable fraction), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the fatty alcohols.
-
The sample is now ready for injection into the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Operate in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the long-chain derivatives.
-
-
Mass Spectrometer (MS):
-
Ionization: Use electron ionization (EI).
-
Acquisition Mode: Operate in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., deuterated this compound) for accurate quantification.
-
Future Directions and Conclusion
This compound holds promise as a novel biomarker in metabolic research, primarily due to its direct metabolic link to pentadecanoic acid, a fatty acid with established associations with metabolic health. However, several key areas require further investigation:
-
Quantitative Studies: There is a critical need for studies that directly quantify this compound in large human cohorts with well-characterized metabolic phenotypes.
-
Signaling Roles: Research is necessary to elucidate whether this compound has direct signaling roles beyond being a precursor for complex lipids.
-
Enzymatic Regulation: A deeper understanding of the regulation of fatty acyl-CoA reductases and alcohol/aldehyde dehydrogenases in different metabolic states will be crucial.
References
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic profiling identifies signatures of metabolic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel insights into oxidation of fatty acids and fatty alcohols by cytochrome P450 monooxygenase CYP4B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Lipidomic profiling identifies signatures of metabolic risk - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 1-Pentadecanol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-pentadecanol, a C15 saturated fatty alcohol. An understanding of its solubility characteristics is critical for a wide range of applications, including in the formulation of pharmaceuticals, cosmetics, and industrial products. This document presents available quantitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of the experimental workflow.
Core Concepts in this compound Solubility
This compound (C₁₅H₃₂O) is a white, waxy solid at room temperature. Its molecular structure is characterized by a long, nonpolar 15-carbon alkyl chain and a polar hydroxyl (-OH) head group. This amphipathic nature is the primary determinant of its solubility behavior. The fundamental principle of "like dissolves like" governs its solubility; the extensive hydrophobic chain promotes dissolution in nonpolar organic solvents, whereas the hydroxyl group provides a site for hydrogen bonding, allowing for some degree of interaction with polar solvents. However, the dominance of the long alkyl chain results in very low solubility in highly polar solvents like water.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of common organic solvents is not extensively available in publicly accessible literature. To provide a useful reference, the following table includes available data for this compound, supplemented with data for its close structural homologs, 1-tetradecanol (C14) and 1-hexadecanol (C16). This comparative data allows for an estimation of this compound's solubility and illustrates the general solubility trends for long-chain fatty alcohols. As the carbon chain length increases, the solubility in polar solvents tends to decrease, while the solubility in nonpolar solvents generally increases.
| Solvent | Solute | Temperature (°C) | Solubility ( g/100g of Solvent) | Molarity (mol/L) | Notes |
| Dimethyl Sulfoxide (DMSO) | This compound | Not Specified | ~3.33 | ~0.146 M | Calculated from 33.33 mg/mL. |
| Chloroform | This compound | Not Specified | Soluble | - | Qualitative data. |
| Methanol | This compound | Not Specified | Slightly Soluble | - | Qualitative data. |
| Ethanol | This compound | Not Specified | Soluble | - | Qualitative data. |
| Diethyl Ether | This compound | Not Specified | Soluble | - | Qualitative data. |
| Water | This compound | 25 | ~0.0000468 | - | Practically insoluble.[1] |
| Homolog Data | |||||
| Ethanol | 1-Tetradecanol | Not Specified | Slightly Soluble | - | Qualitative data.[1][2] |
| Diethyl Ether | 1-Tetradecanol | Not Specified | Soluble | - | Qualitative data.[1][2] |
| Acetone | 1-Tetradecanol | Not Specified | Very Soluble | - | Qualitative data. |
| Benzene | 1-Tetradecanol | Not Specified | Very Soluble | - | Qualitative data. |
| Chloroform | 1-Tetradecanol | Not Specified | Very Soluble | - | Qualitative data. |
| Dimethyl Sulfoxide (DMSO) | 1-Tetradecanol | Not Specified | 100 mg/mL | ~0.466 M | Requires sonication. |
| Ethanol | 1-Hexadecanol | Not Specified | 48 mg/mL | ~0.198 M | - |
| Dimethyl Sulfoxide (DMSO) | 1-Hexadecanol | Not Specified | 48 mg/mL | ~0.198 M | Use fresh DMSO as it is hygroscopic. |
| Water | 1-Hexadecanol | Not Specified | 10 mg/mL | ~0.041 M | - |
| Chloroform | 1-Hexadecanol | Not Specified | Soluble | - | Qualitative data.[3] |
| Ether | 1-Hexadecanol | Not Specified | Soluble | - | Qualitative data.[3] |
Experimental Protocol: Equilibrium Shake-Flask Method
The determination of the solubility of a solid compound like this compound in an organic solvent is commonly performed using the equilibrium shake-flask method. This protocol is a standard and reliable technique in chemical and pharmaceutical sciences.
Objective: To determine the saturation solubility of this compound in a specified organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Sealed glass vials or flasks with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed, sealed glass vial. The excess is crucial to ensure that the solution reaches saturation.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that the system reaches equilibrium between the undissolved solid and the dissolved solute. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once all the solvent has been removed, reweigh the vial containing the dried this compound residue.
-
Calculate the solubility based on the mass of the residue and the initial mass or volume of the solvent used.
-
-
Chromatographic Method (GC-FID or HPLC):
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions with the chosen chromatographic method.
-
Accurately dilute a known volume or mass of the filtered saturated solution.
-
Analyze the diluted sample using the same chromatographic method.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), milligrams per milliliter (mg/mL), or molarity (mol/L), and specify the temperature at which the measurement was made.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.
References
An In-depth Technical Guide to the Thermodynamic Properties and Phase Transitions of 1-Pentadecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentadecanol (C₁₅H₃₂O) is a saturated, long-chain fatty alcohol that exists as a white, flaky solid at room temperature.[1] Comprising a 15-carbon chain with a terminal hydroxyl group, it is an achiral molecule with applications as an anti-acne agent and as a substrate in biochemical research.[1] Understanding its thermodynamic properties and phase behavior is crucial for its application in various fields, including pharmaceuticals, cosmetics as an emollient and emulsion stabilizer, and materials science.[2] This guide provides a comprehensive overview of the core thermodynamic data, phase transitions, and the experimental methodologies used for their determination.
Thermodynamic Properties of this compound
A summary of the key thermodynamic and physical properties of this compound is presented below. These values have been compiled from various experimental and computational studies.
| Property | Value | Reference(s) |
| Molecular Weight | 228.41 g/mol | [2][3][4][5][6] |
| Melting Point | 41-44 °C (314.15-317.15 K) | [7][8] |
| 43-46 °C (316.15-319.15 K) | [9] | |
| 46 °C (319.15 K) | [3] | |
| Boiling Point | 269-271 °C (542.15-544.15 K) at 760 mmHg | [7][8][10] |
| 298-299 °C (571.15-572.15 K) at 760 mmHg | [9] | |
| 572 °F (300 °C) at 760 mmHg | [2] | |
| Density | 0.829 g/cm³ at 122 °F (50 °C) | [2] |
| 0.8364 g/cm³ at 22.4 °C | [7] | |
| 0.834 g/mL | [3] | |
| Vapor Pressure | 0.000038 mmHg | [2] |
| 0.000127 mmHg at 25.00 °C (estimated) | [9] | |
| Enthalpy of Fusion | See Phase Transitions Section | |
| Enthalpy of Vaporization | Referenced in studies using correlation gas chromatography | [5][11][12][13] |
| Heat Capacity (Solid) | 400 J/mol·K at 298.15 K | [6] |
| 535 J/mol·K at 318 K | [6] | |
| 537.3 J/mol·K at 358 K | [6] | |
| Flash Point | 233.6 °F (112 °C) - closed cup | [14] |
| 266.00 °F (130.00 °C) - TCC | [9] |
Phase Transitions in this compound
Long-chain n-alcohols, including this compound, exhibit complex polymorphic behavior, transitioning through different solid-state crystal structures.[12][13]
Upon cooling from a liquid state, this compound first crystallizes into a "rotator phase" known as the α-form at approximately 316.3 K under standard pressure.[1] In this phase, the molecules have rotational freedom around their long axes. As it cools further, it undergoes a solid-state transition from the α-form to the β-form at about 311.5 K.[1] The β-form is a more ordered crystalline phase where the hydrocarbon chains are vertically aligned.[1]
Conversely, upon heating, this compound transitions from the crystalline β-form back to the rotator α-form a few degrees below its final melting point.[1] This solid-solid phase transition is a characteristic feature of many long-chain alcohols.[15][16] The presence of this rotator state has been confirmed through dielectric measurements, which indicate its orientational disorder.[1]
Caption: Phase transitions of this compound upon cooling and heating.
Experimental Protocols
The determination of thermodynamic properties and the characterization of phase transitions for long-chain alcohols like this compound rely on several key experimental techniques.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow associated with thermal transitions in a material.[17] It is employed to determine temperatures and enthalpies of fusion and solid-solid phase transitions.[11][12][13]
General Protocol:
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.[16] An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference pans are placed in the DSC cell. The instrument is programmed to run a specific temperature profile. A common procedure involves an initial heating ramp to melt the sample completely and erase its thermal history, followed by a controlled cooling ramp, and finally a controlled heating ramp during which data is collected.[16][18] For long-chain alcohols, a typical scan rate is 5-10 K/min.[12]
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.
-
Data Analysis: The resulting DSC curve shows endothermic peaks (heat absorption) for melting and solid-solid transitions upon heating, and exothermic peaks (heat release) for crystallization upon cooling.[16] The peak temperature provides the transition temperature, while the area under the peak is integrated to calculate the enthalpy of the transition (e.g., enthalpy of fusion).[17]
Caption: General experimental workflow for DSC analysis.
Correlation Gas Chromatography
For compounds with low volatility like this compound, directly measuring the enthalpy of vaporization can be challenging. Correlation gas chromatography offers a reliable indirect method.[11][12]
Methodology Principle: This technique does not measure vaporization enthalpy directly. Instead, it correlates the enthalpy of transfer from a solution (in the GC column stationary phase) to the vapor phase with the known vaporization enthalpies of a series of standard compounds (e.g., other n-alkanols).[11][12][13] By measuring the retention time of this compound on the GC column at different temperatures, its enthalpy of transfer can be calculated. This value is then used in the established correlation to determine the enthalpy of vaporization at a standard temperature, typically 298.15 K.[11][12]
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) was used to study the phase behavior of this compound under high pressure (up to 250 MPa).[1] Similar to DSC, DTA measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This allows for the determination of phase transition temperatures under varying pressure conditions.
Conclusion
The thermodynamic properties and phase transitions of this compound are well-characterized, revealing complex polymorphic behavior typical of long-chain alcohols. The transition through a rotator α-phase before final crystallization into a stable β-form is a key feature of its solid-state behavior. Accurate determination of its thermodynamic parameters, such as melting point, boiling point, and enthalpies of transition, through techniques like DSC and correlation gas chromatography, is essential for its effective use in scientific research and industrial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pentadecanol [stenutz.eu]
- 4. n-Pentadecanol (CAS 629-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. n-Pentadecanol [webbook.nist.gov]
- 6. n-Pentadecanol [webbook.nist.gov]
- 7. This compound | 629-76-5 [chemicalbook.com]
- 8. This compound 99 629-76-5 [sigmaaldrich.com]
- 9. This compound, 629-76-5 [thegoodscentscompany.com]
- 10. 1-十五醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. umsl.edu [umsl.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound 99 629-76-5 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. researchgate.net [researchgate.net]
The Role of 1-Pentadecanol in Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pentadecanol, a saturated 15-carbon fatty alcohol, is emerging as a molecule of interest for its interactions with cellular membranes. While direct, extensive research on this compound is limited, this guide synthesizes current knowledge on long-chain alcohols and provides a framework for future investigation. This document details the expected biophysical effects of this compound on membrane properties such as fluidity and phase behavior, explores its potential role in cell signaling through interactions with membrane proteins, and provides comprehensive experimental protocols for its study.
Introduction
Cellular membranes are dynamic, complex structures crucial for cellular integrity, signaling, and transport. The lipid bilayer, the fundamental structure of the membrane, is sensitive to modulation by various endogenous and exogenous molecules. Long-chain fatty alcohols, including this compound, are amphipathic molecules that can intercalate into the lipid bilayer, thereby altering its physicochemical properties. Understanding these interactions is vital for deciphering their physiological roles and for leveraging them in drug development, for instance, in designing drug delivery systems or modulating the activity of membrane-bound drug targets. This guide provides a comprehensive overview of the function of this compound in cellular membranes, drawing on data from closely related long-chain alcohols where specific data for this compound is not available.
Biophysical Effects of this compound on Cellular Membranes
This compound is expected to influence several key biophysical properties of the lipid bilayer, including membrane fluidity, phase transition temperature, and molecular packing.
Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for the function of membrane proteins and for cellular processes like endocytosis and cell signaling. Long-chain saturated alcohols generally decrease membrane fluidity in the liquid-disordered phase by increasing the order of the lipid acyl chains.
Data Presentation:
| Compound | Concentration (mol%) | Temperature (°C) | Fluorescence Anisotropy (r) of DPH in DPPC Liposomes (Illustrative) |
| Control (DPPC) | 0 | 45 | 0.150 |
| 1-Hexadecanol | 5 | 45 | 0.180 |
| 1-Hexadecanol | 10 | 45 | 0.210 |
| 1-Hexadecanol | 20 | 45 | 0.245 |
Note: This data is illustrative and based on the known effects of long-chain alcohols on membrane order. DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe that embeds in the hydrophobic core of the membrane.
Lipid Phase Behavior
The incorporation of long-chain alcohols can alter the phase transition temperature (Tm) of lipid bilayers. Saturated alcohols tend to increase the Tm by stabilizing the gel phase through van der Waals interactions with the lipid acyl chains.
Data Presentation:
The following table summarizes the expected effect of this compound on the main phase transition temperature of dipalmitoylphosphatidylcholine (DPPC) liposomes, based on data from similar long-chain alcohols.[1]
| Compound | Concentration (mol%) | Main Phase Transition Temperature (Tm) of DPPC (°C) | Change in Tm (°C) |
| Control (DPPC) | 0 | 41.5 | 0 |
| 1-Hexadecanol | 10 | 42.8 | +1.3 |
| 1-Hexadecanol | 20 | 43.9 | +2.4 |
Interaction with Membrane Proteins and Signaling Pathways
Long-chain fatty acids and their derivatives have been shown to act as signaling molecules by interacting with G-protein coupled receptors (GPCRs).[2][3] It is plausible that this compound could modulate the function of membrane proteins, including GPCRs, either indirectly by altering the membrane's biophysical properties or through direct binding.
Potential Interaction with G-Protein Coupled Receptors
Long-chain free fatty acids are known to activate several GPCRs, including GPR40 (FFAR1) and GPR120 (FFAR4).[2][3] These receptors are involved in various physiological processes, including insulin secretion and inflammatory responses. While direct evidence for this compound as a ligand for these receptors is lacking, its structural similarity to known agonists suggests this as a potential area of investigation.
Potential signaling pathway of this compound via GPR40 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with cellular membranes.
Preparation of Liposomes Incorporating this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.
Materials:
-
Phospholipid (e.g., DPPC)
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of phospholipid and this compound in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder to form LUVs.
Workflow for the preparation of LUVs containing this compound.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol details the use of the fluorescent probe DPH to measure changes in membrane fluidity upon incorporation of this compound.
Materials:
-
LUVs with and without this compound (prepared as in 4.1)
-
DPH stock solution (in methanol or THF)
-
Fluorescence spectrophotometer with polarization filters
Procedure:
-
Label the LUV suspension with DPH to a final probe-to-lipid ratio of 1:500.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes.
-
Measure the fluorescence anisotropy (r) at the desired temperature using an excitation wavelength of 358 nm and an emission wavelength of 430 nm.
-
The fluorescence anisotropy is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the G-factor, which corrects for instrumental bias.
Experimental workflow for measuring membrane fluidity.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
This protocol describes the use of DSC to determine the effect of this compound on the phase transition temperature of a lipid bilayer.[4][5]
Materials:
-
MLVs with and without this compound (prepared by hydrating the lipid film)
-
Differential Scanning Calorimeter
Procedure:
-
Prepare MLV suspensions of the desired lipid composition and this compound concentration.
-
Load a precise amount of the MLV suspension into a DSC sample pan. Use the same amount of buffer in the reference pan.
-
Seal the pans hermetically.
-
Place the sample and reference pans in the calorimeter.
-
Heat the sample at a constant rate (e.g., 1°C/min) over the temperature range of interest.
-
Record the differential heat flow as a function of temperature to obtain a thermogram.
-
The peak of the endotherm corresponds to the main phase transition temperature (Tm).
Workflow for DSC analysis of lipid phase transitions.
Conclusion
This compound, as a long-chain saturated fatty alcohol, is poised to modulate the biophysical properties of cellular membranes, with implications for membrane protein function and cellular signaling. While direct experimental data for this compound remains scarce, this guide provides a robust framework based on the behavior of analogous molecules and details the necessary experimental protocols to elucidate its specific functions. Future research should focus on generating quantitative data on the effects of this compound on membrane fluidity and phase behavior, and on investigating its potential as a ligand for fatty acid-sensing GPCRs. Such studies will be instrumental in understanding its physiological roles and in exploring its potential for therapeutic applications.
References
- 1. Cholesterol Displacement from Membrane Phospholipids by Hexadecanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 1-Pentadecanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling of 1-Pentadecanol in a laboratory setting. Designed for professionals in research and drug development, this document synthesizes critical data on the compound's properties, toxicity, and safe handling procedures. It also outlines standardized experimental protocols for toxicity assessment and explores its potential cellular interactions.
Understanding this compound: Physical and Chemical Properties
This compound, a long-chain fatty alcohol, is a white, waxy solid at room temperature with a faint alcoholic odor.[1][2][3] Its physical and chemical characteristics are crucial for understanding its behavior in a laboratory environment and for implementing appropriate safety measures.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₃₂O | [1][2][4] |
| Molecular Weight | 228.41 g/mol | [1][4] |
| Appearance | White solid | [2][3][5] |
| Melting Point | 41-44 °C (106-111 °F) | [2][3] |
| Boiling Point | 269-271 °C (516-520 °F) | [2][6] |
| Flash Point | ~112-130 °C (~234-266 °F) | [2][7] |
| Density | 0.829 - 0.842 g/cm³ | [1][2] |
| Vapor Pressure | 0.000038 mmHg at 25°C | [1] |
| Solubility | Insoluble in water | [3] |
Health and Safety Hazards
This compound is generally considered to have low acute toxicity.[1][3][8] However, like other long-chain alcohols, it can pose certain hazards, particularly with prolonged or excessive exposure.
Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance by many suppliers.[9] However, some sources indicate it may cause skin and eye irritation.[2] One safety data sheet classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Potential Health Effects:
-
Skin Contact: Prolonged contact may cause skin irritation and defatting of the skin.[1][2][8]
-
Eye Contact: May cause slight to moderate eye irritation.[2][10]
-
Inhalation: Due to its low vapor pressure, inhalation is not a primary route of exposure at room temperature.[1] However, if heated or aerosolized, it may cause respiratory irritation.
-
Ingestion: Harmful if swallowed.[4] Excessive ingestion may lead to central nervous system depression.[1][8]
Safe Laboratory Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensure a safe laboratory environment when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area.[4]
-
Use a fume hood if there is a potential for generating dusts or aerosols.[11]
Personal Protective Equipment (PPE):
The following PPE should be worn when handling this compound:
| PPE | Specification | Reference |
| Eye Protection | Safety goggles or a face shield. | [1][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [2][12] |
| Skin and Body Protection | Laboratory coat and other protective clothing to prevent skin contact. | [2][4] |
| Respiratory Protection | Generally not required under normal use. If dusts are generated, a respirator may be necessary. | [6][9] |
Storage:
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
| Emergency Situation | Procedure | Reference |
| Spill | Absorb with an inert material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol. Dispose of contaminated material in accordance with local regulations. | [4] |
| Fire | Use foam, dry chemical, or carbon dioxide extinguishers. Water or foam may cause frothing. | [1][8][12] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [1][4][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. | [1][4][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. | [1][4][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | [1][4][12] |
Experimental Protocols for Toxicity Assessment
The following are summaries of standardized OECD guidelines that can be adapted for the toxicological assessment of this compound.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test provides information on the health hazards likely to arise from short-term dermal exposure.
Methodology:
-
Animal Model: Typically, young adult rats are used.
-
Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.
-
Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
-
Dosage: A limit test is often performed first at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups may be necessary.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Endpoint: The primary endpoint is mortality. A gross necropsy of all animals is performed at the end of the study.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Model: Albino rabbits are the preferred species.
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Initial Test: The test is initially performed on a single animal.
-
Confirmatory Test: If an irritant or negative response is observed, the test is confirmed using up to two additional animals.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
-
Endpoint: The severity and reversibility of the ocular lesions are evaluated to classify the substance's irritation potential.
Potential Cellular Interactions and Signaling Pathways
Currently, there is no scientific evidence to suggest that this compound significantly interacts with or modulates major cellular signaling pathways at typical laboratory exposure levels.[11] Its low reactivity and classification as a substance with low toxicity are consistent with a lack of significant biological signaling effects.
However, as a long-chain fatty alcohol, its primary interaction with biological systems is likely at the level of the cell membrane. Fatty alcohols can intercalate into the lipid bilayer, which may alter membrane fluidity and the function of membrane-associated proteins.
One study on the influence of various fatty acid derivatives on fatty acid uptake in rat intestinal epithelial cells suggested that fatty alcohols can inhibit the transport of long-chain fatty acids into cells. This suggests a potential for competitive inhibition at the level of fatty acid transport proteins.
Conclusion
This compound is a compound with low acute toxicity, but it requires careful handling in the laboratory to mitigate the risks of skin and eye irritation. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The provided experimental outlines offer a starting point for any necessary toxicological assessments, and the exploration of its cellular interactions highlights areas for further research. This guide serves as a foundational resource for the safe and informed use of this compound in scientific endeavors.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 6. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siesascs.edu.in [siesascs.edu.in]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. mbresearch.com [mbresearch.com]
- 11. bemsreports.org [bemsreports.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Jaspine B from 1-Pentadecanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the asymmetric synthesis of the natural product Jaspine B, a potent cytotoxic anhydrophytosphingosine. The synthesis commences with the readily available long-chain alcohol, 1-pentadecanol, and employs a stereodivergent approach to establish the critical stereocenters of the target molecule.
Synthetic Strategy Overview
The overall synthetic route is a two-stage process. The first stage involves the oxidation of this compound to the corresponding aldehyde, pentadecanal. The second stage is a multi-step asymmetric synthesis of Jaspine B, starting from pentadecanal. This latter stage utilizes a chiral auxiliary-mediated addition of a lithiated alkoxyallene to pentadecanal to set the stereochemistry at the C-2 position of the Jaspine B core. Subsequent cyclization, azidation, and reduction steps complete the synthesis.
Caption: Overall synthetic workflow from this compound to Jaspine B.
Experimental Protocols
Stage 1: Oxidation of this compound to Pentadecanal
This protocol describes the oxidation of the primary alcohol, this compound, to the aldehyde, pentadecanal, using Dess-Martin Periodinane (DMP). This method is chosen for its mild reaction conditions and high efficiency.[1][2][3][4][5]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) at 0 °C under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude pentadecanal is typically of sufficient purity for the next step. If necessary, it can be further purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Dess-Martin Periodinane |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
Table 1: Summary of the oxidation of this compound.
Stage 2: Asymmetric Synthesis of Jaspine B from Pentadecanal
This multi-step protocol is adapted from the stereodivergent synthesis of Jaspine B using a carbohydrate-derived alkoxyallene.[6][7]
Step 2a: Addition of Lithiated Alkoxyallene to Pentadecanal
Materials:
-
Pentadecanal (from Stage 1)
-
Carbohydrate-derived alkoxyallene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carbohydrate-derived alkoxyallene (1.2 eq) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of pentadecanal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting diastereomeric allenyl alcohols are typically used in the next step without further purification.
Step 2b: Gold-Catalyzed 5-endo-Cyclization
Materials:
-
Crude allenyl alcohol mixture
-
Gold(I) chloride (AuCl) or other suitable gold catalyst
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude allenyl alcohol mixture in anhydrous DCM (0.1 M).
-
Add the gold catalyst (e.g., AuCl, 5 mol%) to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to separate the diastereomeric dihydrofurans.
Step 2c: Azidation of the Dihydrofuran Intermediate
Materials:
-
Separated dihydrofuran diastereomer
-
Sodium azide (NaN₃)
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the desired dihydrofuran diastereomer in acetonitrile.
-
Add sodium azide (3.0 eq) and CAN (2.5 eq) to the solution.
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Step 2d: Reduction to Jaspine B
Materials:
-
Azido intermediate
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or THF
Procedure:
-
To a solution of the azido intermediate in anhydrous diethyl ether at 0 °C, carefully add LiAlH₄ (2.0 eq) in portions.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through Celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield Jaspine B.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 2a | Pentadecanal, Chiral Alkoxyallene, n-BuLi | THF | -78 °C | ~75% (crude) |
| 2b | Allenyl Alcohol, Gold Catalyst | DCM | Room Temp. | ~80% (for desired diastereomer) |
| 2c | Dihydrofuran, NaN₃, CAN | Acetonitrile | 0 °C | ~60-70% |
| 2d | Azido Intermediate, LiAlH₄ | Diethyl Ether | 0 °C to RT | ~85-95% |
Table 2: Summary of the asymmetric synthesis of Jaspine B from pentadecanal.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the key transformations in the asymmetric synthesis of Jaspine B.
Caption: Logical flow of the asymmetric synthesis of Jaspine B.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. Stereodivergent synthesis of jaspine B and its isomers using a carbohydrate-derived alkoxyallene as C3-building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: Quantification of 1-Pentadecanol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Pentadecanol is a long-chain fatty alcohol involved in various biological processes and industrial applications.[1][2] Accurate quantification of this compound in diverse matrices is crucial for research in areas such as metabolic studies, environmental analysis, and quality control in the chemical industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds like fatty alcohols.[3] However, due to the polarity of the hydroxyl group, direct analysis of long-chain alcohols can lead to poor chromatographic peak shapes and thermal instability.[4]
This application note provides a detailed protocol for the quantification of this compound using GC-MS, incorporating a derivatization step to enhance volatility and improve analytical performance.[5][6] The methodology described herein is suitable for the analysis of this compound in various sample matrices, with a focus on achieving accurate and reproducible results.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (IS): 1-Heptadecanol (≥99% purity) or a deuterated analog
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents: Hexane, Methanol, Pyridine (anhydrous), Dichloromethane (all HPLC or GC grade)[7]
-
Glassware: 1.5 mL GC autosampler vials with PTFE-lined caps, glass centrifuge tubes[8]
-
Equipment: Vortex mixer, heating block or oven, analytical balance, gas-tight syringe
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline for extracting this compound from a liquid matrix (e.g., plasma, cell culture media).
-
Pipette 200 µL of the sample into a glass centrifuge tube.
-
Add 20 µL of the 10 µg/mL Internal Standard (1-Heptadecanol) solution.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 2 mL of hexane to the tube for extraction.[9]
-
Vortex vigorously for 2 minutes to facilitate the transfer of the analyte and internal standard to the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic (hexane) layer to a clean GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization: Silylation
Derivatization is highly recommended to increase the volatility and thermal stability of this compound.[4][10] This process converts the polar hydroxyl group into a less polar trimethylsilyl (TMS) ether.[5]
-
To the dried extract from the previous step, add 100 µL of anhydrous pyridine (or another suitable solvent like hexane).[4]
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[4][11]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.
Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Data Presentation
Quantitative data should be organized for clarity and easy comparison.
Table 1: GC-MS Instrument Parameters
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | [4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | [4] |
| Inlet Temperature | 280°C | [4] |
| Injection Mode | Splitless (for trace analysis) | [4][8] |
| Injection Volume | 1 µL | [7] |
| Oven Program | Initial: 150°C, hold 2 min; Ramp: 10°C/min to 300°C; Hold: 5 min | [4] |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | [4] |
| Quadrupole Temp. | 150°C | [4] |
| Transfer Line Temp. | 280°C | [4] |
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | [4] |
| Scan Mode | Full Scan (m/z 50-550) for initial identification, then Selected Ion Monitoring (SIM) for quantification | |
| Solvent Delay | 5 min |
Table 2: Quantitative Data for TMS-Derivatized Alcohols
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Reference |
| This compound-TMS | To be determined | 73 | 75 | 103 | [1] |
| 1-Heptadecanol-TMS (Internal Std) | To be determined | 73 | 75 | 103 |
Note: The mass spectra of long-chain TMS-derivatized alcohols are often characterized by common fragments. The most abundant ions for quantification may need to be empirically determined. The m/z 73 ion (trimethylsilyl group) is typically a strong signal.
Calibration and Quantification
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (1-Heptadecanol) in methanol.[9]
-
Working Standards: Create a series of calibration standards by serially diluting the this compound stock solution to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[12]
-
Calibration Curve: Process each calibration standard through the entire sample preparation and derivatization procedure.
-
Analysis: Inject the prepared standards and samples into the GC-MS.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from this curve.[13]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by GC-MS. The described method, which includes a critical derivatization step, is designed to yield high accuracy and precision.[9] The use of an appropriate internal standard is essential to correct for variability during sample preparation and analysis.[13] The provided GC-MS parameters serve as a robust starting point for method development and can be further optimized to suit specific laboratory instrumentation and sample matrices.
References
- 1. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 8. uoguelph.ca [uoguelph.ca]
- 9. benchchem.com [benchchem.com]
- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application Notes and Protocols for the Spectral Analysis of 1-Pentadecanol by ¹H NMR and ¹³C NMR
Introduction
1-Pentadecanol is a long-chain fatty alcohol with the chemical formula C₁₅H₃₂O. It finds applications in various industries, including cosmetics, pharmaceuticals, and as a chemical intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic compounds. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development.
I. Spectral Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.64 | Triplet | 2H | H-1 |
| 1.57 | Quintet | 2H | H-2 |
| 1.26 | Broad Singlet | 24H | H-3 to H-14 |
| 0.88 | Triplet | 3H | H-15 |
| 1.35 | Singlet | 1H | OH |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Assignment |
| 63.08 | C-1 |
| 32.81 | C-2 |
| 31.92 | C-13 |
| 29.69 | C-4 to C-12 |
| 29.58 | C-3 |
| 29.36 | - |
| 25.75 | - |
| 22.68 | C-14 |
| 14.11 | C-15 |
Note: Specific assignments for all methylene carbons in the long chain (C-4 to C-12) are often difficult to resolve due to signal overlap.
II. Experimental Protocols
This section details the methodology for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.
A. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.[4][5]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, the sample can be gently warmed to aid dissolution.[2]
-
Filtration and Transfer: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[1][3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[2] However, for routine analysis, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can be used as a reference.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
B. NMR Data Acquisition
The following are general parameters for a 300 MHz or 500 MHz NMR spectrometer. Instrument-specific parameters may need optimization.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Temperature: 298 K.
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
This workflow outlines the key stages from sample preparation through to the final data analysis and reporting. Each step is critical for obtaining high-quality, reproducible NMR spectra for accurate structural elucidation and characterization.
References
Application Notes and Protocols for 1-Pentadecanol as a Substrate in Alkyl-DHAP Synthase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyl-dihydroxyacetonephosphate (DHAP) synthase (EC 2.5.1.26) is a key peroxisomal enzyme in the biosynthesis of ether lipids, a class of phospholipids essential for various cellular functions, including membrane structure and signal transduction.[1][2] This enzyme catalyzes the exchange of an acyl group for a long-chain fatty alcohol on acyl-DHAP, forming the first ether-linked intermediate, alkyl-DHAP.[3][4] The study of alkyl-DHAP synthase activity is crucial for understanding ether lipid metabolism and its dysregulation in various diseases. 1-Pentadecanol, a C15 saturated fatty alcohol, can serve as a substrate for this enzyme, allowing for the investigation of its catalytic mechanism and the screening of potential inhibitors. These application notes provide a detailed protocol for utilizing this compound in alkyl-DHAP synthase assays.
Principle of the Assay
The alkyl-DHAP synthase assay measures the enzymatic formation of alkyl-DHAP from acyl-DHAP and a fatty alcohol substrate, such as this compound. A common method involves the use of a radiolabeled fatty alcohol, allowing for the quantification of the radiolabeled alkyl-DHAP product. The product is separated from the unreacted substrate and other lipids by thin-layer chromatography (TLC), and the radioactivity is measured to determine enzyme activity.
Data Presentation
While specific kinetic constants (Km and Vmax) for this compound with alkyl-DHAP synthase are not extensively documented in publicly available literature, studies have shown that the enzyme has a preference for long-chain fatty alcohols. The activity of alkyl-DHAP synthase can be compared using various fatty alcohol substrates to determine their relative efficiencies.
| Substrate | Chain Length | Saturation | Relative Activity (Hypothetical) | Reference for General Substrate Class |
| 1-Tetradecanol | C14 | Saturated | ++ | |
| This compound | C15 | Saturated | +++ | N/A |
| 1-Hexadecanol | C16 | Saturated | ++++ | |
| 1-Octadecanol | C18 | Saturated | +++ | |
| Oleyl alcohol | C18 | Monounsaturated | +++++ |
Note: The relative activities are hypothetical and should be determined experimentally using the protocol provided below. The table illustrates the expected trend based on available literature suggesting a preference for C16-C18 fatty alcohols.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Purified or partially purified alkyl-DHAP synthase from a suitable source (e.g., rat liver peroxisomes).
-
Substrates:
-
Acyl-DHAP (e.g., Palmitoyl-DHAP)
-
This compound
-
Radiolabeled this compound (e.g., [1-¹⁴C]-1-Pentadecanol) - if using radiometric assay
-
-
Buffers and Solutions:
-
Tris-HCl buffer (pH 7.5)
-
NaF (to inhibit phosphatases)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
CHAPS or other suitable detergent
-
-
Lipid Extraction Solvents:
-
Chloroform
-
Methanol
-
-
Thin-Layer Chromatography (TLC):
-
Silica gel TLC plates
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)
-
Iodine vapor or other visualization agent (for non-radioactive standards)
-
-
Scintillation Counting:
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Experimental Workflow
Caption: Workflow for the alkyl-DHAP synthase assay.
Detailed Methodology for Radiometric Assay
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 0.5 mL) containing:
-
50 mM Tris-HCl, pH 7.5
-
4 mM NaF
-
4 mM MgCl₂
-
1 mM DTT
-
1 mg/mL fatty acid-free BSA
-
0.1% CHAPS
-
150 µM Acyl-DHAP (e.g., Palmitoyl-CoA to generate acyl-DHAP in situ with a suitable acyltransferase, or pre-synthesized acyl-DHAP)
-
Enzyme preparation (e.g., 0.5-1.0 mg of protein from cell extracts)
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 30°C for 15 minutes to allow for the formation of acyl-DHAP if starting from acyl-CoA.
-
-
Initiation of the Alkyl-DHAP Synthase Reaction:
-
Add 25 µM of radiolabeled [1-¹⁴C]-1-pentadecanol to the reaction mixture to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1 hour.
-
-
Termination of the Reaction and Lipid Extraction:
-
Stop the reaction by adding 2 mL of chloroform:methanol (1:2, v/v).
-
Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol:acetic acid:water in a ratio of 50:25:8:4, v/v/v/v).
-
Air-dry the plate.
-
-
Quantification:
-
Visualize the lipid spots by autoradiography or by scraping the silica gel from the plate corresponding to the Rf value of an alkyl-DHAP standard.
-
Transfer the scraped silica into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of product formed based on the specific activity of the radiolabeled this compound.
-
Express the enzyme activity as nmol of product formed per hour per mg of protein.
-
Signaling Pathway
The following diagram illustrates the initial steps of the ether lipid biosynthesis pathway, highlighting the role of alkyl-DHAP synthase.
Caption: Initial steps of ether lipid biosynthesis.
Conclusion
This document provides a comprehensive guide for utilizing this compound as a substrate in alkyl-DHAP synthase assays. The detailed protocol enables researchers to measure enzyme activity and investigate the substrate specificity of this crucial enzyme in ether lipid metabolism. While specific kinetic data for this compound is limited, the provided framework allows for its experimental determination, contributing to a deeper understanding of the biochemical properties of alkyl-DHAP synthase. This knowledge is vital for the development of therapeutic strategies targeting ether lipid pathways in various diseases.
References
- 1. Identification of Amino Acids Conferring Chain Length Substrate Specificities on Fatty Alcohol-forming Reductases FAR5 and FAR8 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic studies of alkyl-dihydroxyacetone-phosphate (alkyl-glycerone-phosphate) synthase in peroxisomes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Fatty Alcohols
Introduction
Fatty alcohols are long-chain aliphatic alcohols that are important intermediates in various industrial applications, including the production of detergents, surfactants, and cosmetics. Accurate and reliable analytical methods are crucial for the quality control of raw materials and final products, as well as for research and development in various fields. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of fatty alcohols. However, due to the lack of a strong chromophore in their structure, direct UV detection of fatty alcohols is challenging and often requires derivatization to enhance sensitivity. This application note details two primary HPLC methods for the separation of fatty alcohols: Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC), with a focus on pre-column derivatization for enhanced detection.
Method 1: Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization
Reversed-phase HPLC is a widely used technique for the separation of fatty alcohols based on their hydrophobicity. Longer-chain fatty alcohols exhibit stronger retention on the nonpolar stationary phase. To achieve sensitive detection, a derivatization step is typically employed to introduce a UV-active or fluorescent tag to the fatty alcohol molecules.
Experimental Protocol: RP-HPLC with Fluorescence Detection
This protocol describes the separation of C12-C18 fatty alcohols using pre-column derivatization with carbazole-9-carbonyl chloride, which imparts a fluorescent tag to the molecules, allowing for highly sensitive detection.[1]
1. Materials and Reagents:
-
Standards: Fatty alcohol standards (C12-C18)
-
Derivatization Reagent: Carbazole-9-carbonyl chloride
-
Catalyst: 1-methylimidazole
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethyl ether, Water (HPLC grade)
-
Solid-Phase Extraction (SPE): RP-18 SPE cartridges (3 ml, 200 mg)
2. Sample Preparation and Derivatization:
-
In a reaction vial, add 860 µL of dry acetonitrile.
-
Add 100 µL of the fatty alcohol sample or standard solution.
-
Add 40 µL of 1-methylimidazole catalyst.
-
Add 1 mL of carbazole-9-carbonyl chloride solution (4 mg/mL in acetonitrile).
-
Seal the vial and heat the mixture at 65°C for 30 minutes.
-
After cooling, purify the reaction mixture using an RP-18 SPE cartridge.
-
Condition the cartridge with 2 mL of methanol followed by 2 mL of acetonitrile/water (60/40, v/v).
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 12 mL of acetonitrile/water (60/40, v/v) to remove excess reagent.
-
Dry the cartridge under a stream of air for 10 minutes.
-
Elute the derivatized fatty alcohols with 2 mL of diethyl ether.
-
-
Evaporate the diethyl ether under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
3. HPLC Conditions:
-
Column: RP-8 column (125 x 4.6 mm I.D.)
-
Mobile Phase: Acetonitrile
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Detector: Fluorescence Detector
-
Excitation Wavelength: 228 nm
-
Emission Wavelength: 318 nm
Quantitative Data Summary
| Analyte (Fatty Alcohol) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) |
| Dodecanol (C12) | Data not available | Data not available |
| Tetradecanol (C14) | Data not available | Data not available |
| Hexadecanol (C16) | Data not available | Data not available |
| Octadecanol (C18) | Data not available | Data not available |
Note: Specific retention times were not provided in the source material, but the method is capable of separating C12 to C18 fatty alcohols. The detection sensitivity is reported to be in the nanomolar range.[1] A similar derivatization strategy using pyridine and thionyl chloride followed by HPLC-ESI-IM-MS analysis reported LODs for fatty alcohols between 0.02 and 0.50 ng/mL.[2]
Method 2: Normal-Phase HPLC (NP-HPLC) for Separation of Fatty Alcohol Derivatives
Normal-phase HPLC separates analytes based on their polarity. In the context of fatty alcohol analysis, NP-HPLC is particularly useful for separating derivatized fatty alcohols, especially when dealing with complex mixtures or isomers.
Experimental Protocol: NP-HPLC with Fluorescence Detection
This protocol outlines the separation of fatty alcohol derivatives using a silica-based column. A highly sensitive fluorescence derivatization procedure using Bodipy FL and Mukaiyama's reagent can be employed.[1]
1. Materials and Reagents:
-
Standards: Fatty alcohol standards
-
Derivatization Reagent: Bodipy FL
-
Coupling Reagent: 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent)
-
Solvents: Dichloromethane (dry), Acetonitrile (HPLC grade), Hexane (HPLC grade), Isopropanol (HPLC grade)
2. Sample Preparation and Derivatization:
-
Dissolve the fatty alcohol sample in dry dichloromethane.
-
Add Bodipy FL and Mukaiyama's reagent in a basic dichloromethane solution.
-
Allow the reaction to proceed to form the highly fluorescent ester derivatives.
-
The reaction mixture can then be directly injected or subjected to a simple cleanup step if necessary.
3. HPLC Conditions:
-
Column: Silica column
-
Mobile Phase: A gradient of hexane and isopropanol is typically used. The exact gradient profile will depend on the specific fatty alcohols being separated.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Fluorescence Detector
-
Excitation/Emission Wavelengths: Specific to the Bodipy FL dye.
Quantitative Data Summary
| Analyte (Fatty Alcohol Derivative) | Retention Time (min) | Limit of Detection (LOD) |
| Derivatized Dodecanol (C12) | Dependent on gradient | High sensitivity expected |
| Derivatized Tetradecanol (C14) | Dependent on gradient | High sensitivity expected |
| Derivatized Hexadecanol (C16) | Dependent on gradient | High sensitivity expected |
| Derivatized Octadecanol (C18) | Dependent on gradient | High sensitivity expected |
Note: Specific quantitative data for this NP-HPLC method was not available in the provided search results. However, the use of a highly fluorescent tag like Bodipy FL suggests that very low detection limits can be achieved.[1]
Alternative Detection Method: Charged Aerosol Detection (CAD)
For the analysis of underivatized fatty alcohols, Charged Aerosol Detection (CAD) offers a universal detection method.[3][4] CAD is a mass-sensitive detector that can measure any nonvolatile and many semivolatile analytes, making it suitable for lipids that lack a UV chromophore.[3]
HPLC-CAD Method for Underivatized Fatty Alcohols
A reversed-phase HPLC method using a C8 column coupled with a CAD detector has been developed for the separation and quantification of a wide range of lipids, including fatty alcohols.[4]
HPLC Conditions:
-
Column: Fused-core C8, 150 x 4.6 mm, 2.7 µm
-
Mobile Phase: A gradient of methanol and chloroform is often used.
-
Detector: Charged Aerosol Detector (CAD)
This method has been shown to have a wide dynamic range and low limits of detection (LOD) in the nanogram range on-column.[4]
Summary of HPLC Methods for Fatty Alcohol Separation
| Method | Stationary Phase | Mobile Phase (Typical) | Derivatization Required | Detection Method | Advantages |
| RP-HPLC | C8, C18, RP-8[1][4] | Acetonitrile, Methanol/Water gradients[1] | Yes (for high sensitivity UV/Fluorescence)[1][2][5][6] | Fluorescence, MS, UV (with derivatization)[1][2][6] | Good separation by chain length, robust methods. |
| NP-HPLC | Silica[1][7] | Hexane/Isopropanol gradients[7] | Yes (often)[1] | Fluorescence, UV (with derivatization)[1] | Good for isomer separation. |
| HPLC-CAD | C8[4] | Methanol/Chloroform gradients[4] | No | Charged Aerosol Detection (CAD)[3][4] | Universal detection for underivatized alcohols.[3] |
Visualizations
Experimental Workflow for RP-HPLC Analysis of Fatty Alcohols
Caption: Workflow for RP-HPLC analysis of fatty alcohols with derivatization.
Logical Relationship of HPLC Method Components
References
- 1. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hplc.eu [hplc.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Mass Spectrometry Detection of 1-Pentadecanol through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty alcohols, such as 1-pentadecanol, are important biological molecules and industrial compounds. Their analysis by mass spectrometry (MS) can be challenging due to their low volatility and poor ionization efficiency, often resulting in weak signals and extensive fragmentation that complicates identification.[1] Chemical derivatization is a powerful strategy to overcome these limitations by modifying the hydroxyl group to create a derivative with more favorable analytical properties.[1][2] This application note provides detailed protocols for the derivatization of this compound for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, leading to significant improvements in detection and quantification.
Principle of Derivatization for Mass Spectrometry
The primary goals of derivatizing this compound are:
-
Increased Volatility (for GC-MS): Replacing the polar hydroxyl group with a less polar group (e.g., a trimethylsilyl group) reduces intermolecular hydrogen bonding, making the analyte more volatile and suitable for GC analysis.[3][4]
-
Enhanced Ionization Efficiency (for LC-MS): Introducing a group with a permanent charge or a readily ionizable site (e.g., a picolinoyl or pyridinium group) significantly boosts the signal in Electrospray Ionization (ESI) mass spectrometry.[5][6][7]
-
Directed Fragmentation: The derivatizing group can direct fragmentation pathways in the mass spectrometer, producing characteristic and structurally informative ions that aid in compound identification.[1]
This note will focus on two highly effective methods:
-
Silylation for GC-MS analysis.
-
Picolinoylation for enhanced LC-MS/MS analysis.
Method 1: Silylation for GC-MS Analysis
Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols.[3][8] The hydroxyl group of this compound is converted to a more volatile and thermally stable trimethylsilyl (TMS) ether.[9][10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a highly effective reagent for this transformation.[1][10]
Logical Workflow for Silylation
Caption: Workflow for TMS derivatization of this compound.
Experimental Protocol: TMS Derivatization
Materials:
-
This compound standard or sample extract.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]
-
Anhydrous Pyridine or Acetonitrile (reaction solvent).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or water bath.
-
Nitrogen gas evaporator.
-
GC-MS system.
Procedure:
-
Sample Preparation: Transfer a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.[1][11]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the sample solution.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-45 minutes to ensure the reaction goes to completion.[1][10]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. A typical injection volume is 1-2 µL.[1][9]
Expected Mass Spectrum Data
Upon derivatization, the molecular weight of this compound (228.4 g/mol ) increases by 72.1 g/mol to form the TMS ether (300.6 g/mol ).[12] While the molecular ion ([M]⁺) of the TMS derivative may be of low abundance, characteristic fragment ions are observed, which are crucial for identification.[1]
| Analyte | Derivative | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound | Underivatized | EI | 228 (often absent) | [M-18]⁺ (210), 43, 57 | [13] |
| This compound | TMS Ether | EI | 300 | [M-15]⁺ (285), 73, 75 | [12][14] |
Method 2: Picolinoylation for LC-MS/MS Analysis
For LC-MS analysis, especially with ESI, derivatization aims to add a permanently charged or easily protonated moiety to the neutral alcohol molecule. Picolinoyl esters are excellent derivatives for this purpose. The picolinoyl group contains a pyridine ring that is readily protonated in the positive ion ESI source, dramatically increasing the ionization efficiency and MS response.[5][15] This method can lead to significant enhancements in sensitivity.[5][16]
Logical Workflow for Picolinoylation
Caption: Workflow for Picolinoyl derivatization of this compound.
Experimental Protocol: Picolinoyl Ester Synthesis
Materials:
-
This compound standard or sample extract.
-
Picolinic acid.
-
2-Methyl-6-nitrobenzoic anhydride (MNBA).
-
Triethylamine or 4-dimethylaminopyridine (DMAP).
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solid-Phase Extraction (SPE) cartridges for cleanup.
-
LC-MS/MS system with an ESI source.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in 100 µL of anhydrous DCM in a reaction vial.
-
Reagent Addition: Add a molar excess of picolinic acid, MNBA, and triethylamine to the vial.
-
Derivatization: Cap the vial and allow the reaction to proceed at room temperature for approximately 60 minutes. The reaction converts the alcohol into its picolinoyl ester derivative.[5]
-
Sample Cleanup: After the reaction, quench any excess reagent and purify the derivatized sample using a suitable SPE cartridge to remove derivatizing agents and byproducts.
-
Analysis: Evaporate the purified fraction and reconstitute in a mobile phase-compatible solvent. The sample is now ready for injection into the LC-MS/MS system.
Expected Signal Enhancement
Derivatization with a charge-introducing tag like the picolinoyl group can dramatically increase the signal response in positive-ion ESI-MS. While specific data for this compound is not widely published, studies on other hydroxyl-containing molecules like corticosteroids demonstrate the power of this approach.
| Compound Class | Derivatization Reagent | Ionization Mode | Signal Enhancement Factor | Reference |
| Corticosteroids | Picolinic Acid | ESI (+) | 5-10 times | [5][16] |
| Fatty Acids | Pyridinium Iodide | ESI (+) | ~2500 times | [17] |
| Spironolactone | Girard's Reagent P | ESI (+) | 1-2 orders of magnitude | [18] |
| Fatty Alcohols | Pyridine/Thionyl Chloride | ESI (+) | Significantly Increased | [7] |
Chemical derivatization is an indispensable tool for the robust analysis of this compound and other long-chain fatty alcohols by mass spectrometry. For GC-MS, silylation with BSTFA effectively increases volatility and provides clear, interpretable mass spectra. For the highly sensitive demands of LC-MS/MS, picolinoylation or similar charge-tagging strategies offer a profound increase in ionization efficiency and signal intensity. The selection of the appropriate derivatization method should be guided by the analytical instrumentation available and the specific requirements of the research, such as the need for high throughput or ultimate sensitivity. The protocols and data presented here provide a solid foundation for researchers to enhance the detection and quantification of these important analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound, TMS derivative [webbook.nist.gov]
- 13. n-Pentadecanol [webbook.nist.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
Application of 1-Pentadecanol in the Creation of Synthetic Lipid Monolayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentadecanol (C15H32O) is a saturated fatty alcohol that serves as a valuable component in the creation of synthetic lipid monolayers at the air-water interface. Its amphiphilic nature, with a hydrophilic hydroxyl (-OH) head group and a hydrophobic 15-carbon tail, allows it to form well-defined, ordered molecular films. These monolayers are instrumental in various research and development areas, serving as simplified models for biological membranes, enabling the study of lipid-protein interactions, and providing a platform for investigating the effects of pharmaceutical compounds on cell surfaces. Furthermore, these organized layers can be transferred onto solid substrates to create functional coatings with controlled thickness and surface properties, finding applications in biosensors and drug delivery systems.
This document provides detailed application notes and experimental protocols for the formation, characterization, and potential applications of this compound based synthetic lipid monolayers.
Quantitative Data Presentation
| Parameter | Value | Unit | Description |
| Lift-off Area (A₀) | ~25 | Ų/molecule | The area per molecule at which a significant increase in surface pressure is first observed. |
| Liquid-Expanded (LE) to Liquid-Condensed (LC) Transition Pressure | ~10-15 | mN/m | The surface pressure at which the monolayer undergoes a phase transition from a less ordered to a more ordered state. |
| Collapse Pressure (πc) | > 40 | mN/m | The surface pressure at which the monolayer collapses from a two-dimensional film into a three-dimensional structure. |
| Compressibility Modulus (Cs⁻¹) in LC phase | 100 - 250 | mN/m | A measure of the monolayer's stiffness in the liquid-condensed phase. Higher values indicate a more rigid film. |
Note: The data presented is based on the behavior of pentadecanoic acid and serves as a reference for this compound monolayers. Actual values may vary depending on experimental conditions such as temperature, subphase pH, and purity of the material.
Experimental Protocols
Preparation of this compound Spreading Solution
Objective: To prepare a dilute solution of this compound for creating a monolayer at the air-water interface.
Materials:
-
This compound (high purity, >99%)
-
Chloroform (spectroscopic grade or equivalent)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Microsyringe (e.g., Hamilton syringe)
Protocol:
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) using an analytical balance.
-
Dissolve the weighed this compound in a known volume of chloroform to achieve a final concentration of approximately 1 mg/mL.
-
Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
Store the solution in a tightly sealed glass vial to prevent solvent evaporation. It is recommended to prepare fresh solutions for optimal results.
Langmuir-Blodgett Trough Operation and Monolayer Formation
Objective: To form a stable this compound monolayer on an aqueous subphase using a Langmuir-Blodgett trough.
Materials:
-
Langmuir-Blodgett trough system with movable barriers and a surface pressure sensor (Wilhelmy plate or other)
-
Ultrapure water (Milli-Q or equivalent, resistivity >18 MΩ·cm)
-
This compound spreading solution (from Protocol 1)
-
Microsyringe
Protocol:
-
Trough Cleaning: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., chloroform followed by ethanol) and then rinse extensively with ultrapure water.
-
Subphase Filling: Fill the trough with ultrapure water. The water level should be just above the top edge of the trough.
-
Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants. Compress the barriers and aspirate the collected surface impurities. Repeat this process until the surface pressure remains below 0.2 mN/m upon full compression.
-
Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the this compound solution onto the water surface at different locations.
-
Solvent Evaporation: Allow at least 15-20 minutes for the chloroform to evaporate completely, leaving behind a uniform monolayer of this compound molecules.
-
Monolayer Compression and Isotherm Measurement:
-
Begin compressing the monolayer by moving the barriers at a slow, constant speed (e.g., 5-10 mm/min).
-
Simultaneously record the surface pressure as a function of the area per molecule. This will generate the surface pressure-area (π-A) isotherm.
-
Continue compression until the monolayer collapses, indicated by a sharp drop or plateau in the surface pressure.
-
Characterization of the this compound Monolayer with Brewster Angle Microscopy (BAM)
Objective: To visualize the morphology and phase behavior of the this compound monolayer during compression.
Materials:
-
Langmuir-Blodgett trough equipped with a Brewster Angle Microscope.
Protocol:
-
Form a this compound monolayer on the Langmuir trough as described in Protocol 2.
-
Position the BAM optics at the Brewster angle for the air-water interface (approximately 53°).
-
Begin compressing the monolayer and simultaneously capture images or videos using the BAM.
-
Correlate the observed changes in monolayer morphology (e.g., formation of domains, phase transitions, and collapse) with the corresponding points on the π-A isotherm.
Mandatory Visualizations
Caption: Experimental workflow for forming and characterizing a this compound monolayer.
Caption: Logical relationship of this compound's properties and monolayer applications.
Application in Drug Development
Synthetic lipid monolayers created from this compound can serve as a primary model system to investigate the interaction of drug candidates with cell membranes. By incorporating a drug into the subphase or co-spreading it with this compound, researchers can observe changes in the π-A isotherm and monolayer morphology.
Key applications include:
-
Membrane Permeability Studies: Changes in the compressibility and stability of the this compound monolayer in the presence of a drug can provide insights into the drug's ability to penetrate the lipid barrier.
-
Drug-Lipid Interaction Analysis: The extent of expansion or condensation of the monolayer upon drug introduction can indicate the nature and strength of the interaction between the drug and the lipid acyl chains or head groups.
-
Screening of Drug Candidates: The Langmuir trough platform allows for the rapid screening of multiple compounds to assess their membrane-disrupting or stabilizing effects.
Protocol for Drug Interaction Study:
-
Prepare the this compound monolayer as described in Protocol 2.
-
Introduce the drug of interest into the aqueous subphase at a known concentration.
-
Allow time for the drug to interact with the monolayer.
-
Record the π-A isotherm in the presence of the drug.
-
Compare the isotherm with that of the pure this compound monolayer to determine the effect of the drug on the monolayer's properties (e.g., changes in lift-off area, transition pressures, and collapse pressure).
-
Utilize Brewster Angle Microscopy to visualize any drug-induced changes in the monolayer's morphology.
By providing a controlled and reproducible system, this compound based synthetic lipid monolayers offer a powerful tool for advancing our understanding of drug-membrane interactions, a critical aspect of drug discovery and development.
Industrial Production of High-Purity 1-Pentadecanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale production of high-purity 1-pentadecanol. The information is compiled to assist researchers, scientists, and drug development professionals in understanding the manufacturing processes, purification methods, and quality control of this long-chain fatty alcohol.
Introduction
This compound (C₁₅H₃₂O) is a saturated fatty alcohol with applications in various industries, including cosmetics, lubricants, and as a precursor for surfactants and emulsifiers.[1][2][3] In the pharmaceutical and drug development sector, high-purity long-chain fatty alcohols are of interest for their potential roles in drug delivery systems and as starting materials for the synthesis of complex bioactive molecules. This document outlines the two primary industrial methods for its production: the hydroformylation of 1-tetradecene and the catalytic hydrogenation of pentadecanoic acid or its methyl ester.
Industrial Production Methods
Two principal routes are employed for the large-scale synthesis of this compound. The selection of a particular method often depends on the availability of raw materials and the desired purity of the final product.
Method 1: Hydroformylation of 1-Tetradecene (Oxo Process)
This process, utilized by companies such as Shell under the trade name Neodol 5, involves the reaction of a C14 olefin (1-tetradecene) with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce an aldehyde, which is subsequently hydrogenated to the corresponding alcohol.[4][5]
Experimental Workflow: Hydroformylation of 1-Tetradecene
Caption: Workflow for this compound production via hydroformylation.
Experimental Protocol:
Objective: To synthesize this compound from 1-tetradecene via a two-step hydroformylation and hydrogenation process.
Materials:
-
1-Tetradecene (C₁₄H₂₈)
-
Synthesis Gas (CO:H₂ ratio typically 1:1 to 1:2)
-
Hydroformylation Catalyst (e.g., cobalt carbonyl or a rhodium-based complex)
-
Hydrogenation Catalyst (e.g., copper chromite)
-
Solvent (e.g., toluene or other suitable hydrocarbon)
-
High-pressure reactor system equipped with temperature and pressure controls
Procedure:
-
Reactor Setup: The high-pressure reactor is charged with 1-tetradecene and the hydroformylation catalyst dissolved in a suitable solvent.
-
Hydroformylation: The reactor is pressurized with synthesis gas to 200-300 bar and heated to 110-180°C. The reaction is maintained under these conditions until the desired conversion of the olefin is achieved.
-
Catalyst Removal: The crude reaction mixture containing pentadecanal isomers is separated from the hydroformylation catalyst. This can be achieved by changing the pressure and temperature to decompose the catalyst, followed by filtration or extraction.
-
Hydrogenation: The resulting aldehyde is transferred to a second reactor containing a hydrogenation catalyst. The reactor is pressurized with hydrogen and heated to convert the aldehyde to this compound.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and byproducts. Further purification to achieve high purity can be accomplished by recrystallization from a suitable solvent.
Method 2: Hydrogenation of Pentadecanoic Acid or its Methyl Ester
This method involves the reduction of pentadecanoic acid or its corresponding methyl ester to this compound. This is a common route for producing fatty alcohols from natural sources.
Experimental Workflow: Hydrogenation of Pentadecanoic Acid/Ester
Caption: Workflow for this compound production via hydrogenation.
Experimental Protocol:
Objective: To produce high-purity this compound by the catalytic hydrogenation of pentadecanoic acid methyl ester.
Materials:
-
Pentadecanoic acid methyl ester (C₁₆H₃₂O₂)
-
Hydrogen (H₂)
-
Catalyst: Copper chromite or a supported copper catalyst.[6]
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: The autoclave is charged with pentadecanoic acid methyl ester and the hydrogenation catalyst.
-
Hydrogenation Reaction: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen to 200-300 bar. The temperature is raised to 200-300°C.[7][8] The reaction is maintained with stirring until the theoretical amount of hydrogen is consumed.
-
Catalyst Separation: After cooling and depressurization, the reaction mixture is filtered to remove the solid catalyst.
-
Product Purification: The crude this compound is purified by vacuum distillation to remove methanol (if starting from the methyl ester) and any unreacted starting material. For achieving high purity (>99%), recrystallization from a solvent such as acetone or ethanol is recommended.
Data Presentation: Comparative Process Parameters
The following table summarizes typical industrial process parameters for the production of fatty alcohols. It is important to note that these are general ranges and optimal conditions for this compound may vary.
| Parameter | Hydroformylation of Olefins | Hydrogenation of Fatty Acid Esters |
| Catalyst | Cobalt Carbonyl, Rhodium Complexes[9] | Copper Chromite, Copper-Zinc[6] |
| Temperature | 110 - 180 °C (Hydroformylation) | 200 - 300 °C |
| Pressure | 200 - 300 bar | 200 - 300 bar |
| Reactants | 1-Tetradecene, CO, H₂ | Pentadecanoic Acid Ester, H₂ |
| Typical Yield | > 90% | > 95% |
| Purity (Post-Distillation) | 95 - 98% | 98 - 99% |
Quality Control and Purity Analysis
To ensure the high purity of this compound, rigorous analytical testing is required. Gas chromatography is the most common and effective method for this purpose.
Protocol: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity of a this compound sample and identify any impurities.
Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for fatty alcohol analysis (e.g., DB-5 or equivalent).
-
High-purity helium or hydrogen as carrier gas.
-
This compound reference standard (>99.5% purity).
-
Solvent: Hexane or isopropanol (GC grade).
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a similar solution of the reference standard.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Carrier Gas Flow Rate: 1-2 mL/min.
-
-
Analysis: Inject equal volumes (e.g., 1 µL) of the sample and standard solutions into the GC.
-
Data Interpretation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
Conclusion
The industrial production of high-purity this compound is primarily achieved through the hydroformylation of 1-tetradecene or the hydrogenation of pentadecanoic acid and its esters. Both methods, when followed by rigorous purification steps such as fractional distillation and recrystallization, can yield a product of high purity suitable for demanding applications in research and development. The analytical protocols provided herein are essential for ensuring the quality and consistency of the final product.
References
- 1. impactfactor.org [impactfactor.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2014202601A1 - Process for producing fatty alcohols from fatty acid methyl ester - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US5124491A - Process for the hydrogenation of fatty acid methyl esters - Google Patents [patents.google.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. ethz.ch [ethz.ch]
Characterization of 1-Pentadecanol using FT-IR and Raman Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentadecanol is a saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₄OH. Its long alkyl chain and polar hydroxyl group impart amphiphilic properties, making it a subject of interest in various fields, including pharmaceuticals, cosmetics, and material science. Accurate characterization of this compound is crucial for quality control, formulation development, and understanding its physicochemical properties. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a rapid, non-destructive, and highly informative approach for the structural elucidation and characterization of this long-chain alcohol.
This document provides detailed application notes and experimental protocols for the characterization of this compound using FT-IR and Raman spectroscopy.
Principle of Vibrational Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.
-
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance as a function of wavenumber. This technique is particularly sensitive to polar functional groups, such as the hydroxyl (-OH) group in this compound.
-
Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. The scattered light has a frequency that is shifted from the incident light, and this frequency shift corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the hydrocarbon backbone of this compound.
Data Presentation
The following tables summarize the characteristic vibrational modes of this compound observed in FT-IR and Raman spectroscopy.
Table 1: FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3330 | Strong, Broad | ν(O-H) | O-H stretching (hydrogen-bonded) |
| ~2955 | Strong | νₐₛ(CH₃) | Asymmetric C-H stretching of methyl group |
| ~2918 | Strong | νₐₛ(CH₂) | Asymmetric C-H stretching of methylene groups |
| ~2872 | Medium | νₛ(CH₃) | Symmetric C-H stretching of methyl group |
| ~2850 | Strong | νₛ(CH₂) | Symmetric C-H stretching of methylene groups |
| ~1472 | Medium | δ(CH₂) | CH₂ scissoring/bending |
| ~1463 | Medium | δ(CH₃) | CH₃ asymmetric bending |
| ~1378 | Weak | δₛ(CH₃) | CH₃ symmetric bending (umbrella mode) |
| ~1060 | Strong | ν(C-O) | C-O stretching |
| ~720-730 | Weak | ρ(CH₂) | CH₂ rocking |
Table 2: Raman Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~2958 | Strong | νₐₛ(CH₃) | Asymmetric C-H stretching of methyl group |
| ~2925 | Very Strong | νₐₛ(CH₂) | Asymmetric C-H stretching of methylene groups |
| ~2880 | Strong | νₛ(CH₃) | Symmetric C-H stretching of methyl group |
| ~2848 | Very Strong | νₛ(CH₂) | Symmetric C-H stretching of methylene groups |
| ~1460 | Medium | δ(CH₂) | CH₂ scissoring/bending |
| ~1440 | Medium | δ(CH₂) | CH₂ scissoring/bending |
| ~1295 | Strong | τ(CH₂) | CH₂ twisting |
| ~1128 | Medium | ν(C-C) | C-C skeletal stretching |
| ~1062 | Medium | ν(C-C) | C-C skeletal stretching |
| ~890 | Weak | ρ(CH₃) | CH₃ rocking |
Experimental Protocols
FT-IR Spectroscopy Protocol (Solid Sample - KBr Pellet)
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle (agate or mullite)
-
Hydraulic press with pellet-making die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly clean the mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr powder.
-
Grind the KBr in the mortar to a fine, consistent powder.
-
Add the this compound sample to the KBr powder in the mortar.
-
Grind the mixture for several minutes until a homogeneous, fine powder is obtained. The particle size should be small to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Assemble the pellet-making die.
-
Transfer a small amount of the KBr/sample mixture into the die.
-
Spread the powder evenly to ensure a uniform pellet.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and retrieve the KBr pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak labeling as required.
-
Raman Spectroscopy Protocol (Solid Sample)
Materials:
-
This compound sample
-
Microscope slide or suitable sample holder
-
Raman spectrometer with a laser source (e.g., 785 nm)
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid this compound sample onto a clean microscope slide.
-
Ensure the sample surface is relatively flat for proper focusing of the laser.
-
-
Data Acquisition:
-
Place the sample slide on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample surface using the microscope objective.
-
Set the data acquisition parameters, including:
-
Laser power (start with a low power to avoid sample damage, e.g., 10-50 mW).
-
Integration time (e.g., 1-10 seconds).
-
Number of accumulations (e.g., 5-10) to improve the signal-to-noise ratio.
-
Spectral range (e.g., 4000-200 cm⁻¹).
-
-
Acquire the Raman spectrum.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction on the acquired spectrum.
-
Normalize the spectrum if necessary for comparison with other spectra.
-
Identify and label the characteristic Raman peaks.
-
Mandatory Visualization
Caption: Workflow for this compound characterization.
Conclusion
FT-IR and Raman spectroscopy are powerful and complementary techniques for the comprehensive characterization of this compound. FT-IR is particularly adept at identifying the hydroxyl functional group, while Raman provides detailed information about the long hydrocarbon chain. The protocols and data presented in this application note serve as a valuable resource for researchers and professionals involved in the analysis and development of products containing this compound.
Troubleshooting & Optimization
Improving the yield of 1-Pentadecanol chemical synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of 1-Pentadecanol, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common precursor for the synthesis of this compound is pentadecanoic acid. Other viable starting materials include derivatives of pentadecanoic acid, such as its methyl or ethyl esters. For syntheses involving the addition of a single carbon, 1-tetradecene or tetradecyl bromide can also be employed.
Q2: Which synthesis methods are most effective for producing this compound in a laboratory setting?
The most effective and widely used methods for synthesizing this compound in a research environment involve the reduction of pentadecanoic acid or its esters. The primary methods include:
-
Catalytic Hydrogenation: This method employs a catalyst (e.g., Ru-Sn, Cu-Zn) and hydrogen gas to reduce the carboxylic acid or ester. It is a scalable and environmentally friendly option.
-
Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of converting carboxylic acids and esters to primary alcohols with high efficiency.[1][2] This method is common for lab-scale synthesis but requires careful handling due to the reagent's reactivity with water.[3]
-
Bouveault-Blanc Reduction: This classic method uses metallic sodium in an alcohol solvent (typically ethanol) to reduce esters to primary alcohols.[4][5] While largely superseded by hydride reductions in academic labs, it remains a cost-effective option for larger-scale syntheses.[4]
Alternative, though less common, methods include the hydroformylation of 1-tetradecene and the Grignard reaction using a tetradecyl magnesium halide and formaldehyde.[6]
Q3: What are the critical reaction parameters to control for achieving a high yield of this compound?
To maximize the yield of this compound, careful control of the following parameters is essential:
-
Choice of Reducing Agent or Catalyst: The efficiency of the reduction is highly dependent on the selected reagent or catalyst.
-
Temperature and Pressure: These parameters significantly influence the reaction rate and selectivity, particularly in catalytic hydrogenation.
-
Solvent: The choice of an appropriate solvent is crucial as it can affect the solubility of reactants and the stability of intermediates.
-
Reaction Time: Sufficient time is necessary for the reaction to reach completion; however, extended reaction times can lead to the formation of byproducts.
-
Purity of Starting Materials: Impurities in the starting materials can poison catalysts or lead to undesirable side reactions, thereby reducing the yield.
Q4: How can I effectively purify the final this compound product?
Purification of this compound, a waxy solid at room temperature, typically involves the following techniques:
-
Recrystallization: This is a common method for purifying solid organic compounds.
-
Aqueous Workup: Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can remove any unreacted pentadecanoic acid.
-
Brine Wash: The formation of emulsions during aqueous workup can be resolved by washing with a saturated solution of sodium chloride (brine).
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography can be effective.
-
Distillation under Reduced Pressure: Due to its relatively high boiling point, this compound can be purified by vacuum distillation.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive catalyst or degraded reducing agent. | Use a fresh batch of catalyst or reducing agent. For hydrogenation, ensure proper catalyst activation. |
| Insufficient temperature or pressure (for hydrogenation). | Gradually increase the temperature and/or pressure within the safe operational limits of the equipment. |
| Poor quality of starting material (impurities poisoning the catalyst). | Purify the pentadecanoic acid or its ester before the reaction. |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary. |
Issue 2: Low Yield of this compound with Significant Byproduct Formation
| Potential Cause | Troubleshooting Step |
| Over-reduction to pentadecane. | Use a more selective catalyst or milder reaction conditions (lower temperature and/or pressure). |
| Ester formation with solvent. | If using an alcohol as a solvent at high temperatures, consider switching to a non-reactive solvent like an ether or hydrocarbon. |
| Saponification during workup. | During the workup, add any basic solutions slowly and with vigorous stirring, preferably at a lower temperature to minimize the formation of fatty acid salts. |
| Aldehyde intermediate formation (in LiAlH₄ reduction). | Ensure a sufficient excess of LiAlH₄ is used to completely reduce the intermediate aldehyde to the alcohol.[2] |
Issue 3: Product is Contaminated with Starting Material
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | Increase the reaction time, temperature, or the amount of catalyst/reducing agent. |
| Inefficient purification. | During the workup, thoroughly wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted pentadecanoic acid. Recrystallize the product from a suitable solvent. |
Issue 4: Formation of an Emulsion During Aqueous Workup
| Potential Cause | Troubleshooting Step |
| Surfactant properties of reactants and products. | The presence of both a fatty acid (starting material) and a fatty alcohol (product) can lead to the formation of a stable emulsion. |
| Breaking the emulsion. | Add a saturated solution of sodium chloride (brine) to the aqueous layer. Gentle centrifugation, if available, can also be effective in separating the layers. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydrogenation of Long-Chain Fatty Acids/Esters to Alcohols
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Yield of Alcohol (%) | Reference |
| Rh(1 wt%)–Sn(4 wt%)–B/Al₂O₃ | Oleic Acid | 290 | 2 | 82-83 | [7] |
| Cu-Zn | Fatty Acid Methyl Esters | 250 | 6 | 99.6 (selectivity) | [8] |
| CuO/ZnO/Al₂O₃ | Fatty Acid Esters | - | - | >98 | [8] |
| RuSn₂-B | Fatty Acid Methyl Esters | 270-290 | - | High | [9] |
| Co/HAP | Methyl Stearate | 290 | - | 67.7 (selectivity) | [10] |
Note: This table presents data from studies on long-chain fatty acids and esters similar to pentadecanoic acid and its esters, providing a basis for catalyst selection and reaction optimization for this compound synthesis.
Experimental Protocols
Protocol 1: Reduction of Methyl Pentadecanoate with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
Methyl pentadecanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve methyl pentadecanoate (1 equivalent) in anhydrous diethyl ether.
-
Slowly add the solution of methyl pentadecanoate to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour, then gently reflux for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings. Wash the combined organic layer sequentially with water, 10% sulfuric acid, and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone).
Protocol 2: Catalytic Hydrogenation of Pentadecanoic Acid
Materials:
-
Pentadecanoic acid
-
Ru-Sn/Al₂O₃ catalyst (or other suitable catalyst)
-
Solvent (e.g., 1,4-dioxane)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Filtration apparatus
Procedure:
-
Place pentadecanoic acid, the catalyst (e.g., substrate to catalyst weight ratio of ~20:1), and the solvent into the glass liner of a high-pressure autoclave.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 2-6 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 250-290 °C).
-
Maintain the temperature and pressure for the desired reaction time (e.g., 4-8 hours). The reaction progress can be monitored by taking small samples (if the reactor setup allows) and analyzing them by GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Recover the reaction mixture and separate the catalyst by filtration. The catalyst may be washed and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 3. adichemistry.com [adichemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. bicyt.conicet.gov.ar [bicyt.conicet.gov.ar]
- 10. Item - Octadecanol Production from Methyl Stearate by Catalytic Transfer Hydrogenation over Synergistic Co/HAP Catalysts - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Overcoming 1-Pentadecanol Insolubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of 1-pentadecanol insolubility in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound insoluble in my aqueous buffer?
A1: this compound is a long-chain saturated fatty alcohol with a 15-carbon aliphatic chain.[1] This long hydrocarbon tail makes the molecule highly hydrophobic and thus inherently insoluble in water and most aqueous buffers.[2] At room temperature, it exists as a white, flaky solid.[1] When introduced into an aqueous environment, these nonpolar molecules tend to aggregate to minimize contact with polar water molecules, leading to precipitation.
Q2: What is the general strategy to solubilize this compound for biological assays?
A2: The most common and effective strategy is a two-step process:
-
First, dissolve the this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution.
-
Then, dilute this stock solution into your aqueous experimental buffer or cell culture medium with vigorous mixing to achieve the final desired concentration. The key is to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically ≤ 0.5% for cell-based assays).[3]
Q3: What are the best organic solvents for creating a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used and recommended organic solvents for solubilizing long-chain fatty alcohols like this compound.[2][4] DMSO is particularly effective, with a reported solubility for this compound of up to 30-33.33 mg/mL (approximately 131-146 mM).[2][5]
Q4: Can I use surfactants or cyclodextrins to improve the solubility of this compound?
A4: Yes, both surfactants and cyclodextrins are excellent options for increasing the aqueous solubility of hydrophobic molecules like this compound.
-
Surfactants , such as Tween 80, can be used to create stable emulsions or micellar solutions.[6][7]
-
Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic fatty alcohol is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[8][9][10]
Q5: How might this compound be interacting with cellular signaling pathways?
A5: As a fatty alcohol, this compound is involved in lipid metabolism.[11][12] Dysregulation of lipid metabolism has been linked to alterations in major signaling pathways, including the PI3K/Akt pathway, which is a crucial regulator of cell growth, proliferation, and survival.[13][14][15][16] While direct modulation of the PI3K/Akt pathway by this compound is not definitively established, its role as a lipid molecule suggests a potential indirect influence on this and other signaling cascades involved in metabolic regulation.
Troubleshooting Guide
Issue 1: Precipitation occurs immediately upon diluting the stock solution into the aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Final concentration exceeds solubility limit. | Lower the final concentration of this compound in your working solution. |
| Insufficient mixing. | Add the stock solution to the buffer while vortexing or stirring vigorously to promote rapid dispersion.[3] |
| Temperature shock. | Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing. Gentle warming to 37°C can sometimes aid solubility.[17] |
| High concentration of salts in the buffer. | High salt concentrations can decrease the solubility of organic molecules. If possible, try reducing the salt concentration of your buffer. |
Issue 2: The prepared this compound solution is cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Steps |
| Metastable solution. | The initial dilution may have formed a supersaturated, unstable solution. Consider using a solubilizing agent like a surfactant or cyclodextrin for long-term stability. |
| Temperature fluctuations. | Store the solution at a constant temperature. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[17] |
| Interaction with components of the medium. | Some components of complex media (e.g., proteins in serum) can interact with this compound and cause it to precipitate. Prepare the final dilution immediately before use. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 30[5] | ≥ 131.34[5] | Sonication is recommended to aid dissolution.[5] |
| Ethanol | Soluble[4] | - | Solubility is dependent on the concentration of ethanol in aqueous solutions.[18] |
| Water | Insoluble[1] | - | - |
| Chloroform | Soluble | - | - |
| Methanol | Slightly Soluble | - | - |
Table 2: Example Formulation for a this compound Working Solution
| Component | Percentage | Volume for 1 mL | Purpose |
| This compound in DMSO (25 mg/mL stock) | 10% | 100 µL | Active compound and primary solvent |
| PEG300 | 40% | 400 µL | Co-solvent |
| Tween-80 | 5% | 50 µL | Surfactant/Emulsifier |
| Saline | 45% | 450 µL | Aqueous base |
| Final Concentration of this compound | 2.5 mg/mL (10.95 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder into a sterile tube.
-
Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 2.284 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the powder.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
If dissolution is slow, warm the solution to 37°C for 10-15 minutes with intermittent vortexing.[17] Sonication for 5-10 minutes can also be beneficial.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[17]
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Objective: To dilute the this compound stock solution into cell culture medium for experimental use.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium. Crucially, add the stock solution to the medium while gently vortexing or pipetting up and down to ensure rapid and uniform dispersion. [3]
-
For example, to prepare a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of cell culture medium.
-
Ensure the final concentration of DMSO in the working solution is below the toxicity limit for your cell line (typically ≤ 0.5%).[3]
-
Include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of DMSO as your highest concentration working solution.
-
Use the freshly prepared working solutions immediately.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for biological assays.
Caption: Potential influence of this compound on the PI3K/Akt signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juliet84.free.fr [juliet84.free.fr]
- 11. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/Akt pathway activation was involved in acute ethanol-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity [mdpi.com]
- 15. Downregulation of PI3-K/Akt/PTEN pathway and activation of mitochondrial intrinsic apoptosis by Diclofenac and Curcumin in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
- 18. researchgate.net [researchgate.net]
Addressing 1-Pentadecanol peak tailing in gas chromatography columns
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the gas chromatography (GC) analysis of 1-pentadecanol.
Troubleshooting Guide: Addressing this compound Peak Tailing
Peak tailing for polar compounds like this compound is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to identify and resolve the root causes of peak tailing.
Initial Assessment:
First, evaluate the chromatogram to determine the extent of the issue. If most or all peaks are tailing, it likely indicates a physical problem with the GC system, such as a flow path disruption.[1] If primarily the this compound peak and other polar analytes are tailing, the cause is more likely due to chemical interactions within the system.
Systematic Troubleshooting Workflow:
The following workflow is designed to address the most common causes of peak tailing for this compound in a logical sequence, starting with the most straightforward and frequent issues.
Step 1: Inlet System Maintenance
The injection port is a common source of peak tailing due to contamination and degradation of components.
-
Action: Replace the inlet liner and septum.[2]
-
Rationale: Over time, the liner can become contaminated with non-volatile residues from the sample matrix, creating active sites that interact with the hydroxyl group of this compound.[3] The septum can also shed particles into the liner. Using a deactivated liner is crucial for analyzing polar compounds.
Step 2: GC Column Evaluation and Maintenance
The analytical column itself can be a significant contributor to peak tailing.
-
Action 1: Trim the column.
-
Procedure: Cut 10-20 cm from the front of the column.[4]
-
Rationale: The head of the column is where contaminants accumulate and where the stationary phase is most likely to degrade, exposing active silanol groups. Removing this section can restore inertness.
-
Action 2: Condition the column.
-
Procedure: Bake out the column at a temperature slightly above the final temperature of your analytical method, but not exceeding the column's maximum temperature limit.[3]
-
Rationale: This helps to remove any volatile contaminants that may have accumulated on the stationary phase.
Step 3: Method Parameter Review
Sub-optimal GC method parameters can lead to poor peak shape.
-
Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of this compound. A typical starting point is 250-280°C.[2][5]
-
Oven Temperature Program: A slow initial oven temperature ramp can help to focus the analyte band at the head of the column, leading to sharper peaks.[4]
-
Carrier Gas Flow Rate: An insufficient flow rate can cause peak broadening and tailing. Ensure your flow rate is appropriate for your column dimensions.
Step 4: Derivatization
If peak tailing persists after addressing the above issues, derivatization is a highly effective solution for improving the peak shape of polar analytes like this compound.
-
Action: Derivatize this compound to form a less polar trimethylsilyl (TMS) ether.[2]
-
Rationale: Silylation replaces the active hydrogen on the hydroxyl group with a non-polar TMS group. This reduces the molecule's polarity, minimizing interactions with active sites in the GC system and resulting in a more symmetrical peak.[6][7]
Quantitative Data Summary
The table below summarizes key quantitative parameters for assessing this compound peak shape. The asymmetry factor (As) is a common measure of peak symmetry, with an ideal value of 1.0.
| Parameter | Ideal Peak | Tailing Peak (Action Required) |
| Asymmetry Factor (As) | 1.0 - 1.2[8] | > 1.5[4] |
| Appearance | Symmetrical Gaussian shape | Asymmetrical with a trailing edge |
| Resolution | Baseline resolved from adjacent peaks | May co-elute with other peaks |
| Reproducibility | High | Low |
Experimental Protocols
Protocol 1: Standard GC Analysis of this compound
This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[2]
-
Injector: Splitless or Split (e.g., 20:1), 280°C[2]
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C[2]
-
-
Detector (FID): 300°C or at least 20°C hotter than the final oven temperature[9]
-
Detector (MS):
-
Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C[2]
-
Protocol 2: Silylation of this compound for GC Analysis
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether to improve peak shape.
-
Reagents:
-
This compound solution (e.g., 1 mg/mL in anhydrous pyridine or another suitable solvent like hexane)
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
-
Procedure:
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a new column?
A1: Peak tailing with a new column can be caused by several factors. The most common are active sites in the inlet liner, poor column installation (e.g., a rough cut or incorrect insertion depth), or contamination introduced with the sample or carrier gas.[1][4] Always use a high-quality, deactivated liner and ensure the column is cut cleanly and installed according to the manufacturer's instructions.
Q2: Can the injection technique affect the peak shape of this compound?
A2: Yes, the injection technique is critical. For splitless injections, a slow injection can cause band broadening and peak tailing. The initial oven temperature should also be low enough to allow for solvent focusing, which helps to create a narrow initial band of the analyte on the column.[4]
Q3: Is derivatization always necessary for the analysis of this compound?
A3: Not always, but it is highly recommended if you are experiencing peak tailing that cannot be resolved by other means.[2] Derivatization is a robust method to improve the peak shape, thermal stability, and volatility of long-chain alcohols.[10][11]
Q4: What type of GC column is best for analyzing this compound?
A4: A non-polar or mid-polar stationary phase is generally suitable for the analysis of long-chain alcohols like this compound. A common choice is a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS, DB-5).[2] These columns offer good thermal stability and inertness.
Q5: How often should I replace my inlet liner when analyzing long-chain alcohols?
A5: The frequency of liner replacement depends on the cleanliness of your samples and the number of injections. For samples with a complex matrix, it is good practice to replace the liner regularly (e.g., after every 50-100 injections) or whenever you observe a deterioration in peak shape.[3]
References
- 1. GC Troubleshooting—Tailing Peaks [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC-FID Detector temperature - Chromatography Forum [chromforum.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. weber.hu [weber.hu]
Preventing 1-Pentadecanol degradation during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Pentadecanol during long-term storage.
Troubleshooting Guides and FAQs
This section addresses specific issues users may encounter during the storage and handling of this compound in a question-and-answer format.
Issue 1: Physical Changes in Stored this compound
-
Question: My solid this compound, which was initially a white, flaky solid, has developed a yellowish tint and is starting to clump together. What is the likely cause?
-
Answer: This is a common indication of degradation, most likely due to oxidation.[1] Exposure to oxygen in the air, elevated temperatures, and light can initiate the oxidation of this compound. The primary degradation products are typically pentadecanal and its further oxidation product, pentadecanoic acid.[1][2] These impurities can lead to discoloration and changes in the physical form of the material. High humidity can also contribute to clumping.
-
Question: I've noticed a faint, unpleasant odor from my stored this compound that wasn't there before. What could be the reason?
-
Answer: The development of an off-odor is another sign of oxidative degradation. The formation of aldehydes, such as pentadecanal, is often associated with rancid or unpleasant smells.
Issue 2: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental outcomes when using an older stock of this compound compared to a fresh batch. Could this be related to degradation?
-
Answer: Yes, inconsistent results are a frequent consequence of using degraded this compound.[1] The presence of impurities like aldehydes and carboxylic acids can alter the compound's physicochemical properties, potentially interfering with your experiments. It is crucial to assess the purity of your this compound stock if you suspect degradation.
Issue 3: Unexpected Peaks in Analytical Chromatography
-
Question: During GC-MS analysis of my this compound sample, I'm observing unexpected peaks that are not present in the reference spectrum. What might these be?
-
Answer: These additional peaks are likely degradation products. The primary oxidation product, pentadecanal, and the subsequent pentadecanoic acid would elute at different retention times than this compound. You can presumptively identify these by their mass spectra and retention times. For confirmation, it is recommended to run analytical standards of the suspected degradation products.[1]
Frequently Asked Questions (FAQs)
Storage Conditions
-
What are the ideal storage conditions for this compound?
-
Is refrigeration or freezing necessary for long-term storage?
-
While room temperature storage in a cool place is often sufficient, for extended long-term storage (i.e., over a year), refrigeration at 2-8°C or freezing at -20°C can further minimize the rate of degradation. Some suppliers recommend storing stock solutions at -20°C or -80°C for extended periods.[5]
-
Stabilization with Antioxidants
-
Can I use antioxidants to prevent the degradation of this compound?
-
What concentration of antioxidants should I use?
-
The optimal concentration can vary. However, a general starting point for antioxidants like BHT or tocopherols is in the range of 0.01% to 0.1% (w/w). It is important to note that higher concentrations of some antioxidants do not necessarily provide better protection and can even have pro-oxidant effects.[9][10]
-
Container and Handling
-
What type of container is best for storing this compound?
-
How should I handle this compound to minimize degradation?
-
To minimize exposure to air, it is advisable to blanket the container with an inert gas like nitrogen or argon before sealing, especially for long-term storage. Always handle the material in a clean, dry environment.
-
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (ambient or refrigerated at 2-8°C for extended storage) | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Nitrogen, Argon) | Minimizes exposure to oxygen, a key driver of oxidation. |
| Light | Store in the dark or in an amber/opaque container | Prevents photo-oxidation, which can be initiated by UV light. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids[4] | Prevents chemical reactions that can lead to degradation. |
Table 2: Common Antioxidants for Stabilization of Fatty Alcohols
| Antioxidant | Typical Concentration Range (w/w) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Free radical scavenger, interrupts the oxidation chain reaction. |
| α-Tocopherol (Vitamin E) | 0.01% - 0.1% | Chain-breaking antioxidant that donates a hydrogen atom to free radicals. |
| Ascorbic Acid (Vitamin C) | 0.01% - 0.05% | Acts as a synergist, can regenerate primary antioxidants like Vitamin E.[8][14] |
Experimental Protocols
Protocol 1: Stability Testing of this compound using GC-MS
This protocol outlines a general method for analyzing this compound and its primary oxidative degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like hexane or dichloromethane.
-
For improved peak shape and to reduce tailing, derivatization to a trimethylsilyl (TMS) ether is recommended.[15] To 100 µL of the sample solution, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Cap the vial and heat at 60-70°C for 30 minutes. Cool to room temperature before injection.
-
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[1][16] |
| Injector Temperature | 280°C[1] |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial 150°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min[15] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Look for the characteristic peaks of potential degradation products:
-
Pentadecanal: Will have a shorter retention time than this compound and a characteristic mass spectrum.
-
Pentadecanoic acid (as TMS ester if derivatized): Will have a different retention time and mass spectrum.
-
-
Quantify the purity of this compound by calculating the peak area percentage relative to the total peak area of all components. For more accurate quantification, use a calibration curve with a certified reference standard.
-
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water is often effective. For example, start with 80% acetonitrile and increase to 100% over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as fatty alcohols lack a strong UV chromophore. |
| Injection Volume | 20 µL |
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for a long-term stability study of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. glpbio.com [glpbio.com]
- 6. Food Science of Animal Resources [kosfaj.org]
- 7. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive effect of alpha-tocopherol and ascorbic acid in combating ethanol-induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High concentrations of antioxidants may not improve defense against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. calpaclab.com [calpaclab.com]
- 12. cipax.com [cipax.com]
- 13. calpaclab.com [calpaclab.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. redalyc.org [redalyc.org]
Optimizing reaction conditions for enzymatic modification of 1-Pentadecanol
Welcome to the Technical Support Center for the enzymatic modification of 1-Pentadecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enzymatic modification (typically esterification) of this compound using lipases.
Q1: My reaction shows a very low or no conversion of this compound to the desired ester. What are the potential causes and how can I troubleshoot this?
A: Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Enzyme Inactivity: The lipase may be inactive or denatured. Verify the storage conditions and expiration date of the enzyme. It's also crucial to test the enzyme's activity using a standard assay.[1] Some organic solvents can strip essential water from the enzyme, leading to inactivation.[1]
-
Suboptimal Temperature: Temperature significantly impacts enzyme activity. For most lipases used in esterification, the optimal temperature is typically between 40°C and 70°C.[2] Exceeding the optimal temperature can cause denaturation and a sharp drop in activity.[2] It is advisable to perform the reaction at various temperatures (e.g., 40°C, 50°C, 60°C) to find the optimum for your specific enzyme.
-
Incorrect Substrate Molar Ratio: While a 1:1 molar ratio of this compound to the acyl donor (e.g., a fatty acid) is stoichiometric, an excess of one substrate can shift the reaction equilibrium towards product formation.[2] However, a large excess of the alcohol can sometimes lead to enzyme inhibition.[2] It is recommended to test molar ratios from 1:1 to 1:6 (acid:alcohol) to determine the optimal condition.[2]
-
Inappropriate Water Activity (a_w): Water is critical for lipase activity in organic media.[3][4][5] Too little water can render the enzyme inactive, while too much can promote the reverse reaction (hydrolysis), reducing your ester yield.[1][6] The optimal water activity is often low (e.g., a_w < 0.2) for ester synthesis.[6] Consider adding molecular sieves to control water content or pre-equilibrating the enzyme and solvent to a specific water activity.[1][7]
-
Poor Solubility of this compound: this compound is a solid at room temperature with a melting point of 41-44°C and is insoluble in water.[8][9] Ensure the reaction temperature is above its melting point and that it is fully dissolved in the chosen organic solvent. Sonication may be required to aid dissolution.[10][11]
Q2: The reaction rate starts off well but then slows down significantly. What is the cause?
A: A declining reaction rate is often due to product inhibition or changes in the reaction medium.[1]
-
Product Inhibition: As the ester product accumulates, it can bind to the enzyme's active site and inhibit further reaction.[1] In-situ product removal, for example by using a vacuum to remove a volatile co-product, can be an effective strategy.
-
Byproduct Inhibition (Water): Esterification produces water, which can shift the equilibrium back towards the reactants and may also inhibit the enzyme at high concentrations.[2] Adding a water-adsorbing agent like molecular sieves or conducting the reaction under vacuum can remove water as it is formed.[1]
-
Enzyme Denaturation: Over time, especially at higher temperatures, the enzyme may gradually denature, leading to a decrease in activity.[2] Consider using an immobilized enzyme, which often provides enhanced stability.[12][13]
Q3: I am using an immobilized lipase, but its activity decreases after each reuse cycle. How can I improve its reusability?
A: Loss of activity in immobilized enzymes is typically due to enzyme leaching, denaturation, or fouling of the support.[1]
-
Enzyme Leaching: The enzyme may be weakly bound to the support and detaching during the reaction or washing steps. Covalent bonding is generally a stronger immobilization method than physical adsorption and can reduce leaching.[1][12]
-
Fouling: Substrates or products may adhere to the support material, blocking access to the enzyme's active sites. Implement a rigorous washing protocol between cycles, possibly using different solvents to remove potential foulants.[1]
-
Mechanical Stress: High stirring rates can cause mechanical degradation of the support material, leading to enzyme loss and reduced activity.[14] Operate at a sufficient but not excessive agitation speed (e.g., 200 rpm).[2][14]
Q4: How do I select the best solvent for the reaction?
A: The choice of solvent is critical as it affects both substrate solubility and enzyme activity.
-
Solubility: this compound is insoluble in water but soluble in various organic solvents.[8][9] Common choices for lipase-catalyzed esterification include non-polar, hydrophobic solvents like n-hexane, heptane, or isooctane.[2][15]
-
Enzyme Performance: Lipases generally show higher activity in hydrophobic (non-polar) solvents compared to hydrophilic (polar) ones.[3][7] Hydrophilic solvents can strip the essential water layer surrounding the enzyme, leading to inactivation.[1]
-
Solvent-Free Systems: To improve process efficiency and reduce environmental impact, consider a solvent-free system, where one of the liquid substrates (e.g., a liquid fatty acid) acts as the solvent.[16][17] This requires the reaction temperature to be above the melting point of this compound.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative parameters for lipase-catalyzed esterification reactions, providing a starting point for optimization.
Table 1: General Reaction Conditions for Lipase-Catalyzed Esterification
| Parameter | Typical Range | Rationale & Remarks |
|---|---|---|
| Temperature | 40 - 70 °C | Balances reaction rate and enzyme stability. Each lipase has a specific optimal temperature.[2] |
| Enzyme Conc. | 1 - 15% (w/w of substrates) | Higher concentration increases rate, but can plateau and add cost.[2][16][18] |
| Substrate Ratio | 1:1 to 1:6 (Acid:Alcohol) | Excess alcohol can shift equilibrium but may cause inhibition.[2] |
| Agitation Speed | 150 - 250 rpm | Ensures proper mixing but avoids mechanical stress on immobilized enzymes.[2][15] |
| Water Activity (a_w) | < 0.2 | Crucial for shifting equilibrium towards synthesis and maintaining enzyme activity.[6] |
| Reaction Time | 6 - 24 hours | Dependent on other parameters; should be determined by time-course experiments.[2] |
Table 2: Comparison of Commonly Used Immobilized Lipases
| Enzyme | Source Organism | Optimal Temperature | Key Characteristics |
|---|---|---|---|
| Novozym 435 | Candida antarctica lipase B | 50 - 70 °C | Highly active and stable, widely used for ester synthesis.[19][20] |
| Lipozyme TL IM | Thermomyces lanuginosus | 50 - 60 °C | Thermostable and shows high catalytic activity.[13] |
| Lipozyme RM IM | Rhizomucor miehei | 40 - 50 °C | Often used for transesterification and interesterification reactions.[20] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Esterification of this compound
This protocol describes a typical batch reaction for the synthesis of a pentadecyl ester using an immobilized lipase.
1. Materials & Reagents:
-
This compound
-
Acyl donor (e.g., Lauric acid, Oleic acid)
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (e.g., n-hexane, anhydrous)
-
Molecular Sieves (3Å, activated)
-
Standard for GC/HPLC analysis
2. Reactant Preparation:
-
In a sealed, temperature-controlled reaction vessel, dissolve this compound and the chosen fatty acid in the organic solvent at the desired molar ratio (e.g., 1:1).[1]
-
Ensure the total substrate concentration is appropriate (e.g., 100-500 mM).
-
Add activated molecular sieves (e.g., 10% w/v) to the mixture to adsorb water produced during the reaction.[1]
3. Reaction Execution:
-
Place the reaction vessel in a shaking incubator or on a magnetic stirrer with heating capabilities.
-
Set the desired temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).[2]
-
Allow the mixture to equilibrate for 15-20 minutes.[2]
-
Initiate the reaction by adding the immobilized lipase (e.g., 5% w/w of total substrates).[2]
4. Reaction Monitoring:
-
Withdraw small aliquots (e.g., 50 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 8, 12, 24 hours).[2]
-
Filter the sample to remove the immobilized enzyme.
-
Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of reactants and the formation of the product ester.[2]
5. Product Recovery (Post-Reaction):
-
Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
Wash the enzyme with fresh solvent to remove any adsorbed reactants and products.[1]
-
Remove the solvent from the reaction mixture, typically by rotary evaporation.
-
Purify the resulting ester product using techniques such as column chromatography if necessary.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General workflow for enzymatic esterification of this compound.
Caption: Decision tree for troubleshooting low conversion yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. This compound | 629-76-5 [amp.chemicalbook.com]
- 9. This compound | 629-76-5 [chemicalbook.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. mdpi.com [mdpi.com]
- 13. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data [mdpi.com]
- 15. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-Pentadecanol for X-ray Diffraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-pentadecanol for X-ray diffraction (XRD) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to crystallization?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂O | [1][2] |
| Molecular Weight | 228.42 g/mol | [1][2] |
| Appearance | White, waxy solid | [1] |
| Melting Point | 43-46 °C (109-115 °F) | [3] |
| Boiling Point | 298-299 °C (568-570 °F) at 760 mmHg | [3] |
| Solubility | Soluble in alcohols. Insoluble in water.[3] Soluble in DMSO (30 mg/mL with sonication). | |
| Polymorphism | Exhibits polymorphism, with a transition from a β-form to a rotator α-form a few degrees below its melting point.[1] |
Q2: What are the most common challenges encountered when crystallizing this compound?
A2: The most frequently encountered issues during the crystallization of this compound and other long-chain alcohols include:
-
"Oiling out": The compound separates from the solution as a liquid instead of forming solid crystals. This is common for compounds like this compound with a relatively low melting point.
-
Formation of polycrystalline or microcrystalline powder: This results in crystals that are too small or not well-ordered for single-crystal X-ray diffraction.
-
Slow or no crystal growth: The solution remains supersaturated without forming crystals.
-
Inclusion of impurities: The resulting crystals are not pure, which can affect the quality of the diffraction data.
Q3: How can I prevent my this compound from "oiling out" during crystallization?
A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. To prevent this with this compound (melting point: 43-46 °C), you can try the following:
-
Increase the solvent volume: Adding more hot solvent will lower the saturation temperature of the solution, ensuring that crystallization begins at a temperature below the melting point of this compound.
-
Slow down the cooling process: Allow the solution to cool to room temperature very slowly before any further cooling in an ice bath or refrigerator. Rapid cooling increases the likelihood of oiling out.[4]
-
Select a different solvent system: A solvent in which this compound is less soluble at elevated temperatures might be a better choice. Alternatively, a co-solvent system can be employed to fine-tune the solubility.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the crystallization of this compound.
Problem 1: No crystals are forming, even after the solution has cooled.
| Possible Cause | Suggested Solution |
| Solution is not sufficiently supersaturated. | Concentrate the solution by slowly evaporating some of the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation. |
| Lack of nucleation sites. | 1. Scratch the inner surface of the crystallization vessel with a glass rod at the air-solvent interface to create microscopic scratches that can serve as nucleation sites. 2. Introduce a seed crystal: If you have a previous batch of this compound crystals, add a tiny crystal to the solution to induce growth.[4] |
| Inhibition of nucleation by impurities. | If the this compound sample is impure, consider further purification by column chromatography before attempting crystallization. |
Problem 2: The crystals are very small, like a powder, and not suitable for single-crystal XRD.
| Possible Cause | Suggested Solution |
| Crystallization occurred too rapidly. | Rapid crystal growth often leads to small, poorly formed crystals. To slow down the process: - Use a larger volume of solvent: This will make the solution less concentrated and slow down the precipitation. - Cool the solution more slowly: Insulate the crystallization vessel to ensure a gradual decrease in temperature.[5] |
| Too many nucleation sites. | Ensure your crystallization vessel is scrupulously clean to avoid dust or other particles acting as nucleation sites. Filtering the hot solution before cooling can also help. |
Problem 3: The resulting crystals give poor diffraction patterns.
| Possible Cause | Suggested Solution |
| The crystal is not a single crystal. | Examine the crystal under a microscope. If it appears to be an aggregate of smaller crystals, you will need to re-optimize the crystallization conditions to favor the growth of a single, well-defined crystal. Slower cooling and a less concentrated solution are good starting points. |
| The crystal has internal defects or is disordered. | This can be inherent to the compound but can be influenced by crystallization conditions. Try different solvents or crystallization techniques (e.g., vapor diffusion) to see if a more ordered crystal form can be obtained. |
| The crystal is a different polymorph. | This compound is known to exhibit polymorphism.[1] The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is formed. Characterizing the crystal by powder XRD first can help identify the crystalline phase. |
Experimental Protocols
Protocol 1: Slow Cooling Recrystallization of this compound
This protocol is a general guideline and may need to be optimized for your specific sample and desired crystal size.
-
Solvent Selection: Based on solubility tests, choose a suitable solvent. Ethanol or methanol are good starting points as this compound is soluble in alcohols.[3]
-
Dissolution: In a clean Erlenmeyer flask, add your crude this compound. Add a minimal amount of the chosen solvent and gently heat the flask on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling rate, you can insulate the flask with glass wool or place it in a larger beaker of warm water.
-
Crystal Growth: Once the solution has reached room temperature, allow it to stand undisturbed for several hours to days to allow for the growth of larger crystals.
-
Isolation: Carefully decant the mother liquor. Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry or dry under a gentle stream of inert gas.
Protocol 2: Vapor Diffusion for Single Crystal Growth
This method is particularly useful for growing high-quality single crystals from a small amount of material.
-
Prepare the Inner Vial: Dissolve 5-10 mg of this compound in a minimal amount of a "good" solvent (e.g., ethanol) in a small, open vial.
-
Prepare the Outer Vial: In a larger vial, add a few milliliters of a "poor" or "anti-solvent" in which this compound is insoluble (e.g., hexane). The anti-solvent should be more volatile than the good solvent.
-
Set up the Diffusion Chamber: Place the inner vial containing the this compound solution inside the larger vial. Ensure the inner vial does not touch the walls of the outer vial.
-
Seal and Incubate: Seal the outer vial and leave it in a vibration-free location at a constant temperature. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of this compound and promoting slow crystal growth over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Key factors influencing the quality of this compound crystals.
References
Purity assessment and purification of commercial 1-Pentadecanol standards
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1-Pentadecanol standards.
Frequently Asked Questions (FAQs)
Purity Assessment
-
Q1: What is the typical purity of commercial this compound standards? A1: Commercial this compound standards are generally available in purities of ≥95% or higher.[1][2] However, for sensitive applications, it is crucial to verify the purity upon receipt and before use, as impurities can be present from the synthesis process or degradation over time. Lot-specific information can often be found on the Certificate of Analysis provided by the supplier.[1]
-
Q2: Which analytical techniques are recommended for assessing the purity of this compound? A2: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for determining the purity of long-chain fatty alcohols like this compound.[3][4][5] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity and to identify the presence of non-volatile impurities.[6]
-
Q3: Why is my this compound peak tailing in my GC analysis? A3: Peak tailing for polar compounds like this compound is often due to interactions between the hydroxyl group and active sites in the GC system (e.g., inlet liner, column).[7] To mitigate this, derivatization to a less polar trimethylsilyl (TMS) ether is highly recommended.[3][6][7] Regular maintenance, including replacing the inlet liner and septum, and proper column conditioning can also significantly improve peak shape.[7]
-
Q4: Do I need to derivatize this compound before GC analysis? A4: Yes, derivatization is highly recommended. Converting this compound to its trimethylsilyl (TMS) ether increases its volatility and thermal stability, leading to improved peak shape, reduced tailing, and enhanced sensitivity.[3][6][7]
Purification
-
Q5: What are the most common methods for purifying this compound? A5: Recrystallization is the most important and widely used method for purifying nonvolatile organic solids like this compound.[8] Column chromatography can also be employed for purification, particularly for separating it from impurities with similar polarities.[9]
-
Q6: During recrystallization, my this compound is "oiling out" instead of forming crystals. How can I resolve this? A6: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point.[9] For this compound, with a melting point of around 44°C, this can be addressed by:
-
Increasing the solvent volume: Add more hot solvent to ensure the compound stays dissolved until the solution cools below its melting point.[9]
-
Slowing the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[9]
-
Selecting a different solvent system: A solvent or solvent pair with a more suitable solubility profile may be necessary.[9]
-
-
Q7: The melting point of my purified this compound has a broad range. What does this suggest? A7: A broad melting point range is a strong indicator of the presence of impurities. A pure compound typically has a sharp, well-defined melting point. Impurities disrupt the crystal lattice structure, causing a depression and broadening of the melting point range.[9] Further purification may be required.
Experimental Protocols and Data
Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for the GC analysis of this compound. Optimization may be required based on the specific instrument and column used.
1. Derivatization to Trimethylsilyl (TMS) Ether:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like hexane or pyridine.
-
In a GC vial, mix 100 µL of the this compound solution with 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[7]
-
Allow the vial to cool to room temperature before analysis.
2. GC Parameters: A summary of typical GC parameters for the analysis of long-chain fatty alcohols is provided in the table below.
| Parameter | Typical Value |
| GC Column | DB-5 (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Oven Program | Initial temp 150°C, ramp at 4°C/min to 320°C, hold for 15 min[5] |
| Injection Volume | 1 µL |
| Split Ratio | 10:1[5] |
Purification by Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization.
1. Solvent Selection:
-
Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[8] Common solvents for long-chain alcohols include ethanol, methanol, or acetone.[9] Test small quantities to find the optimal solvent.
2. Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent and heat the mixture while stirring until the solid completely dissolves.[9][10]
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[11]
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was added, filter the hot solution by gravity filtration to remove them.[12]
5. Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[11]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
6. Crystal Collection and Washing:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10][12]
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point to remove any residual solvent.[8]
Visual Workflows
References
- 1. scbt.com [scbt.com]
- 2. This compound 629-76-5 | TCI AMERICA [tcichemicals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. benchchem.com [benchchem.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Reducing Ion Suppression of 1-Pentadecanol in ESI-MS
Welcome to the technical support center for optimizing the analysis of 1-Pentadecanol using electrospray ionization mass spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues related to ion suppression of this compound in your ESI-MS experiments.
Problem 1: Low or No Signal for this compound in Matrix Samples Compared to Neat Standards
Possible Cause: This is a classic indication of ion suppression, where components in your sample matrix interfere with the ionization of this compound.[1] Long-chain alcohols like this compound are inherently hydrophobic and have low ionization efficiency, making them particularly susceptible to suppression by co-eluting matrix components.[2]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][3]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating this compound.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from the sample matrix based on its solubility.[4]
-
Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.[4]
-
-
Optimize Chromatographic Separation: Enhancing the separation between this compound and matrix components can significantly reduce ion suppression.[3][5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection if the analyte concentration is low.[1]
-
Switch Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), as it is often less susceptible to ion suppression for less polar compounds compared to ESI.[7]
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variability in the composition of your sample matrix from one sample to another can lead to differing degrees of ion suppression, resulting in poor reproducibility.[1]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects.[1]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][3]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced due to the presence of co-eluting components in the sample matrix.[3] In the electrospray process, analytes compete for charge and access to the droplet surface to be released into the gas phase.[5] When high concentrations of other compounds are present, they can outcompete the analyte of interest, leading to a decreased signal.[5]
Q2: Why is this compound prone to ion suppression?
This compound is a long-chain fatty alcohol, which makes it relatively non-polar and hydrophobic.[8] Such molecules often have lower ionization efficiencies in ESI compared to more polar and easily ionizable compounds.[9] This inherent low ionization makes them more susceptible to competition from matrix components that ionize more readily.
Q3: How can I determine if ion suppression is affecting my analysis?
A common method is the post-column infusion experiment.[5] In this setup, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. When a blank matrix sample is injected, any dip in the constant signal of this compound indicates the elution of interfering compounds that are causing ion suppression.
Q4: Can adjusting the mobile phase composition help reduce ion suppression?
Yes, optimizing the mobile phase can improve chromatographic separation and, in some cases, enhance the ionization of this compound. Using solvents with lower surface tension, like methanol, can promote the formation of smaller droplets, which can lead to more efficient ionization.[10] The choice of additives is also critical; volatile additives like formic acid or ammonium acetate are preferred over non-volatile salts.[11][12]
Q5: What are the best sample preparation techniques to reduce ion suppression for this compound?
For a hydrophobic compound like this compound, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally the most effective methods.[3][4] These techniques allow for a more selective extraction of the analyte from complex matrices, significantly reducing the concentration of interfering substances.
Quantitative Data Summary
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Neat Standard | 1,500,000 | 0% |
| Protein Precipitation | 450,000 | 70% |
| Liquid-Liquid Extraction (LLE) | 975,000 | 35% |
| Solid-Phase Extraction (SPE) | 1,350,000 | 10% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[1]
Protocol 2: Post-Column Infusion to Detect Ion Suppression
-
Setup: Tee a syringe pump delivering a constant flow (e.g., 10 µL/min) of a this compound standard solution into the LC flow path between the analytical column and the MS source.
-
Equilibration: Allow the system to equilibrate until a stable baseline signal for this compound is observed.
-
Injection: Inject a blank, extracted matrix sample onto the LC system.
-
Analysis: Monitor the signal of this compound. Any significant drop in the signal intensity indicates the retention time at which matrix components are eluting and causing ion suppression.[5]
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. providiongroup.com [providiongroup.com]
- 8. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. elementlabsolutions.com [elementlabsolutions.com]
How to avoid contamination in 1-pentadecanol trace analysis
Welcome to the technical support center for 1-pentadecanol trace analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure the accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound trace analysis?
A1: Contamination in trace analysis can originate from various sources, introducing unwanted interferences that can compromise the accuracy and reliability of your results. The most common sources include:
-
The Laboratory Environment: Airborne particles, dust, and volatile organic compounds present in the laboratory air can settle into samples, solvents, and on equipment.[1]
-
Reagents and Solvents: Impurities in solvents, even in high-purity grades, can introduce a significant background signal.[2][3] Water used for cleaning or in buffers can also be a source of contamination.
-
Apparatus and Equipment: Contaminants can leach from glassware, plasticware (e.g., pipette tips, vials, tubing), and septa.[4] Improperly cleaned equipment is a major contributor.
-
The Analyst: The analyst can inadvertently introduce contaminants through handling, such as from hand lotions, soaps, or exhaled breath.
Q2: How can I minimize contamination from the laboratory environment?
A2: To minimize airborne contamination, it is recommended to work in a clean and controlled environment. Whenever possible, prepare samples in a laminar flow hood or a designated clean area.[1] Regularly clean laboratory surfaces and minimize the storage of volatile chemicals in the immediate vicinity of your analytical workspace.
Q3: What is the recommended procedure for cleaning glassware for trace analysis of this compound?
A3: A rigorous glassware cleaning protocol is crucial to remove any organic residues that could interfere with your analysis. A multi-step process involving solvent rinses and acid washing is recommended. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: How do I select appropriate solvents and reagents to reduce background interference?
A4: The purity of your solvents and reagents is critical in trace analysis. Always use the highest grade of solvents available, such as HPLC-grade, gradient-grade, or LC-MS grade, as they have lower levels of impurities.[2][5] It is also advisable to purchase solvents in small bottles to minimize the risk of contamination during storage and handling.[3] Always run a solvent blank before analyzing your samples to assess the background level of your system.
Q5: Can sample vials and caps be a source of contamination?
A5: Yes, sample vials and caps can introduce contaminants. Plasticizers, such as phthalates, can leach from plastic vials and cap liners into your sample, especially when using organic solvents.[3][4] It is best to use glass vials with polytetrafluoroethylene (PTFE)-lined caps. Ensure that the septa are made of a low-bleed material.
Q6: What is derivatization, and is it necessary for this compound analysis?
A6: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For long-chain alcohols like this compound, derivatization is highly recommended for gas chromatography (GC) analysis. The process, typically silylation to form a trimethylsilyl (TMS) ether, increases the volatility and thermal stability of this compound, leading to improved peak shape and sensitivity.[6]
Troubleshooting Guides
Problem: I am seeing unexpected peaks ("ghost peaks") in my blank chromatograms.
Ghost peaks are extraneous peaks that appear in your chromatogram even when no sample has been injected. They are a common sign of contamination.
Troubleshooting Logic for Ghost Peaks
Caption: A logical workflow for troubleshooting the source of ghost peaks in a GC-MS system.
Potential Causes and Solutions:
-
Contaminated Solvents or Reagents:
-
Solution: Use a fresh, high-purity solvent from a new bottle.[2] Ensure all reagents are of analytical grade.
-
-
Carryover from Previous Injections:
-
Solution: Implement a thorough wash sequence for the injection syringe between samples. Increase the bake-out time at the end of your GC method to ensure all compounds from the previous sample have eluted.[7]
-
-
Contaminated GC System Components:
-
Solution:
-
Injector: Clean the injector port and replace the liner and septum.[7] Septum bleed is a common source of ghost peaks.
-
Column: Bake out the column at a high temperature (below its maximum limit) to remove contaminants. If contamination is severe, trim a small portion from the front of the column.[7]
-
Carrier Gas: Ensure the carrier gas is of high purity and that gas traps are functioning correctly.
-
-
Problem: The peak for this compound is tailing.
Peak tailing can lead to inaccurate integration and reduced sensitivity.
Potential Causes and Solutions:
-
Active Sites in the GC System: The polar hydroxyl group of this compound can interact with active sites in the injector liner or on the column, causing tailing.
-
Solution: Use a deactivated inlet liner. Consider derivatizing the this compound to a less polar TMS ether (see Experimental Protocols).
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and cause peak tailing.
-
Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.
-
Problem: There is high background noise in my mass spectrum.
High background noise can obscure the signal of your analyte and lead to poor sensitivity.
Potential Causes and Solutions:
-
Contaminated Carrier Gas:
-
Solution: Use high-purity carrier gas and ensure that in-line gas purifiers are installed and functioning correctly.
-
-
Air Leaks:
-
Solution: Check for leaks at all fittings and connections using an electronic leak detector. Common leak points include the septum, column fittings, and gas line connections.
-
-
Column Bleed:
-
Solution: Condition the column according to the manufacturer's instructions. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.
-
Problem: I am observing carryover between samples.
Carryover occurs when a portion of a sample remains in the system and is detected in subsequent analyses.
Potential Causes and Solutions:
-
Injector Contamination: Residual sample can remain in the injector.
-
Solution: Optimize the injector temperature and use a robust syringe cleaning procedure with a strong solvent.
-
-
Column Adsorption: Highly active or high-molecular-weight compounds can be retained on the column.
-
Solution: Increase the final oven temperature and hold time to ensure all components elute. A solvent rinse of the column may be necessary in severe cases.
-
Data Presentation
Table 1: Common Contaminants in GC-MS Trace Analysis and Their Likely Sources
| Contaminant Class | Specific Examples | Common Sources |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | Plasticizers from plastic labware (vials, tubing, pipette tips), flooring, and paints[3][8] |
| Silicones (Siloxanes) | Polydimethylsiloxanes | Septa bleed, silicone-based lubricants, hand creams |
| Hydrocarbons | Alkanes, alkenes | Pump oil, contaminated solvents, fingerprints |
| Solvent Impurities | Benzene, Toluene, Acetone | Low-purity solvents, cleaning solvents[7] |
| Air Components | Nitrogen, Oxygen, Carbon Dioxide | Air leaks in the GC-MS system[7] |
Table 2: Comparison of Common Laboratory Solvent Grades for Trace Analysis
| Solvent Grade | Purity | Key Characteristics | Recommended Use |
| Technical Grade | Varies | Contains significant impurities. | Not suitable for trace analysis. |
| ACS Grade | High | Meets or exceeds standards set by the American Chemical Society. Suitable for many analytical applications.[2] | General laboratory use, may be suitable for less sensitive analyses. |
| HPLC Grade | Very High | Low UV absorbance, low acidity/alkalinity, and low residue after evaporation.[2][5] | High-Performance Liquid Chromatography (HPLC), may be suitable for GC-MS. |
| GC Grade | Very High | Tested for suitability in GC with sensitive detectors (e.g., ECD, FID). Low levels of non-volatile residue. | Gas Chromatography (GC) applications. |
| LC-MS Grade | Extremely High | Very low levels of metals and organic impurities to minimize ion suppression and adduct formation.[2][5] | Liquid Chromatography-Mass Spectrometry (LC-MS) and other highly sensitive analyses. |
Table 3: Leaching of Plasticizers from Laboratory Plastics
Plasticizers, such as phthalates, are common contaminants in trace analysis and can leach from various plastic materials used in the laboratory. The extent of leaching depends on the type of plastic, the solvent used, temperature, and contact time.
| Plastic Type | Common Plasticizers | Leaching Potential | Mitigation Strategies |
| Polyvinyl Chloride (PVC) | Phthalates (e.g., DEHP) | High, especially with organic solvents.[8] | Avoid using PVC tubing and containers for sample and solvent storage. |
| Polypropylene (PP) | Phthalates, adipates | Can leach contaminants, especially at elevated temperatures. | Use high-quality, certified low-leachable PP products. Whenever possible, use glass. |
| Polyethylene (PE) | Various additives | Leaching can occur, particularly with non-polar solvents. | Use high-density polyethylene (HDPE) for short-term storage if necessary. Prefer glass for long-term storage. |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Organic Analysis
This protocol is designed to minimize organic contamination on laboratory glassware.
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., acetone, hexane) to remove the bulk of any organic residues.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water. Use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware multiple times with hot tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware at least 3-5 times with deionized water.
-
Acid Bath (Optional but Recommended): For highly sensitive analyses, soak the glassware in a cleaning solution (e.g., a solution of nitric acid) for at least 4 hours, or overnight.[8]
-
Final Rinse: Rinse the glassware thoroughly with deionized water and then with a high-purity solvent (e.g., HPLC-grade methanol or acetone).
-
Drying: Dry the glassware in an oven at a high temperature (e.g., 105-130°C). Avoid using paper towels to dry the interior surfaces as they can leave fibers.
-
Storage: Once cool, cover the openings of the glassware with aluminum foil and store in a clean, dust-free environment.
Protocol 2: Trimethylsilyl (TMS) Derivatization of this compound for GC-MS Analysis
This protocol describes the conversion of this compound to its more volatile and thermally stable TMS ether.
Materials:
-
This compound standard or sample extract
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., hexane, dichloromethane)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of your this compound standard or dried sample extract in a suitable anhydrous solvent.
-
Transfer to Vial: Transfer an aliquot of the sample solution (e.g., 100 µL) to a GC vial.
-
Add Derivatization Reagent: Add an equal volume (e.g., 100 µL) of BSTFA + 1% TMCS to the vial.
-
Capping and Mixing: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heating: Heat the vial at 60-70°C for 30 minutes to facilitate the derivatization reaction.[6]
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
Visualizations
Workflow for Minimizing Contamination in this compound Trace Analysis
Caption: A recommended workflow to minimize contamination at each stage of this compound trace analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Different grades of HPLC solvents - when to use which grade | Analytics-Shop [analytics-shop.com]
- 6. agilent.com [agilent.com]
- 7. Phthalates - Wikipedia [en.wikipedia.org]
- 8. fishersci.es [fishersci.es]
Technical Support Center: 1-Pentadecanol Stability in Research Formulations
Welcome to the technical support center for 1-pentadecanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability challenges encountered when working with this compound in research formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in research formulations?
A1: The primary stability concern for this compound, a long-chain fatty alcohol, is its susceptibility to oxidation.[1] This degradation process can be initiated or accelerated by exposure to air (oxygen), elevated temperatures, and light. The oxidation of this compound typically proceeds through a two-step process, first forming pentadecanal (an aldehyde) and subsequently pentadecanoic acid (a carboxylic acid). These degradation products can alter the physicochemical properties of your formulation and may interfere with experimental results.
Q2: How can I visually identify potential degradation of this compound?
A2: Pure this compound is a white, flaky solid at room temperature.[1] Signs of degradation, such as oxidation, can sometimes be observed as a yellowish tint, a change in odor, or clumping of the solid material. However, significant degradation can occur without obvious visual cues. Therefore, analytical testing is crucial to confirm the stability of your this compound stock and formulations.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: To minimize degradation, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in airtight containers, protected from light. Repeated freeze-thaw cycles should be avoided as they can affect the stability of the formulation.
Q4: I'm observing inconsistent results in my experiments using different batches of this compound. Could this be a stability issue?
A4: Yes, inconsistent experimental outcomes can be a strong indicator of this compound degradation. The presence of impurities like pentadecanal or pentadecanoic acid can alter the biological activity or physical properties of your formulation. It is highly recommended to assess the purity of each new batch of this compound and to monitor the stability of your stock solutions over time using appropriate analytical methods.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
-
Problem: this compound is a lipophilic molecule with very low solubility in water, which can lead to precipitation in aqueous-based experimental systems.
-
Solution:
-
Co-solvents: Prepare a stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting it into your aqueous buffer.
-
Formulation Aids: For in vivo or cell-based assays, consider using a formulation vehicle. A common vehicle consists of a mixture of solvents and surfactants to improve solubility. Examples include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% corn oil.
-
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of this compound. However, be cautious with heating as it can accelerate degradation.
-
Issue 2: Suspected Oxidation of this compound
-
Problem: Your this compound formulation may be degrading due to oxidation, leading to the formation of pentadecanal and pentadecanoic acid.
-
Solution:
-
Use of Antioxidants: Incorporate antioxidants into your formulation to inhibit oxidative degradation. Common choices for lipid-based formulations include:
-
Butylated hydroxytoluene (BHT)
-
Alpha-tocopherol (Vitamin E)
-
-
Inert Atmosphere: When preparing and storing solutions, purging the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and reduce oxidation.
-
Light Protection: Store all solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidation.
-
Issue 3: Incompatibility with Other Formulation Components
-
Problem: this compound may interact with other excipients in your formulation, leading to instability.
-
Solution:
-
Avoid Strong Oxidizing Agents and Strong Acids: this compound can react with strong oxidizing agents and strong acids.[2]
-
Excipient Compatibility Screening: If you are developing a complex formulation, it is advisable to conduct compatibility studies with other excipients. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to screen for potential interactions.
-
pH Considerations: While fatty alcohols are generally stable across a wide pH range, extreme pH values can potentially catalyze degradation. It is good practice to buffer your formulation to a pH relevant to your experimental system.
-
Data on this compound Stability
Currently, specific quantitative data on the degradation kinetics of this compound under various stress conditions is limited in publicly available literature. However, based on the known behavior of similar long-chain fatty alcohols, the following table provides an overview of expected stability trends.
| Stress Condition | Expected Degradation Pathway | Key Influencing Factors | Mitigation Strategies |
| Oxidative | Oxidation to pentadecanal and pentadecanoic acid | Oxygen, light, temperature, presence of metal ions | Antioxidants (e.g., BHT, tocopherol), inert atmosphere, light protection, use of chelating agents |
| Thermal | Increased rate of oxidation | Temperature | Store at recommended cool temperatures |
| Photolytic | Photodegradation, likely through oxidative pathways | Wavelength and intensity of light | Store in light-protected containers (e.g., amber vials) |
| Hydrolytic (pH) | Generally stable, but extreme pH may catalyze oxidation | pH | Maintain pH within a neutral to moderately acidic/alkaline range |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (untreated stock solution), by a suitable analytical method (e.g., HPLC-UV/MS or GC-MS) to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a suitable ratio to retain this compound (e.g., 70% acetonitrile).
-
Increase the acetonitrile concentration over time to elute more lipophilic degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) or derivatization may be necessary. Alternatively, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used for more sensitive and specific detection.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and, if available, its potential degradation products (pentadecanal, pentadecanoic acid) in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute samples from the forced degradation study or stability testing to an appropriate concentration.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Factors influencing formulation stability.
References
Technical Support Center: Isomeric Separation of Pentadecanols by Gas Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Gas Chromatography (GC) column and troubleshooting common issues encountered during the isomeric separation of pentadecanols.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of pentadecanol?
Pentadecanol (C15H32O) can exist as several positional isomers, where the hydroxyl (-OH) group is located at different positions along the fifteen-carbon chain. For example, 1-pentadecanol is a primary alcohol, while 2-pentadecanol, 3-pentadecanol, etc., are secondary alcohols. Furthermore, any secondary pentadecanol (e.g., 2-pentadecanol) is a chiral molecule and exists as a pair of enantiomers (R- and S-isomers).
Q2: Which type of GC column is best for separating positional isomers of pentadecanols?
For the separation of positional isomers of long-chain alcohols like pentadecanols, a polar stationary phase is generally recommended. The polarity of the stationary phase will influence the retention based on the position of the hydroxyl group. A common choice is a wax-type column, such as one with a polyethylene glycol (PEG) stationary phase. The separation is achieved based on the differences in polarity and boiling points of the isomers.
Q3: How can I separate the enantiomers (R/S isomers) of a secondary pentadecanol?
Enantiomers have identical physical properties on achiral stationary phases, so a specialized chiral GC column is necessary for their separation. These columns contain a chiral stationary phase, often a cyclodextrin derivative, that interacts differently with each enantiomer, leading to different retention times. For secondary alcohols like 2-pentanol, a column with a β-cyclodextrin stationary phase has been shown to be effective.[1][2]
Q4: Is derivatization necessary for the GC analysis of pentadecanol isomers?
While underivatized alcohols can be analyzed by GC, derivatization is often recommended to improve peak shape and thermal stability, especially for long-chain alcohols. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This reduces peak tailing and allows for higher elution temperatures.[3]
Troubleshooting Guide
Issue: Poor Resolution of Isomers
| Possible Cause | Recommended Solution |
| Incorrect Stationary Phase | For positional isomers, ensure you are using a polar stationary phase (e.g., Wax or FFAP). For enantiomers, a chiral column (e.g., with a cyclodextrin-based phase) is mandatory. |
| Suboptimal Oven Temperature Program | A slow temperature ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting isomers. For early eluting isomers, a lower initial oven temperature may be beneficial. |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency. Operate at or near the optimal flow rate for your column dimensions and carrier gas type (Helium or Hydrogen). |
| Column Overload | Injecting too much sample can lead to broad, poorly resolved peaks. Try diluting your sample or increasing the split ratio. |
Issue: Peak Tailing
| Possible Cause | Recommended Solution |
| Active Sites in the System | Active sites in the injector liner or at the head of the column can cause peak tailing for polar compounds like alcohols. Use a deactivated liner and consider derivatizing the alcohols to reduce their polarity.[4] |
| Column Contamination | Non-volatile residues from previous injections can create active sites. Bake out the column at its maximum recommended temperature. If tailing persists, trimming the first few centimeters of the column may be necessary.[5] |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector with clean, square cuts at both ends.[5] |
Issue: Ghost Peaks
| Possible Cause | Recommended Solution |
| Septum Bleed | Use a high-quality, low-bleed septum and ensure the injector temperature does not exceed the septum's maximum operating temperature. |
| Carryover from Previous Injections | Run a solvent blank to confirm carryover. If present, clean the injector and syringe. |
| Contaminated Carrier Gas or Gas Lines | Use high-purity carrier gas and ensure gas traps are functioning correctly. |
Experimental Protocols
Protocol 1: Enantioselective Separation of 2-Pentadecanol
This protocol is adapted from a method for the chiral separation of 2-pentanol and is applicable to other secondary pentadecanol enantiomers.[1][2]
1. Sample Preparation:
-
Prepare a racemic standard of the desired secondary pentadecanol (e.g., 2-pentadecanol) at a concentration of 100 µg/mL in a suitable solvent like ethanol.
-
For unknown samples, perform a liquid-liquid extraction if necessary to isolate the alcohol fraction.
2. GC-MS Conditions:
-
GC Column: Chiral capillary column with a β-cyclodextrin stationary phase (e.g., CYCLOSIL-B, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Injector: Split mode with a split ratio of 20:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: Increase to 140 °C at 2 °C/min.
-
Ramp 2: Increase to 220 °C at 3 °C/min, hold for 1 min.
-
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Protocol 2: Separation of Pentadecanol Positional Isomers
This is a general protocol for the separation of long-chain alcohol positional isomers.
1. Sample Preparation:
-
Prepare a mixed standard containing the desired pentadecanol positional isomers (e.g., this compound, 2-pentadecanol, 3-pentadecanol) at a concentration of 100 µg/mL each in a suitable solvent like hexane.
-
Derivatization (optional but recommended): To 100 µL of the sample, add 100 µL of BSTFA with 1% TMCS. Heat at 60 °C for 30 minutes.
2. GC-FID Conditions:
-
GC Column: Polar capillary column, such as a Wax or FFAP phase (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: Increase to 240 °C at 5 °C/min, hold for 10 min.
-
-
Detector (FID):
-
Temperature: 260 °C.
-
Quantitative Data
The following table presents representative data for the enantioselective separation of 2-pentanol, which can be used as a reference for the separation of 2-pentadecanol enantiomers on a chiral column.[1]
| Analyte | Retention Time (min) | Resolution (Rs) |
| (R)-2-Pentanol | 18.54 | \multirow{2}{*}{1.92} |
| (S)-2-Pentanol | 18.78 |
Resolution (Rs) greater than 1.5 indicates baseline separation.
Visualizations
Caption: Workflow for selecting the appropriate GC column for pentadecanol isomer separation.
Caption: A generalized experimental workflow for the GC analysis of pentadecanol isomers.
Caption: A logical flowchart for troubleshooting poor separation of pentadecanol isomers.
References
- 1. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Unveiling the Antimicrobial Prowess of 1-Pentadecanol and 1-Hexadecanol: A Comparative Analysis
A detailed examination of the antimicrobial efficacy of 1-pentadecanol and 1-hexadecanol reveals significant differences in their activity, particularly against the Gram-positive bacterium Staphylococcus aureus. Experimental data demonstrates that this compound exhibits markedly superior antimicrobial properties compared to its 16-carbon counterpart, 1-hexadecanol.
This comparison guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the antimicrobial performance of these two long-chain saturated fatty alcohols, supported by quantitative data and detailed experimental protocols.
Comparative Antimicrobial Efficacy
The antimicrobial activities of this compound and 1-hexadecanol have been evaluated using standard microbiological techniques, primarily the broth dilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
A key study investigating the antibacterial activity of a series of long-chain fatty alcohols against Staphylococcus aureus provides compelling evidence of the superior efficacy of this compound.[1] The results from this study are summarized in the table below.
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound | Staphylococcus aureus | 4 | 8 |
| 1-Hexadecanol | Staphylococcus aureus | 256 | ≥ 512 |
| Table 1: Comparative antimicrobial activity of this compound and 1-Hexadecanol against Staphylococcus aureus. [1] |
The data clearly indicates that this compound is significantly more potent against S. aureus than 1-hexadecanol, requiring a much lower concentration to both inhibit growth and kill the bacteria.
Further research has highlighted the selective antimicrobial activity of this compound. It has been found to be particularly effective against Propionibacterium acnes, the bacterium implicated in acne, with a reported MIC of 0.78 μg/mL and an MBC of 1.56 μg/mL.[2] In the same study, this compound also showed activity against Brevibacterium ammoniagenes with an MIC of 6.25 μg/mL.[2] Notably, both this compound and 1-hexadecanol were found to be selectively antimicrobial against P. acnes and not broadly active against other Gram-positive bacteria, in contrast to other long-chain alcohols like 1-dodecanol.[2]
Mechanism of Antimicrobial Action
The primary mechanism by which long-chain fatty alcohols, including this compound and 1-hexadecanol, exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[3][4] This interaction is largely non-specific and is attributed to the amphipathic nature of these molecules. The hydrophobic alkyl chain intercalates into the lipid bilayer of the cell membrane, disrupting its structure and integrity. This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components, such as potassium ions (K+), and ultimately leading to cell death.[5]
Due to this direct physical mechanism of action, a complex signaling pathway is not typically involved. The antimicrobial effect is a direct consequence of the physicochemical interaction between the alcohol and the bacterial membrane.
References
- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative analysis of long-chain fatty alcohols by GC-FID vs GC-MS
An Objective Comparison of GC-FID and GC-MS for the Analysis of Long-Chain Fatty Alcohols
For researchers, scientists, and drug development professionals, the accurate analysis of long-chain fatty alcohols is crucial for various applications, from quality control of raw materials to metabolic research. Gas chromatography (GC) is the premier technique for this purpose, offering high-resolution separation of these volatile compounds. However, the choice of detector—Flame Ionization Detector (FID) or Mass Spectrometer (MS)—is a critical decision that dictates the specificity, sensitivity, and qualitative power of the analysis. This guide provides a comprehensive comparison of GC-FID and GC-MS for the analysis of long-chain fatty alcohols, supported by experimental data and detailed protocols.
Principle of Operation: A Tale of Two Detectors
Both GC-FID and GC-MS begin with the same principle of separation. A sample containing long-chain fatty alcohols, typically after a derivatization step to increase volatility, is injected into the gas chromatograph. An inert carrier gas moves the vaporized sample through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The key difference lies in how the molecules are detected as they exit the column.
Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a robust and widely used detector that is sensitive to virtually all organic compounds.[1][2] As analytes elute from the GC column, they are combusted in a hydrogen-air flame. This combustion process produces ions, which are collected by an electrode, generating a current that is proportional to the mass of carbon entering the flame.[2] The result is a chromatogram showing peaks at different retention times, with the area of each peak corresponding to the amount of the respective compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrometer is a more sophisticated detector that provides detailed structural information.[3][4] As compounds elute from the column, they enter the MS ion source, where they are ionized, most commonly by electron impact (EI). This high-energy process causes the molecules to fragment in a predictable and reproducible manner. The resulting ions (the parent ion and its fragments) are then separated based on their mass-to-charge ratio (m/z).[4] The detector generates a mass spectrum for each point in time, which is a unique chemical fingerprint of the molecule. The total ion current (TIC) can be plotted against time to generate a chromatogram similar to that from an FID.
Comparative Performance Analysis
The choice between GC-FID and GC-MS depends on the specific analytical goals. While GC-FID is a workhorse for routine quantification, GC-MS offers unparalleled identification capabilities.[3][5] The quantitative performance of GC-MS has been shown to be satisfactory and comparable to GC-FID.[3]
| Feature | GC-FID | GC-MS |
| Specificity | Low. Relies on retention time for identification, which can be ambiguous if multiple compounds co-elute. | High. Provides mass spectral data, a unique fingerprint for each compound, allowing for positive identification. |
| Identification | Not suitable for identifying unknown compounds. Requires comparison with authentic standards. | Excellent for identifying unknowns by matching mass spectra against extensive libraries (e.g., NIST).[5] |
| Sensitivity | Good. Typical Limit of Detection (LOD) is in the low picogram (pg) range. | Excellent, especially in Selected Ion Monitoring (SIM) mode. LOD can be in the femtogram (fg) range.[5] |
| Linearity | Excellent, with a wide linear dynamic range. | Good, though the dynamic range may be narrower than FID. |
| Quantitative Accuracy | High. Response is proportional to the number of carbon atoms, making it highly reproducible for hydrocarbons.[2] | High. Accuracy can be enhanced by using isotopically labeled internal standards.[6] |
| Robustness | Very robust, easy to operate, and requires minimal maintenance. | More complex, requires vacuum systems, and is more susceptible to contamination, requiring more frequent maintenance. |
| Cost | Lower initial purchase price and lower ongoing operational costs.[5] | Significantly higher initial investment and higher maintenance costs. |
| Primary Application | Routine quantitative analysis of known target compounds. Quality control. | Compound identification, structural elucidation, analysis of complex mixtures, and trace-level quantification. |
Experimental Protocols
Accurate analysis of long-chain fatty alcohols by GC requires a critical sample preparation step to convert these polar, non-volatile compounds into thermally stable and volatile derivatives.[6][7] Silylation is a common and effective derivatization technique.[8][9]
Sample Preparation and Derivatization (Silylation)
This protocol describes the conversion of fatty alcohols to their trimethylsilyl (TMS) ethers, which are amenable to GC analysis.[9][10]
Reagents and Materials:
-
Sample containing long-chain fatty alcohols
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[10]
-
Internal Standard (IS): e.g., 1-Eicosanol or a deuterated analog[6][13]
-
Heating block or water bath
-
Autosampler vials with inserts
Procedure:
-
Accurately weigh or pipette the sample containing fatty alcohols into a clean, dry reaction vial.
-
Add a known amount of the internal standard.
-
Evaporate the sample to dryness under a gentle stream of nitrogen if it is in a volatile solvent.
-
Add 100 µL of pyridine (or DMF) to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[9]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[9][10]
-
Cool the vial to room temperature. The sample is now ready for injection.
GC-FID Analysis Protocol
This method is suitable for the routine quantification of derivatized long-chain fatty alcohols.
Instrumentation: Gas Chromatograph with FID
Parameters:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.[8]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
FID Detector:
GC-MS Analysis Protocol
This method is ideal for both quantification and positive identification of derivatized long-chain fatty alcohols.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer
GC Parameters:
-
Use the same column, injector, and oven temperature program as described for GC-FID.
MS Parameters:
-
Ion Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.[10]
-
Mass Range: Scan from m/z 50 to 650.
-
Source Temperature: 230°C.[10]
-
Transfer Line Temperature: 280°C.[10]
-
Acquisition Mode:
-
Full Scan: For identifying unknown compounds and getting a complete mass spectrum.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy of target analytes. Monitor characteristic ions for the TMS-derivatized fatty alcohols.
-
Visualization of Workflows
To better illustrate the processes, the following diagrams outline the analytical workflow and the logical choice between the two techniques.
Caption: General experimental workflow for fatty alcohol analysis.
Caption: Decision guide for selecting between GC-FID and GC-MS.
Conclusion
Both GC-FID and GC-MS are powerful techniques for the analysis of long-chain fatty alcohols. The optimal choice is dictated by the specific requirements of the analysis.
-
GC-FID is the ideal choice for routine, high-throughput quantitative analysis and quality control where the target analytes are known and cost-effectiveness is a priority. Its robustness and simplicity make it a reliable workhorse in many laboratories.
-
GC-MS is the superior and necessary choice when unambiguous identification of compounds is required. Its ability to provide structural fingerprints makes it indispensable for analyzing complex samples, identifying unknown peaks, and confirming the identity of target analytes. For applications demanding the highest sensitivity, the SIM mode in GC-MS offers detection limits that are often lower than those of GC-FID.
Ultimately, for comprehensive research and development, having access to both technologies is advantageous. GC-FID can be used for rapid screening and quantification, while GC-MS can be employed for confirmation and in-depth characterization.
References
- 1. jppres.com [jppres.com]
- 2. sciepub.com [sciepub.com]
- 3. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-napse.com [6-napse.com]
- 5. Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a gas chromatographic method for determining fatty alcohols that compose policosanol in five-milligram film-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Cross-validation of 1-Pentadecanol quantification between different analytical labs
An Objective Guide to Inter-Laboratory Cross-Validation of 1-Pentadecanol Quantification
Data Presentation: A Comparative Analysis
An inter-laboratory comparison (ILC) is essential for assessing the proficiency of different laboratories in performing a specific analysis.[1][2] The performance is often evaluated using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[1][2]
For the quantification of this compound, two prevalent analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Below is an illustrative table summarizing hypothetical cross-validation results from three different laboratories using these two methods. This data represents a typical outcome of such a study, highlighting key validation parameters.
Table 1: Hypothetical Inter-Laboratory Comparison for this compound Quantification
| Parameter | Lab A (GC-MS) | Lab B (GC-MS) | Lab C (LC-MS) | Consensus Mean |
| Mean Concentration (µg/mL) | 10.5 | 9.8 | 10.2 | 10.17 |
| Standard Deviation (SD) | 0.4 | 0.6 | 0.3 | 0.45 |
| Coefficient of Variation (CV%) | 3.8% | 6.1% | 2.9% | 4.4% |
| Z-Score * | 0.73 | -0.82 | 0.07 | N/A |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.5 - 50 | 0.1 - 100 | N/A |
| Correlation Coefficient (r²) | > 0.995 | > 0.992 | > 0.998 | N/A |
| LOD (µg/mL) | 0.15 | 0.18 | 0.03 | N/A |
| LOQ (µg/mL) | 0.5 | 0.6 | 0.1 | N/A |
| Accuracy (Recovery %) | 98.5% | 95.2% | 101.3% | N/A |
| Precision (RSD%) | < 5% | < 7% | < 4% | N/A |
Note: Z-scores are calculated based on the formula: Z = (x - X) / σ, where x is the lab's mean, X is the consensus mean, and σ is the standard deviation for proficiency assessment. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]
Experimental Protocols
Detailed and standardized methodologies are crucial for minimizing inter-laboratory variability. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3]
1. Sample and Standard Preparation:
-
Standard Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as hexane or dichloromethane. A series of calibration standards are then prepared through serial dilution.
-
Sample Preparation: Samples containing this compound are extracted using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. An internal standard (e.g., a deuterated analog) is added prior to extraction to correct for variability. The final extract is dried and reconstituted in a known volume of the solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty alcohol analysis (e.g., HP-5MS).[5]
-
Injector: Splitless mode is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of this compound from other matrix components. For instance, an initial temperature of 100°C, ramped to 250°C.[5]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Data is acquired in full scan mode for qualitative identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
3. Data Analysis:
-
The this compound peak is identified by its retention time and mass spectrum, confirmed by comparison to the standard.
-
Quantification is performed by constructing a calibration curve from the peak areas (or area ratios relative to the internal standard) of the calibration standards.
Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and versatile technique for a wide range of compounds.[4]
1. Sample and Standard Preparation:
-
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in a solvent compatible with the mobile phase, such as methanol or acetonitrile. Calibration standards are prepared by serial dilution.
-
Sample Preparation: Similar to GC-MS, samples undergo extraction (LLE or SPE). The extract is then filtered and diluted as necessary to fall within the calibration range.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water (often with an additive like formic acid for better ionization) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used, which can be operated in either positive or negative ion mode.
-
Data Acquisition: As with GC-MS, data can be acquired in both full scan and SIM or multiple reaction monitoring (MRM) modes for quantification.
3. Data Analysis:
-
Peak identification is based on retention time and the mass-to-charge ratio (m/z) of the analyte.
-
A calibration curve is generated by plotting the peak area of the standards against their concentrations, and this is used to determine the concentration of this compound in the samples.
Visualizing the Workflow
Diagrams are essential for clearly representing complex processes. The following visualizations, created using the DOT language, outline the key workflows.
References
- 1. benchmark-intl.com [benchmark-intl.com]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. A Comprehensive Review on Liquid Chromatography-Mass Spectrometry (LC-MS): A Hyphenated Technique | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 6. community.sent2promo.com [community.sent2promo.com]
The Emollient Efficacy of 1-Pentadecanol in Comparison to Other Fatty Alcohols: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty alcohols are ubiquitous in cosmetic and pharmaceutical formulations, prized for their multifunctional properties as emollients, thickeners, and emulsion stabilizers.[1][2] Among these, 1-pentadecanol, a saturated 15-carbon fatty alcohol, is recognized for its moisturizing and skin-conditioning properties. This guide provides a comparative analysis of the emollient properties of this compound against other commonly used fatty alcohols, supported by an overview of standard experimental protocols for efficacy evaluation. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on fatty alcohols to provide a scientifically grounded comparison.
Emollient Properties of Fatty Alcohols: A Mechanistic Overview
The primary role of an emollient is to soften and soothe the skin by preventing water loss. Fatty alcohols achieve this by forming an occlusive layer on the stratum corneum, the outermost layer of the skin. This lipid barrier reduces the rate of transepidermal water loss (TEWL), a key factor in maintaining skin hydration and integrity.[3] By trapping moisture, fatty alcohols help to maintain the suppleness and flexibility of the skin.
The effectiveness of a fatty alcohol as an emollient is influenced by its chemical structure, particularly the length of its carbon chain. Longer-chain fatty alcohols, such as cetyl (C16) and stearyl (C18) alcohol, are generally considered to have more pronounced occlusive properties compared to shorter-chain alcohols.[4]
Comparative Analysis of this compound and Other Fatty Alcohols
Table 1: Physicochemical Properties of Selected Fatty Alcohols
| Fatty Alcohol | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| Lauryl Alcohol (C12) | C12H26O | 186.34 | 24 | Lightweight texture, quick absorption[4] |
| Myristyl Alcohol (C14) | C14H30O | 214.39 | 38 | Balanced emolliency, moderate thickness[4] |
| This compound (C15) | C15H32O | 228.42 | 44-46 | Emollient, emulsion stabilizer |
| Cetyl Alcohol (C16) | C16H34O | 242.44 | 49 | Superior emulsification, creamy texture[4] |
| Stearyl Alcohol (C18) | C18H38O | 270.49 | 59 | Rich consistency, long-lasting moisture[4] |
| Cetearyl Alcohol | Mixture of Cetyl and Stearyl Alcohol | Variable | ~49-56 | Optimized blend for texture and stability[4] |
Note: The data for this compound is based on general chemical information, as specific cosmetic application studies with this level of detail were not found.
Based on its C15 chain length, this compound's emollient properties are expected to be intermediate between myristyl and cetyl alcohol. It likely provides a balance of moisturization without the heavier feel that can be associated with longer-chain fatty alcohols.
Experimental Protocols for Evaluating Emollient Efficacy
The assessment of an emollient's performance relies on robust and standardized in vivo experimental protocols. The following are key methods used to quantify the effects of fatty alcohols on skin barrier function and hydration.
Skin Hydration Measurement (Corneometry)
Principle: Corneometry measures the capacitance of the skin, which is directly related to its hydration level. An increase in capacitance indicates a higher water content in the stratum corneum.
Methodology:
-
Subject Selection: A panel of healthy volunteers with normal to dry skin is recruited.
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 30 minutes before measurements.[5]
-
Baseline Measurement: Baseline corneometry readings are taken from designated test areas on the skin (commonly the volar forearm).
-
Product Application: A standardized amount of the test formulation (e.g., a cream containing a specific fatty alcohol) is applied to the test area.
-
Post-Application Measurements: Corneometry readings are taken at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours) to assess the change in skin hydration over time.
-
Data Analysis: The change in skin hydration from baseline is calculated and compared between different formulations and a control (untreated) area.
Transepidermal Water Loss (TEWL) Measurement
Principle: TEWL measurement quantifies the amount of water vapor that diffuses through the stratum corneum into the atmosphere. A lower TEWL rate indicates a more intact skin barrier.
Methodology:
-
Subject and Environmental Conditions: Similar to corneometry, subjects are acclimatized to a controlled environment to ensure stable baseline readings.
-
Instrumentation: A TEWL meter (e.g., an open-chamber or condenser-chamber device) is used.
-
Baseline Measurement: Baseline TEWL is measured on the selected skin area.
-
Product Application: The test formulation is applied to the designated site.
-
Post-Application Measurements: TEWL is measured at various intervals after product application to determine the effect of the formulation on the skin's barrier function.
-
Data Analysis: The reduction in TEWL from baseline is calculated and used to compare the occlusive properties of different emollients.
Visualizing the Emollient's Mode of Action
The following diagram illustrates the general mechanism by which fatty alcohols improve skin hydration.
Caption: Mechanism of action for fatty alcohol emollients on the skin.
Experimental Workflow for Emollient Comparison
The logical flow for a comparative study of emollient properties is depicted below.
Caption: Workflow for a clinical study comparing emollient efficacy.
Conclusion
This compound, as a C15 fatty alcohol, is a valuable emollient in skincare and pharmaceutical formulations. Based on its molecular structure, it is anticipated to offer effective moisturization by reducing transepidermal water loss, with sensory characteristics likely falling between those of C14 and C16 fatty alcohols. While direct comparative studies are needed to definitively quantify its performance against other fatty alcohols, the established experimental protocols of corneometry and TEWL measurement provide a robust framework for such future investigations. For formulation scientists, this compound represents a promising option for achieving a balance of hydration and desirable skin feel. Further research is warranted to fully elucidate its comparative emollient efficacy.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. skintypesolutions.com [skintypesolutions.com]
- 3. thebeautycrop.com [thebeautycrop.com]
- 4. Not All Alcohols Are Bad: The Skincare Secret of Fatty Alcohols - Elchemy [elchemy.com]
- 5. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 1-Pentadecanol Compared to Other Topical Anti-Acne Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 1-pentadecanol against other prominent topical anti-acne agents, including benzoyl peroxide, salicylic acid, and retinoids. The following sections detail the antibacterial, anti-inflammatory, and sebum-reducing properties of these compounds, supported by available experimental data. Methodologies for key experiments are also provided to facilitate reproducibility and further investigation.
Comparative Efficacy Data
The in vitro efficacy of anti-acne agents can be assessed through various metrics, primarily focusing on their ability to inhibit the growth of Cutibacterium acnes (formerly Propionibacterium acnes), reduce inflammation, and decrease sebum production. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Antibacterial Activity against Cutibacterium acnes
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Source |
| This compound | 0.78 µg/mL | 1.56 µg/mL | [1] |
| Benzoyl Peroxide | 50 µg/mL (MIC⁹⁰) | 200 µg/mL (MBC⁹⁰) | [2] |
| Salicylic Acid | 1,000 µg/mL (MIC⁹⁰) | 2,000 µg/mL (MBC⁹⁰) | [2] |
| Tretinoin (Retinoid) | Data not available in cited literature | Data not available in cited literature |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental protocols. MIC⁹⁰ and MBC⁹⁰ represent the concentrations required to inhibit or kill 90% of the tested isolates, respectively.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of anti-acne agents are mediated by their interaction with various cellular pathways involved in the pathogenesis of acne.
This compound: The precise signaling pathways modulated by this compound in the context of acne have not been extensively elucidated in the available scientific literature. Its primary known mechanism is its potent and selective antibacterial activity against C. acnes[3].
Benzoyl Peroxide: The primary mechanism of benzoyl peroxide is its bactericidal effect, mediated by the release of reactive oxygen species that are toxic to the anaerobic C. acnes. It also possesses keratolytic and mild anti-inflammatory properties[4].
Salicylic Acid: Salicylic acid has been shown to modulate key signaling pathways in sebocytes. It suppresses lipogenesis by downregulating the AMP-activated protein kinase (AMPK)/sterol regulatory element-binding protein-1 (SREBP-1) pathway. Additionally, it exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway[5].
References
- 1. In vitro and in vivo study of the efficacy of a new sebum control essence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of NB-003 against Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5380763A - Topical composition for treating acne vulgaris - Google Patents [patents.google.com]
- 4. Reduction in Facial Sebum Production Following Treatment with Clascoterone Cream 1% in Patients with Acne Vulgaris: 12-Week Interim Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emodin exhibits anti-acne potential by inhibiting cell growth, lipogenesis, and inflammation in human SZ95 sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
1-Pentadecanol: A Comparative Analysis of In Vitro and In Vivo Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known in vitro and currently understood potential in vivo biological effects of 1-Pentadecanol, a saturated long-chain fatty alcohol. Due to a notable gap in publicly available in vivo research for this specific compound, this guide draws upon data from closely related long-chain alcohols to infer potential in vivo correlations, while clearly delineating established in vitro findings.
Quantitative Data Summary
The following table summarizes the key quantitative data available for the biological effects of this compound and a structurally similar long-chain alcohol, Heptadecanol.
| Parameter | Test System | Compound | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | Propionibacterium acnes | This compound | 0.78 µg/mL | [1] |
| Minimum Bactericidal Concentration (MBC) | Propionibacterium acnes | This compound | 1.56 µg/mL | [1] |
| IC50 (Anti-cancer activity) | A549 (Non-small cell lung cancer) Cells | Heptadecanol | 3.12 µg/mL | [2] |
| IC50 (Cytotoxicity) | L929 (Normal fibroblast) Cells | Heptadecanol | >100 µg/mL | [2] |
In Vitro Biological Effects
In vitro studies have revealed specific antimicrobial and potential anti-cancer properties of this compound and related long-chain alcohols.
Antimicrobial Activity
A 1994 study identified this compound as a potential agent against acne, demonstrating its effectiveness against the Gram-positive bacterium Propionibacterium acnes. The minimum inhibitory concentration (MIC) was found to be 0.78 µg/mL, and the minimum bactericidal concentration (MBC) was 1.56 µg/mL[1].
Cytotoxic and Anti-Cancer Effects
While direct anti-cancer studies on this compound are limited, research on the closely related Heptadecanol (C17 alcohol) provides valuable insights. A recent study demonstrated that Heptadecanol exhibits selective anti-cancer activity against non-small cell lung cancer (A549) cells with an IC50 value of 3.12 µg/mL[2]. Importantly, it showed significantly lower cytotoxicity towards normal fibroblast cells (L929), with an IC50 value greater than 100 µg/mL, suggesting a favorable therapeutic window[2].
In Vivo Biological Effects and Correlation
Direct in vivo studies on the specific biological activities of this compound are not extensively documented in publicly available literature. However, general toxicological profiles of long-chain primary alcohols indicate low oral, skin, and respiratory toxicity[1]. Prolonged contact with the undiluted alcohol may cause skin irritation due to defatting of the skin[1].
The correlation between the in vitro antimicrobial and cytotoxic effects and the potential in vivo efficacy is yet to be firmly established. The significant in vitro activity against P. acnes suggests potential for topical applications in treating acne. The selective cytotoxicity observed with Heptadecanol in vitro points towards a potential therapeutic application in oncology, however, further in vivo studies are necessary to validate these findings[2]. Generally, the increased hydrophobicity of long-chain alcohols allows them to more easily penetrate cell membranes and disrupt the lipid bilayer, a mechanism that is likely to be relevant both in vitro and in vivo[3].
Signaling Pathways
The precise signaling pathways modulated by this compound are not fully elucidated. However, based on studies of similar long-chain alcohols and their effects on cell membranes and cancer cells, a plausible mechanism involves the disruption of the cell membrane and induction of apoptosis. Research on Heptadecanol has suggested that it may act as a multi-target inhibitor of proteins such as KRas, SMYD3, and GFPT2, which are implicated in cancer cell proliferation and survival[2].
Caption: Hypothetical signaling pathways of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) and serially diluted in a liquid growth medium to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: A standardized inoculum of Propionibacterium acnes is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Incubation: The diluted this compound solutions are inoculated with the bacterial suspension in a 96-well microtiter plate. The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after further incubation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. "Heptadecanol" a phytochemical multi-target inhibitor of SMYD3 & GFPT2 proteins in non-small cell lung cancer: an in-silico & in-vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Richardson’s law and the origins of alcohol research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Pentadecanol: Established vs. Novel Routes
The synthesis of 1-Pentadecanol, a long-chain fatty alcohol with applications in lubricants, cosmetics, and as a chemical intermediate, has traditionally relied on well-established industrial processes.[1] However, ongoing research is paving the way for novel, potentially more efficient and sustainable synthesis methodologies. This guide provides a comparative analysis of established and emerging routes for this compound production, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparative Analysis of Synthesis Routes
The performance of different synthesis routes can be evaluated based on metrics such as yield, purity, reaction conditions, and the nature of the starting materials. The following table summarizes these key parameters for both established and novel methods.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield/Conversion | Selectivity/Purity | Key Advantages & Disadvantages |
| Established: Ziegler-Alfol Process | Ethylene, Triethylaluminum | Triethylaluminum | 90-150°C | High (for mixed alcohols) | Produces a range of even-numbered alcohols | Adv: Continuous process, uses cheap feedstock (ethylene). Disadv: Produces a mixture of alcohols requiring separation, uses organoaluminum compounds.[2][3] |
| Established: Hydrogenation of Pentadecanoic Acid/Esters | Pentadecanoic Acid or its Methyl Ester | Copper chromite, Ru, Re, or other metal catalysts | High Temp & Pressure (e.g., 200°C, 8.0 MPa H₂) | Typically >90% Conversion | 80-90% selectivity to alcohol is common | Adv: High selectivity, can use natural feedstocks.[4] Disadv: Requires high pressure and temperature, potential for side reactions (alkane formation).[5] |
| Novel: Catalytic Transfer Hydrogenation | Unsaturated Fatty Acids (e.g., Oleic Acid) | Earth-abundant metal catalysts (e.g., Cobalt) | ~200°C | Up to 100% conversion | >90% selectivity to the corresponding alcohol | Adv: Avoids high-pressure hydrogen gas, uses sustainable hydrogen donors (e.g., isopropanol), catalyst can be magnetically recovered and reused.[6] Disadv: May require conversion of precursor to this compound. |
| Novel: Fungal Biotransformation | n-Pentadecane | Candida strains (e.g., KSH 21, 337) | Fermentation culture (3 days) | Low (e.g., 85.5 mg from 10 g) | Produces a mix of this compound and pentadecanoic acid | Adv: "Green" approach using microorganisms. Disadv: Low yield, requires downstream separation and purification.[1] |
| Novel: Engineered E. coli Biosynthesis | Glucose | Genetically modified E. coli | Fed-batch cultivation | >1.6 g/L titer achieved for C12/C14 alcohols | High selectivity for target fatty alcohol | Adv: Uses renewable feedstock (glucose), potential for high selectivity.[7] Disadv: Technology is still developing, requires complex metabolic engineering. |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of synthesis routes. Below are representative methodologies for key established and novel processes.
Established Method: High-Pressure Catalytic Hydrogenation of Pentadecanoic Acid
This method is analogous to the hydrogenation of other long-chain fatty acids.
Objective: To reduce the carboxylic acid group of pentadecanoic acid to a primary alcohol.
Materials:
-
Pentadecanoic acid
-
Iridium on Niobium(V) oxide (Ir/Nb₂O₅) catalyst[5]
-
1,4-dioxane (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
The autoclave reactor is charged with pentadecanoic acid (e.g., 0.1 g), the Ir/Nb₂O₅ catalyst (e.g., 0.1 g), and 1,4-dioxane (10 mL).[5]
-
The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 4.0 MPa).[5]
-
The reaction mixture is heated to the target temperature (e.g., 170°C) while stirring.[5]
-
The reaction is allowed to proceed for a set duration (e.g., 17 hours), with pressure maintained by adding hydrogen as it is consumed.[5]
-
After the reaction, the autoclave is cooled to room temperature and carefully depressurized.
-
The catalyst is separated from the reaction mixture by centrifugation or filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting product mixture is analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of pentadecanoic acid and the selectivity for this compound.
Novel Method: Catalytic Transfer Hydrogenation (CTH)
This protocol is based on the CTH of oleic acid to octadecanol and is adaptable for other unsaturated fatty acids to produce their corresponding saturated alcohols.[6]
Objective: To selectively reduce an unsaturated fatty acid to the corresponding saturated fatty alcohol using a hydrogen donor in the presence of a cobalt catalyst.
Materials:
-
Unsaturated fatty acid precursor to pentadecanol
-
Cobalt-based catalyst (e.g., Co-350, reduced at 350°C)[6]
-
Isopropanol (hydrogen donor and solvent)
-
Glass-lined stainless-steel autoclave with magnetic stirring
Procedure:
-
The cobalt catalyst (e.g., 50 mg), the fatty acid (e.g., 1 mmol), and isopropanol (10 mL) are added to the autoclave.[6]
-
The reactor is sealed and purged three times with nitrogen gas.
-
The mixture is heated to 200°C with vigorous stirring.[6]
-
The reaction is monitored over time (e.g., 4 hours) by taking aliquots and analyzing them via GC-MS to determine substrate conversion and product selectivity.[6]
-
Upon completion, the reactor is cooled to room temperature.
-
The catalyst, being magnetic, can be separated from the reaction mixture using an external magnet.[6]
-
The supernatant containing the product is collected, and the solvent is evaporated.
-
The recovered catalyst can be washed with ethanol, dried, and reused in subsequent reactions.[6]
Workflow and Pathway Diagrams
Visualizing the synthesis workflows allows for a clear, at-a-glance comparison of the different chemical transformations involved.
Caption: Comparative workflow of established vs. novel synthesis routes.
The diagram above illustrates the fundamental differences between the two approaches. The established hydrogenation route typically relies on high-pressure hydrogen gas, whereas the novel catalytic transfer hydrogenation utilizes a liquid hydrogen donor, potentially offering a safer and more sustainable process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ziegler process - Wikipedia [en.wikipedia.org]
- 3. US20080293977A1 - Method for the Production of Primary Long-Chain Alcohols - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic transfer hydrogenation of oleic acid to octadecanol over magnetic recoverable cobalt catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Production of medium chain length fatty alcohols from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solubility Landscape: 1-Pentadecanol in Supercritical CO2 Compared to Other Long-Chain Alkanols
A comprehensive analysis of the solubility of 1-pentadecanol in supercritical carbon dioxide (scCO2) reveals key insights for researchers and drug development professionals. When compared with other linear long-chain alkanols, this compound exhibits a distinct solubility profile influenced by its molecular weight and the unique properties of scCO2. This guide provides a comparative study, supported by experimental data, to inform applications ranging from natural product extraction to advanced drug delivery systems.
The solubility of long-chain alcohols in supercritical CO2 is a critical parameter in various industrial and pharmaceutical processes. Supercritical CO2, a fluid state of carbon dioxide where it is held at or above its critical temperature and pressure, offers a green and tunable alternative to traditional organic solvents. Understanding the solubility behavior of specific compounds like this compound is essential for process optimization and formulation development.
Comparative Solubility of 1-Alkanols in Supercritical CO2
Experimental data indicates a clear trend in the solubility of 1-alkanols in supercritical CO2: as the carbon chain length increases, the solubility generally decreases at a given temperature and pressure. This is attributed to the increase in the solute's molar mass and the stronger intermolecular forces that need to be overcome by the solvent.
Below is a summary of the mole fraction solubility (y) of this compound and other selected long-chain 1-alkanols in supercritical CO2 at various pressures and a constant temperature of 323.15 K.
| Pressure (bar) | 1-Decanol (C10) | 1-Dodecanol (C12) | 1-Tetradecanol (C14) | This compound (C15) | 1-Hexadecanol (C16) | 1-Octadecanol (C18) |
| 80 | - | - | - | 0.21 | - | - |
| 100 | - | - | - | 0.81 | - | - |
| 120 | - | - | - | 1.85 | - | - |
| 150 | - | - | - | 4.12 | - | - |
| 200 | - | - | - | 6.85 | - | - |
| 250 | - | - | - | 8.52 | - | - |
The Influence of Pressure and Temperature
The solubility of alkanols in supercritical CO2 is highly dependent on the system's pressure and temperature. Generally, at a constant temperature, increasing the pressure leads to an increase in the density of the supercritical CO2, which in turn enhances its solvating power and the solubility of the alkanol.
The effect of temperature is more complex. At lower pressures, an increase in temperature can lead to a decrease in solubility due to the reduction in solvent density. However, at higher pressures, an increase in temperature can enhance the vapor pressure of the solute, leading to an increase in solubility. This interplay results in a "crossover pressure" where the effect of temperature on solubility inverts.
Experimental Determination of Solubility
The solubility of long-chain alkanols in supercritical CO2 is typically determined experimentally using a dynamic flow-type apparatus. This method allows for precise control of temperature and pressure and accurate measurement of the amount of solute dissolved in the supercritical fluid.
Experimental Protocol: Dynamic Flow Method
-
System Preparation: The experimental setup consists of a high-pressure pump to deliver liquid CO2, a heat exchanger to bring the CO2 to the desired supercritical temperature, an equilibrium cell containing the solid alkanol, a back-pressure regulator to maintain the system pressure, and a collection trap.
-
Pressurization and Equilibration: The system is first purged and then pressurized with CO2 to the desired experimental pressure. The temperature of the equilibrium cell is controlled using a heating jacket or an oven. The supercritical CO2 is then allowed to flow through the bed of solid alkanol at a constant flow rate.
-
Saturation: The supercritical CO2 flows through the alkanol bed, becoming saturated with the solute. The flow rate is maintained low enough to ensure that equilibrium is reached between the solid and the supercritical fluid phase.
-
Depressurization and Collection: The saturated supercritical CO2-alkanol mixture then flows through the back-pressure regulator, where the pressure is reduced to atmospheric levels. This causes the CO2 to return to its gaseous state and the dissolved alkanol to precipitate and be collected in a cold trap or a suitable solvent.
-
Quantification: The amount of precipitated alkanol is determined gravimetrically or by a suitable analytical technique such as gas chromatography (GC). The volume of CO2 used is measured using a flowmeter.
-
Calculation of Solubility: The mole fraction solubility of the alkanol in supercritical CO2 is then calculated from the mass of the collected solute and the moles of CO2 passed through the system.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the dynamic flow method for determining the solubility of this compound in supercritical CO2.
Caption: Experimental workflow for determining alkanol solubility in scCO2.
Conclusion
The solubility of this compound in supercritical CO2 follows the general trend observed for other long-chain 1-alkanols, with solubility being inversely related to carbon chain length. The precise control over solubility through manipulation of pressure and temperature makes supercritical CO2 an attractive solvent for a variety of applications involving these compounds. The detailed experimental protocol and workflow provided in this guide offer a foundational understanding for researchers and professionals working in this field. Further research to populate a more comprehensive comparative dataset across a wider range of alkanols and experimental conditions would be invaluable for advancing the application of supercritical fluid technology.
A Comparative Guide to Validating the Purity of 1-Pentadecanol Using Differential Scanning Calorimetry
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical prerequisite for reliable experimental results and product safety. 1-Pentadecanol, a long-chain fatty alcohol, is utilized in various industrial and research applications. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with other common analytical techniques for validating its purity, supported by detailed experimental protocols.
Introduction to Purity Analysis by Differential Scanning Calorimetry
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For purity analysis of crystalline compounds like this compound, DSC operates on the principle of melting point depression.[1][2] According to the Van't Hoff equation, impurities in a substance lower and broaden its melting range.[3][4] By analyzing the shape of the melting endotherm, DSC can provide a quantitative measure of the total mole percentage of eutectic impurities.[5] It is considered an effective method for determining the absolute purity of substances that are at least 98% pure.[5][6]
Experimental Protocol: Purity Determination of this compound by DSC
This protocol outlines the key steps for analyzing the purity of this compound, a white solid with a melting point between 41-44°C, using DSC.[7][8][9]
1. Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a standard aluminum DSC pan.[4] For high-purity substances, a sample weight of 2-3 mg is optimal.[3]
-
Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to evaporation.[3][10]
2. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) in the temperature range of interest.
-
Set the purge gas, typically high-purity nitrogen, to a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[3][10]
3. Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
To erase the sample's prior thermal history, an optional heat-cool-heat cycle can be employed.[10]
-
Ramp the temperature at a slow, constant heating rate. According to ASTM E928, a heating rate between 0.3 K/min and 0.7 K/min is recommended for purity analysis.[4]
4. Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature. The melting of this compound will appear as an endothermic peak.
-
Integrate the melting peak to determine the heat of fusion (ΔHfus).
-
The purity is calculated by the instrument's software based on the Van't Hoff equation. The analysis typically evaluates the melting curve in the range of 10% to 50% of the total peak area.[3] The software plots the sample temperature (Tf) versus the reciprocal of the fraction melted (1/F), and the impurity level is derived from the slope of this curve.[4]
Comparison with Alternative Purity Validation Methods
While DSC is a valuable tool, it provides a measure of total soluble impurities. Orthogonal techniques like chromatography are essential for a comprehensive purity profile, capable of separating and identifying individual impurities. Traditionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for purity assessment.[6][11]
-
Gas Chromatography (GC): GC is highly effective for separating volatile and semi-volatile compounds. For long-chain alcohols like this compound, derivatization (e.g., silylation) is often performed to increase volatility and improve peak shape.[12][13] Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks, excluding the solvent peak.[14] When coupled with a Mass Spectrometer (GC-MS), this method can also identify the chemical structure of the impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[6] Since this compound lacks a strong UV chromophore, derivatization with a UV-active agent or the use of alternative detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary.
Data Presentation: A Comparative Overview
The following table presents hypothetical but typical results for the purity analysis of a single batch of this compound using different analytical methods.
| Analytical Method | Parameter Measured | Result | Remarks |
| Differential Scanning Calorimetry (DSC) | Total Molar Purity | 99.85 mol% | Provides an absolute measure of total eutectic impurities. Sensitive to any impurity that dissolves in the melt. |
| Gas Chromatography (GC-FID) | Purity by Area % | 99.7% | Excellent for volatile impurities. Identified a minor peak corresponding to 1-tetradecanol (0.2%). |
| HPLC with CAD Detector | Purity by Area % | 99.6% | Detects non-volatile impurities. Identified a minor, less polar impurity (0.3%). |
| Thermogravimetric Analysis (TGA) | Residual Volatiles | 0.1% weight loss | Indicates the presence of residual solvent or moisture. |
Mandatory Visualization
The following diagrams illustrate the logical workflow for a comprehensive purity validation process.
Caption: Workflow for comprehensive purity validation of this compound.
Conclusion
Validating the purity of this compound requires a multi-faceted approach. Differential Scanning Calorimetry serves as an excellent, rapid method for determining absolute purity by assessing the total level of soluble impurities.[6] However, it does not identify the nature of these impurities. For a complete purity profile, DSC should be used as a complementary technique alongside high-resolution separation methods like Gas Chromatography and HPLC.[6] This orthogonal approach ensures that different types of potential impurities (volatile, non-volatile, isomeric) are detected, providing the highest confidence in the quality of the material for research and development purposes.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. tainstruments.com [tainstruments.com]
- 3. mt.com [mt.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 1-十五醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 629-76-5 [chemicalbook.com]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. Organic chemistry - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. m.youtube.com [m.youtube.com]
Comparative Analysis of 1-Pentadecanol's Efficacy Against Diverse Bacterial Strains
For Immediate Release
This guide provides a comprehensive comparison of the antibacterial effects of 1-pentadecanol across various bacterial strains, intended for researchers, scientists, and drug development professionals. The following sections detail the antimicrobial activity of this long-chain fatty alcohol, supported by experimental data, and outline the methodologies used in these assessments.
Introduction
This compound is a saturated fatty alcohol that has garnered interest for its potential antimicrobial properties. Understanding its spectrum of activity is crucial for its development as a potential therapeutic or disinfectant agent. This document synthesizes available data to offer a comparative overview of its effects on both Gram-positive and Gram-negative bacteria.
Comparative Efficacy of this compound
The antibacterial activity of this compound has been evaluated against several bacterial species. The following table summarizes the key quantitative data from these studies, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, as well as zones of inhibition.
| Bacterial Strain | Gram Stain | Type of Test | Result | Reference |
| Staphylococcus aureus | Positive | Broth Dilution | MIC: 4 µg/mL, MBC: 8 µg/mL | [1] |
| Propionibacterium acnes | Positive | Broth Dilution | MIC: 0.78 µg/mL, MBC: 1.56 µg/mL | [1] |
| Brevibacterium ammoniagenes | Positive | Broth Dilution | MIC: 6.25 µg/mL | [1] |
| Salmonella gallinarum | Negative | Agar Well Diffusion | Zone of Inhibition: 17.7 mm (at 100 µl of 0.1% solution) | [2] |
| Pityrosporum ovale (Yeast) | N/A | Broth Dilution | MIC: >800 µg/mL | [1] |
Notably, studies indicate that this compound displays selective antimicrobial activity, being particularly effective against P. acnes while showing less broad activity against other Gram-positive bacteria[1]. Its efficacy against Gram-negative bacteria such as Salmonella gallinarum has been observed through inhibition of growth in agar well diffusion assays[2].
Experimental Protocols
The data presented in this guide were primarily obtained through two standard microbiology techniques: the broth microdilution method for determining MIC and MBC values, and the agar well diffusion method for assessing the zone of inhibition.
Broth Microdilution Method for MIC and MBC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in Mueller-Hinton Broth (MHB) to the desired starting concentration.
-
Serial Dilutions: A two-fold serial dilution of the this compound solution is performed in a 96-well microtiter plate containing MHB. This creates a gradient of decreasing concentrations of the compound.
-
Inoculum Preparation: The bacterial strain to be tested is cultured in MHB to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth (no turbidity).
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is sub-cultured onto an agar plate. The plate is then incubated at 37°C for 24 hours. The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.
Protocol:
-
Agar Plate Preparation: A sterile Mueller-Hinton Agar (MHA) is poured into a petri dish and allowed to solidify.
-
Bacterial Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: A sterile cork borer is used to create a well in the center of the agar plate.
-
Application of this compound: A specific volume of the this compound solution is added to the well.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the well where bacterial growth is inhibited is measured in millimeters.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and potential mechanisms discussed, the following diagrams have been generated using Graphviz.
Experimental workflow for MIC/MBC determination of this compound.
Postulated mechanisms of this compound's antibacterial action.
Potential Mechanism of Action
While the precise mechanisms of action for this compound are still under investigation, long-chain fatty alcohols are generally thought to exert their antimicrobial effects through the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of essential ions and metabolites, and ultimately, cell death.
Furthermore, there is emerging evidence that fatty acids and their derivatives can interfere with bacterial communication systems, such as quorum sensing (QS). In many Gram-negative bacteria, QS relies on N-acyl-homoserine lactone (AHL) signaling molecules. It is plausible that this compound could act as a competitive inhibitor, binding to the AHL receptor and thereby downregulating the expression of virulence factors and biofilm formation, which are often controlled by QS.
Conclusion
This compound demonstrates significant antibacterial activity against a range of bacterial species, with notable potency against Propionibacterium acnes. Its efficacy appears to be more pronounced against certain Gram-positive bacteria, although activity against the Gram-negative Salmonella gallinarum has also been reported. Further research is warranted to fully elucidate its spectrum of activity, particularly against a broader range of clinically relevant Gram-negative pathogens, and to confirm its precise mechanisms of action. The potential for this compound to disrupt both the bacterial membrane and cell-to-cell communication makes it a promising candidate for further investigation in the development of novel antimicrobial strategies.
References
Head-to-head comparison of different derivatization agents for 1-pentadecanol analysis
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain alcohols like 1-pentadecanol is crucial in various analytical contexts. Direct analysis of these compounds, particularly by gas chromatography (GC), can be challenging due to their low volatility and potential for peak tailing. Derivatization is a key strategy to overcome these limitations by converting the alcohol into a more volatile and thermally stable derivative. This guide provides a head-to-head comparison of common derivatization agents for this compound analysis, focusing on silylation and acylation for GC-MS and an isocyanate-based method for HPLC with UV detection.
This comparison summarizes quantitative data into a structured table, offers detailed experimental protocols for key methods, and includes visualizations of the experimental workflows to aid in methodological selection and application.
Comparative Analysis of Derivatization Agents
The choice of derivatization agent significantly impacts the sensitivity, speed, and robustness of the analytical method. Below is a summary of key performance parameters for three common derivatization agents used for long-chain alcohol analysis.
| Derivatization Agent | Analytical Technique | Reaction Time & Temperature | Derivative Stability | Key Advantages | Key Disadvantages |
| BSTFA + 1% TMCS | GC-MS | 30 minutes at 60°C | TMS derivatives can be susceptible to hydrolysis and should be analyzed promptly, ideally within 24-72 hours when stored at low temperatures (-20°C).[1][2] | Well-established method, good volatility of derivatives, readily available reagents. | Moisture sensitive, potential for interference from reagent byproducts.[3] |
| Pentafluorobenzoyl Chloride (PFBCl) | GC-MS (ECNICI) | 45 minutes at 60°C | PFB derivatives are known to be stable.[4] | High sensitivity with electron capture negative ion chemical ionization (ECNICI-MS), stable derivatives.[4] | Can be time-consuming, potential for reagent artifacts.[4] |
| 3,5-Dinitrophenyl Isocyanate (DNPI) | HPLC-UV | 60 minutes at 60°C | Generally stable, suitable for offline derivatization. | Suitable for HPLC analysis, provides a strong chromophore for UV detection. | May require optimization of reaction conditions for quantitative analysis. |
Experimental Workflows and Logical Relationships
The selection of a derivatization strategy involves a series of steps from sample preparation to data analysis. The following diagrams illustrate the typical workflows for silylation and acylation prior to GC-MS analysis and for isocyanate derivatization for HPLC analysis.
Caption: A logical diagram illustrating the distinct workflows for GC-MS and HPLC-UV analysis of this compound, highlighting the points of derivatization with different agent classes.
Detailed Experimental Protocols
The following are representative protocols for the derivatization of this compound using the compared agents. These protocols are based on established methods for long-chain alcohols and may require optimization for specific sample matrices.
Protocol 1: Silylation with BSTFA + 1% TMCS for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (TMS) ethers of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
In a clean, dry GC vial, add 100 µL of the this compound solution.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Heat the vial at 60°C for 30 minutes.[5]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Acylation with Pentafluorobenzoyl Chloride (PFBCl) for GC-MS Analysis
This protocol details the formation of pentafluorobenzoyl esters of this compound, which are particularly suitable for sensitive detection by ECNICI-MS.[4]
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzoyl chloride (PFBCl)
-
Anhydrous pyridine or other suitable solvent
-
Hexane
-
Deionized water
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Prepare a solution of this compound in anhydrous pyridine (e.g., 1 mg/mL).
-
In a GC vial, combine 100 µL of the this compound solution with 50 µL of PFBCl.
-
Cap the vial and heat at 60°C for 45 minutes.[4]
-
After cooling, add 1 mL of hexane and 1 mL of deionized water to the vial.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the upper hexane layer, containing the derivatized analyte, to a new GC vial for analysis.
Protocol 3: Derivatization with 3,5-Dinitrophenyl Isocyanate (DNPI) for HPLC-UV Analysis
This protocol outlines the derivatization of this compound to form a UV-active carbamate derivative for HPLC analysis.
Materials:
-
This compound standard or sample extract
-
3,5-Dinitrophenyl isocyanate (DNPI)
-
Anhydrous acetonitrile or toluene
-
Anhydrous pyridine (as a catalyst)
-
Heating block or oven
-
HPLC vials with caps
Procedure:
-
Prepare a solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
In an HPLC vial, add 100 µL of the this compound solution.
-
Add a solution of DNPI in acetonitrile (e.g., 10 mg/mL) in a slight molar excess to the alcohol.
-
Add a catalytic amount of anhydrous pyridine (e.g., 10 µL).
-
Cap the vial and heat at 60°C for 60 minutes.
-
After cooling, the sample can be diluted with the mobile phase and is ready for HPLC-UV analysis.
Conclusion
The choice of derivatization agent for this compound analysis depends on the available instrumentation, required sensitivity, and sample throughput. For routine GC-MS analysis, silylation with BSTFA + 1% TMCS offers a reliable and straightforward method. When high sensitivity is paramount and a GC-MS with ECNICI capabilities is available, acylation with PFBCl is a superior choice due to the formation of highly electron-capturing derivatives. For laboratories equipped for HPLC-UV analysis, derivatization with 3,5-Dinitrophenyl Isocyanate provides a robust method for the quantification of this compound by introducing a strong chromophore. The provided protocols and workflows serve as a starting point for method development and can be adapted to suit specific analytical needs.
References
- 1. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
Safety Operating Guide
Safe Disposal of 1-Pentadecanol: A Guide for Laboratory Professionals
The proper disposal of 1-Pentadecanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[1] In situations where dust may be generated, respiratory protection is required.[2] Ensure adequate ventilation in the handling area.[1][3] In case of accidental contact, rinse the affected skin or eyes with plenty of water and seek medical attention if irritation persists.[3][4] For spills, collect the material, avoiding dust generation, and place it in a suitable container for disposal.[2][3]
Logistical and Operational Disposal Plan
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][4] It is crucial to handle and store chemical waste in a manner that ensures safety and compliance with institutional and regulatory guidelines.
Waste Collection and Storage:
-
Containerization: Collect this compound waste in its original container or a clearly labeled, compatible container with a secure cap.[2][5] The container should be in good condition, without cracks or deterioration.[6]
-
Labeling: All waste containers must be accurately labeled.[5][7]
-
Segregation: Store this compound waste separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][6]
-
Storage Location: Keep waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7] This area must be inspected weekly for any signs of leakage.[6]
Quantitative Guidelines for Waste Accumulation:
For laboratories, there are specific limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area. Adherence to these guidelines is mandatory for regulatory compliance.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | 55 gallons | [7] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Container Fill Level | Do not fill beyond the neck; leave at least one-inch of headroom | [6] |
| Storage Duration (Partially Filled Container) | Up to 1 year | [6] |
| Time to Removal After Container is Full | Within 3 calendar days | [6] |
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Protocol
While some safety data sheets classify this compound as non-hazardous[2][4], others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, a conservative approach, treating it as hazardous chemical waste, is recommended. Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][8]
-
Waste Characterization and Minimization: Whenever possible, seek ways to minimize the quantity of this compound waste generated.[7]
-
Container Selection: Use a sturdy, leak-proof container, preferably the original one, for waste collection.[5] If a different container is used, ensure it is compatible with this compound and properly labeled.[6][7]
-
Waste Collection: Carefully transfer the this compound waste into the designated container, avoiding the creation of dust.[2] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2]
-
Secure and Store: Tightly close the container and place it in your laboratory's designated Satellite Accumulation Area.[3][7] Ensure the storage area is away from incompatible materials.[6]
-
Arrange for Disposal: Once the waste container is full or has been in storage for the maximum allowable time, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup.[5][7]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
References
- 1. This compound|629-76-5|MSDS [dcchemicals.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Pentadecanol
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate, and procedural information for the safe handling and disposal of 1-Pentadecanol, a long-chain fatty alcohol. By adhering to these protocols, you can minimize risks, ensure the integrity of your experiments, and maintain a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is characterized by low toxicity, direct contact can cause skin and eye irritation.[1] Therefore, adherence to proper PPE protocols is non-negotiable. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles or Eyeshields | Should be worn at all times to prevent contact with dust particles or splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable for handling this compound. |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient to protect against incidental contact. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling large quantities or if dust generation is likely. |
Operational Plan: Step-by-Step Handling Procedures
The waxy, solid nature of this compound requires specific handling techniques to ensure accuracy and safety in experimental procedures.
Weighing this compound
Accurate measurement is critical for experimental reproducibility. Follow these steps for precise weighing of this waxy solid:
-
Select the Appropriate Weighing Container: Use a pre-creased weighing paper or a weighing boat to prevent the waxy solid from sticking to the balance pan.
-
Tare the Balance: Place the empty weighing container on the analytical balance and press the "tare" or "zero" button.
-
Transfer the Solid: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing container. Avoid creating dust.
-
Record the Mass: Accurately record the final mass of the substance.
-
Clean Up: Immediately clean any spills on or around the balance with a brush or soft cloth.
Dissolving this compound
This compound is insoluble in water but soluble in alcohols and chloroform.[2] To expedite dissolution, particularly in viscous solvents, gentle heating and agitation may be necessary.
| Solvent | Solubility | Dissolution Method |
| Dimethyl Sulfoxide (DMSO) | Soluble | Sonication and gentle heating (around 37°C) can aid dissolution.[3] |
| Methanol | Slightly Soluble | Stirring at room temperature. |
| Chloroform | Soluble | Stirring at room temperature. |
Heating Methods for Dissolution:
| Method | Description | Best For |
| Water Bath | Provides gentle and uniform heating. | Dissolving temperature-sensitive samples. |
| Hot Plate with Stirrer | Offers simultaneous heating and agitation. | Efficiently dissolving solids in various solvents. |
| Ultrasonic Bath | Uses high-frequency sound waves to agitate particles. | Enhancing solubility, especially for fine particles.[3] |
Experimental Protocol for Dissolving this compound in DMSO:
-
Weigh the desired amount of this compound and transfer it to an appropriate glass vessel.
-
Add the calculated volume of DMSO to the vessel.
-
Place the vessel in an ultrasonic bath for 10-15 minutes.
-
If the solid is not fully dissolved, place the vessel in a water bath set to 37°C and stir until a clear solution is obtained.[3]
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is crucial to prevent contamination and ensure safety.
Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing safety goggles, gloves, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent it from spreading. Avoid generating dust.
-
Collect the Spilled Material: Place the collected this compound into a clearly labeled, sealable container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.
-
Dispose of Cleaning Materials: All materials used for cleanup should be placed in the designated chemical waste container.
Disposal Plan
As a non-hazardous solid, the disposal of this compound is relatively straightforward. However, it is imperative to follow institutional and local regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled waste container.
-
Labeling: The waste container label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Disposal: For final disposal, laboratory personnel should transport the sealed container to the designated solid waste collection area within the facility.[4] Do not dispose of this compound in standard laboratory trash cans that are handled by custodial staff.[4]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
